molecular formula C12H10BN3O2S B14888980 Kpc-2-IN-2

Kpc-2-IN-2

Cat. No.: B14888980
M. Wt: 271.11 g/mol
InChI Key: GPHQNHVYKQPXBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kpc-2-IN-2 is a useful research compound. Its molecular formula is C12H10BN3O2S and its molecular weight is 271.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H10BN3O2S

Molecular Weight

271.11 g/mol

IUPAC Name

[3-(4-thiophen-3-yltriazol-1-yl)phenyl]boronic acid

InChI

InChI=1S/C12H10BN3O2S/c17-13(18)10-2-1-3-11(6-10)16-7-12(14-15-16)9-4-5-19-8-9/h1-8,17-18H

InChI Key

GPHQNHVYKQPXBD-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)N2C=C(N=N2)C3=CSC=C3)(O)O

Origin of Product

United States

Foundational & Exploratory

Kpc-2-IN-2: A Technical Guide to a Potent Klebsiella pneumoniae Carbapenemase-2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Kpc-2-IN-2, a potent inhibitor of Klebsiella pneumoniae carbapenemase-2 (KPC-2). KPC-2 is a significant driver of antibiotic resistance, and inhibitors like this compound are crucial for restoring the efficacy of existing β-lactam antibiotics. This document details the chemical structure, synthesis, biological activity, and the underlying mechanism of action of this compound, presenting key data in a structured format for researchers and drug development professionals.

Chemical Structure and Properties

This compound, also identified as compound 6c in the primary literature, is a triazole-substituted phenylboronic acid derivative.[1] The boronic acid moiety is crucial for its inhibitory activity, forming a reversible covalent bond with the catalytic serine residue in the active site of KPC-2.

Chemical Structure of this compound (Compound 6c)

(3-((1-(thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)boronic acid

(Image of the chemical structure would be placed here in a full whitepaper)

Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the appropriate starting materials and culminating in the final boronic acid product. The key steps are outlined below, based on the methods described by Zhou et al. (2022).[1]

Synthesis Workflow

A 3-(hydroxymethyl)phenylboronic acid pinacol ester C Intermediate 1 (3-((prop-2-yn-1-yloxy)methyl)phenyl)boronic acid pinacol ester A->C NaH, THF B Propargyl bromide B->C E Intermediate 2 (3-((1-(thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)boronic acid pinacol ester C->E CuSO4.5H2O, Sodium ascorbate t-BuOH/H2O D 2-(azidomethyl)thiophene D->E F This compound (Compound 6c) E->F Phenylboronic acid, Acetone/H2O

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of (3-((prop-2-yn-1-yloxy)methyl)phenyl)boronic acid pinacol ester (Intermediate 1)

To a solution of (3-(hydroxymethyl)phenyl)boronic acid pinacol ester (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, sodium hydride (60% dispersion in mineral oil, 1.2 eq) is added portionwise. The mixture is stirred at 0 °C for 30 minutes. Propargyl bromide (80% in toluene, 1.5 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched by the addition of water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford Intermediate 1.

Step 2: Synthesis of (3-((1-(thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)boronic acid pinacol ester (Intermediate 2)

A mixture of Intermediate 1 (1.0 eq), 2-(azidomethyl)thiophene (1.2 eq), copper(II) sulfate pentahydrate (0.1 eq), and sodium ascorbate (0.2 eq) in a 1:1 mixture of tert-butanol and water is stirred at room temperature for 24 hours. The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography to yield Intermediate 2.

Step 3: Synthesis of (3-((1-(thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)boronic acid (this compound / Compound 6c)

To a solution of Intermediate 2 (1.0 eq) in a 4:1 mixture of acetone and water, phenylboronic acid (2.0 eq) is added. The reaction mixture is stirred at room temperature for 16 hours. The solvent is removed under reduced pressure, and the residue is purified by preparative high-performance liquid chromatography (HPLC) to give the final product, this compound.

Biological Activity and Quantitative Data

This compound is a potent inhibitor of KPC-2, demonstrating significant activity in enzymatic assays. The inhibitory potential of this compound and related compounds from the same study are summarized in the table below.

Table 1: KPC-2 Inhibition Data for Selected Triazole-Substituted Phenylboronic Acids
CompoundR Group on TriazoleKi (μM)[1]
6c (this compound) Thiophen-2-ylmethyl0.038
6aBenzyl0.12
6b4-Fluorobenzyl0.085
6d3-Methylbenzyl0.15
6eCyclohexylmethyl0.21
2e4-Methyl-1H-1,2,3-triazol-1-yl0.032

Mechanism of Action and Signaling Pathway

This compound functions as a competitive inhibitor of the KPC-2 β-lactamase. The boronic acid moiety of this compound forms a reversible covalent adduct with the catalytic serine residue (Ser70) in the active site of the enzyme. This interaction mimics the tetrahedral transition state of β-lactam hydrolysis, effectively blocking the enzyme's ability to inactivate β-lactam antibiotics.

KPC-2 Inhibition Pathway

cluster_0 KPC-2 Catalytic Cycle cluster_1 Inhibition by this compound KPC-2 (E) KPC-2 (E) Acyl-enzyme intermediate (E-S) Acyl-enzyme intermediate (E-S) KPC-2 (E)->Acyl-enzyme intermediate (E-S) Acylation (k1) Reversible Covalent Complex (E-I) Reversible Covalent Complex (E-I) KPC-2 (E)->Reversible Covalent Complex (E-I) Inhibition β-lactam (S) β-lactam (S) β-lactam (S)->Acyl-enzyme intermediate (E-S) Acyl-enzyme intermediate (E-S)->KPC-2 (E) Deacylation (k2) Hydrolyzed β-lactam (P) Hydrolyzed β-lactam (P) Acyl-enzyme intermediate (E-S)->Hydrolyzed β-lactam (P) This compound (I) This compound (I) This compound (I)->Reversible Covalent Complex (E-I) Reversible Covalent Complex (E-I)->KPC-2 (E) Dissociation

Caption: Mechanism of KPC-2 inhibition by this compound.

Experimental Protocols

KPC-2 Enzyme Kinetics Assay

Objective: To determine the inhibition constant (Ki) of this compound against KPC-2 β-lactamase.

Materials:

  • Purified KPC-2 enzyme

  • This compound (or other test inhibitors)

  • Nitrocefin (chromogenic β-lactam substrate)

  • Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the inhibitor in the assay buffer.

  • In a 96-well plate, add a fixed concentration of KPC-2 enzyme to each well containing the different concentrations of the inhibitor.

  • Incubate the enzyme and inhibitor mixture at room temperature for a specified period (e.g., 10 minutes) to allow for binding equilibrium.

  • Initiate the enzymatic reaction by adding a solution of nitrocefin to each well.

  • Immediately monitor the hydrolysis of nitrocefin by measuring the change in absorbance at 486 nm over time using a microplate reader.

  • The initial reaction velocities are calculated from the linear portion of the absorbance versus time curves.

  • The inhibition constant (Ki) is determined by fitting the data to the Morrison equation for tight-binding inhibitors, as this compound is a potent inhibitor.

Workflow for Ki Determination

A Prepare serial dilutions of this compound B Incubate KPC-2 enzyme with inhibitor A->B C Add Nitrocefin to initiate reaction B->C D Monitor absorbance at 486 nm C->D E Calculate initial velocities D->E F Determine Ki using Morrison equation E->F

Caption: Experimental workflow for determining the Ki of this compound.

This technical guide provides a concise yet comprehensive overview of this compound for the scientific community. The detailed information on its synthesis, potent inhibitory activity, and mechanism of action underscores its potential as a lead compound in the development of novel therapies to combat antibiotic-resistant bacteria.

References

In-depth Technical Guide on the Discovery and Development of KPC-2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

The emergence of carbapenem-resistant Enterobacteriaceae (CRE), largely driven by the production of carbapenemases like Klebsiella pneumoniae carbapenemase-2 (KPC-2), poses a significant threat to global public health. KPC-2 is a class A β-lactamase that can hydrolyze a broad spectrum of β-lactam antibiotics, including the "last-resort" carbapenems, rendering them ineffective.[1][2][3][4] This has spurred intensive research efforts to discover and develop novel KPC-2 inhibitors that can be co-administered with existing β-lactam antibiotics to restore their efficacy. This technical guide provides a detailed overview of the key strategies, experimental protocols, and data related to the discovery and development of KPC-2 inhibitors.

The Target: KPC-2 Carbapenemase

KPC-2 is a serine β-lactamase that utilizes a catalytic serine residue (Ser70) to hydrolyze the amide bond in the β-lactam ring of antibiotics.[3][5][6] The enzyme's active site is characterized by its ability to accommodate the bulky side chains of carbapenems, a feature not common in many other class A β-lactamases.[3][5][6] Understanding the structure and catalytic mechanism of KPC-2 is fundamental to the rational design of effective inhibitors. The hydrolysis process involves two main steps: acylation, where the antibiotic forms a covalent acyl-enzyme intermediate with Ser70, and deacylation, where a water molecule hydrolyzes this intermediate, releasing the inactivated antibiotic and regenerating the active enzyme.[5][6] KPC-2 exhibits a remarkably fast deacylation rate for carbapenems, which is a key factor in its high-level resistance.[5]

Inhibitor Discovery and Development Strategies

The development of KPC-2 inhibitors has primarily focused on two main classes: β-lactamase inhibitors containing a β-lactam core and non-β-lactam β-lactamase inhibitors. A prominent strategy involves the use of boronic acid-based compounds, which act as transition-state analogs, forming a stable covalent bond with the catalytic serine in the KPC-2 active site.[1][7]

Phenylboronic Acid (PBA) Derivatives

A bioisosteric replacement approach has been utilized to synthesize phenylboronic acid (PBA) derivatives that target KPC-2.[1] Structure-activity relationship (SAR) studies have shown that electron-withdrawing substituents on the phenyl ring can enhance the residence time of the inhibitors, leading to improved KPC-2 inhibition.[1]

Boronic Acid Transition State Analogs (BATSIs)

Another successful approach has been the development of boronic acid transition state analogs (BATSIs).[7] These molecules mimic the tetrahedral transition state of the β-lactam hydrolysis reaction. An example is S02030, which contains a boronic acid, a thiophene, and a carboxyl triazole moiety.[7] Structural studies of these inhibitors in complex with KPC-2 provide valuable insights for the design of next-generation inhibitors.[7]

Benzoxaborane Compounds

Benzoxaborane compounds represent another class of KPC-2 inhibitors. For instance, the compound 5-chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2178) has been identified as an effective inhibitor of the KPC-2 enzyme.[8]

Quantitative Data on KPC-2 Inhibitors

The following tables summarize key quantitative data for representative KPC-2 inhibitors, providing a basis for comparison of their potency and efficacy.

Table 1: In Vitro Inhibition Constants of KPC-2 Inhibitors

Inhibitor ClassLead CompoundInhibition Constant (Ki)Second-Order Inactivation Rate Constant (k2/K)Off-Rate (koff)
Phenylboronic Acid Derivatives3bNanomolar range~103 M-1s-1~0.0018 s-1

Data from reference[1]

Table 2: Kinetic Parameters for KPC-2 Hydrolysis of β-Lactams

SubstrateKM (µM)kcat (s-1)kcat/KM (M-1s-1)
Imipenem-12.4-
Meropenem-3.0-
Benzylpenicillin23--
Cephaloridine560--
Cephalothin5375-
Nitrocefin2478-
Cefotaxime-14-
Cefoxitin-0.26-
Ampicillin-110-
Piperacillin-24-

Data from reference[9]

Table 3: Pre-Steady-State Kinetic Parameters for Imipenem Hydrolysis by KPC-2

ParameterValue
Acylation rate (k2)209 s-1
Deacylation rate (k3)56 s-1
Dissociation constant (KD)1240 µM

Data from reference[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of KPC-2 inhibitors. Below are outlines of key experimental protocols.

Enzyme Kinetics Assay

Objective: To determine the kinetic parameters (Ki, kcat, KM) of KPC-2 inhibition.

Methodology:

  • Protein Expression and Purification: The blaKPC-2 gene is cloned into an expression vector and transformed into a suitable E. coli strain. The KPC-2 enzyme is then expressed and purified using chromatographic techniques (e.g., affinity chromatography, ion-exchange chromatography).[7]

  • Enzyme Activity Measurement: The hydrolytic activity of purified KPC-2 is measured spectrophotometrically using a chromogenic β-lactam substrate like nitrocefin. The rate of hydrolysis is monitored by the change in absorbance at a specific wavelength.[10]

  • Determination of Kinetic Parameters:

    • KM and kcat: Initial reaction velocities are measured at various substrate concentrations. The data are then fitted to the Michaelis-Menten equation to determine KM and kcat.

    • Ki: To determine the inhibition constant for a competitive inhibitor, the assay is performed with a fixed enzyme and substrate concentration in the presence of varying concentrations of the inhibitor. The Ki value is then calculated using the Cheng-Prusoff equation or by global fitting of the data to the appropriate inhibition model.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of inhibitor binding to KPC-2.

Methodology:

  • A solution of the purified KPC-2 enzyme is placed in the sample cell of the calorimeter.

  • The inhibitor solution is loaded into the injection syringe.

  • The inhibitor is titrated into the enzyme solution in a series of small injections.

  • The heat change associated with each injection is measured.

  • The resulting data are analyzed to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.[8]

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of an antibiotic, alone or in combination with a KPC-2 inhibitor, that prevents visible growth of a bacterial strain expressing KPC-2.

Methodology:

  • A KPC-2-producing bacterial strain (e.g., Klebsiella pneumoniae) is grown to a specific optical density.

  • A two-fold serial dilution of the antibiotic is prepared in a 96-well microtiter plate. For combination studies, a fixed concentration of the KPC-2 inhibitor is added to each well.

  • The bacterial suspension is added to each well.

  • The plate is incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the antibiotic that shows no visible bacterial growth.[8]

Time-Kill Kinetics Assay

Objective: To assess the bactericidal activity of an antibiotic in combination with a KPC-2 inhibitor over time.

Methodology:

  • A bacterial culture is grown to the logarithmic phase.

  • The culture is diluted and treated with the antibiotic alone, the inhibitor alone, or a combination of both at specific concentrations (typically multiples of the MIC).

  • Samples are taken at various time points (e.g., 0, 2, 4, 6, 8, 24 hours).

  • The samples are serially diluted and plated on agar plates to determine the number of viable bacteria (colony-forming units per mL, CFU/mL).

  • The results are plotted as log10 CFU/mL versus time. A ≥3-log10 decrease in CFU/mL is considered bactericidal.[1]

Visualizing the Path to KPC-2 Inhibition

The following diagrams illustrate the key concepts and workflows in the discovery and development of KPC-2 inhibitors.

KPC2_Hydrolysis_Mechanism E KPC-2 Enzyme (E) ES Enzyme-Substrate Complex (E-S) E->ES k1 S β-Lactam Substrate (S) ES->E k-1 EA Acyl-Enzyme Intermediate (E-A) ES->EA k2 (Acylation) E_regen Regenerated Enzyme (E) EA->E_regen k3 (Deacylation) + H2O P Hydrolyzed Product (P) Inhibitor_Development_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Phase Target_ID Target Identification (KPC-2) HTS High-Throughput Screening Target_ID->HTS SBDD Structure-Based Drug Design Target_ID->SBDD Lead_Gen Lead Generation HTS->Lead_Gen SBDD->Lead_Gen SAR Structure-Activity Relationship (SAR) Studies Lead_Gen->SAR In_Vitro In Vitro Assays (Enzyme Kinetics, MIC) SAR->In_Vitro Lead_Opt Lead Optimization In_Vitro->Lead_Opt In_Vivo In Vivo Efficacy Models (Murine Infection Models) Lead_Opt->In_Vivo Tox Toxicology Studies In_Vivo->Tox PK_PD Pharmacokinetics/ Pharmacodynamics Tox->PK_PD Candidate Candidate Selection PK_PD->Candidate

References

Understanding the Enzyme Kinetics of Kpc-2-IN-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the enzyme kinetics of Kpc-2-IN-2, a potent inhibitor of the Klebsiella pneumoniae carbapenemase-2 (KPC-2). This document is intended for researchers, scientists, and drug development professionals working on novel strategies to combat antibiotic resistance.

Quantitative Kinetic Data

This compound, also identified as Compound 6c, has been characterized as a potent inhibitor of the KPC-2 enzyme. The key inhibitory parameter that has been determined is the inhibition constant (Kᵢ).[1]

InhibitorParameterValueEnzyme
This compound (Compound 6c)Kᵢ0.038 µMKPC-2

Note: A lower Kᵢ value indicates a more potent inhibitor. The sub-micromolar Kᵢ of this compound signifies a strong binding affinity to the KPC-2 enzyme.

Mechanism of Action and Significance

KPC-2 is a class A β-lactamase that confers resistance to a broad spectrum of β-lactam antibiotics, including the "last-resort" carbapenems.[2][3] These enzymes function by hydrolyzing the amide bond in the β-lactam ring of these antibiotics, rendering them inactive. The catalytic mechanism involves a serine residue in the active site that forms a transient covalent acyl-enzyme intermediate, which is subsequently deacylated by a water molecule.[4][5]

Inhibitors like this compound are crucial for restoring the efficacy of existing β-lactam antibiotics. By binding to the KPC-2 enzyme, this compound prevents the hydrolysis of antibiotics, thereby allowing them to exert their antibacterial effect. For instance, this compound has been shown to enhance the activity of cefotaxime in KPC-2 expressing Escherichia coli.[1] The development of such inhibitors is a key strategy in overcoming the challenge of carbapenem-resistant Enterobacteriaceae (CRE).

Experimental Protocols

While the specific experimental details for the determination of the Kᵢ for this compound are not publicly available, a general and widely accepted protocol for determining the inhibition constants of inhibitors against KPC-2 is provided below. This methodology is based on standard biochemical assays used for characterizing β-lactamase inhibitors.[2][6]

Determination of Inhibition Constant (Kᵢ) by Competitive Inhibition Assay

This protocol outlines the steps to determine the Kᵢ value of an inhibitor for the KPC-2 enzyme using a competitive inhibition assay with a chromogenic substrate, such as nitrocefin.

Materials:

  • Purified KPC-2 β-lactamase

  • This compound (or other test inhibitor) at various concentrations

  • Nitrocefin (chromogenic β-lactam substrate)

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Bovine Serum Albumin (BSA)

  • 96-well microtiter plates

  • Spectrophotometer capable of reading absorbance at 486 nm

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare a stock solution of purified KPC-2 enzyme in the assay buffer. A typical final concentration in the assay is around 1.0 nM.[2]

    • Prepare a series of dilutions of this compound in the assay buffer. The concentration range should bracket the expected Kᵢ value.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in quadruplicate:

      • Assay Buffer

      • BSA (to a final concentration of 0.1 mg/mL to prevent non-specific binding)[2]

      • KPC-2 enzyme (to a final concentration of 1.0 nM)[2]

      • Varying concentrations of the inhibitor (this compound).

  • Pre-incubation:

    • Incubate the plate at a constant temperature (e.g., 26°C) for a defined period (e.g., 5-15 minutes) to allow the enzyme and inhibitor to reach equilibrium.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding a solution of nitrocefin to each well. A typical final concentration of nitrocefin is 200 µM.[2]

    • Immediately begin monitoring the change in absorbance at 486 nm over time using a spectrophotometer. The hydrolysis of nitrocefin results in a color change that can be quantified.

  • Data Analysis:

    • Determine the initial velocity (rate of reaction) for each inhibitor concentration by measuring the slope of the linear portion of the absorbance versus time plot.

    • Plot the fractional activity (initial velocity in the presence of inhibitor / initial velocity in the absence of inhibitor) against the total inhibitor concentration.

    • Fit the resulting data to the Morrison's equation to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).[2]

    • Calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation:

      • Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

      • Where [S] is the substrate (nitrocefin) concentration and Kₘ is the Michaelis-Menten constant of the enzyme for the substrate. The Kₘ of KPC-2 for nitrocefin has been experimentally determined to be approximately 32 µM.[2][6]

Visualizations

Signaling Pathway: KPC-2 Catalytic Cycle and Inhibition

KPC2_Inhibition cluster_catalysis KPC-2 Catalytic Cycle cluster_inhibition Inhibition by this compound KPC2_E KPC-2 (E) ES_Complex Enzyme-Substrate Complex (E-S) KPC2_E->ES_Complex k₁ EI_Complex Enzyme-Inhibitor Complex (E-I) KPC2_E->EI_Complex kon Beta_Lactam β-Lactam Antibiotic (S) Beta_Lactam->ES_Complex ES_Complex->KPC2_E k₋₁ Acyl_Enzyme Acyl-Enzyme Intermediate (E-S*) ES_Complex->Acyl_Enzyme k₂ (Acylation) Acyl_Enzyme->KPC2_E k₃ (Deacylation) Hydrolyzed_Product Hydrolyzed Antibiotic (P) Acyl_Enzyme->Hydrolyzed_Product H2O H₂O H2O->Acyl_Enzyme Inhibitor This compound (I) Inhibitor->EI_Complex EI_Complex->KPC2_E koff

Caption: KPC-2 catalytic cycle and competitive inhibition by this compound.

Experimental Workflow: Kᵢ Determination

Ki_Determination_Workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Prep_Enzyme Prepare KPC-2 Solution Mix_Components Mix KPC-2, Inhibitor, and Buffer in 96-well Plate Prep_Enzyme->Mix_Components Prep_Inhibitor Prepare Serial Dilutions of this compound Prep_Inhibitor->Mix_Components Prep_Substrate Prepare Nitrocefin Solution Initiate_Reaction Add Nitrocefin to Start Reaction Prep_Substrate->Initiate_Reaction Pre_Incubate Pre-incubate to Reach Equilibrium Mix_Components->Pre_Incubate Pre_Incubate->Initiate_Reaction Measure_Absorbance Monitor Absorbance at 486 nm Initiate_Reaction->Measure_Absorbance Calculate_Velocity Determine Initial Reaction Velocities Measure_Absorbance->Calculate_Velocity Plot_Data Plot Fractional Activity vs. [Inhibitor] Calculate_Velocity->Plot_Data Fit_Morrison Fit Data to Morrison's Equation to get IC₅₀ Plot_Data->Fit_Morrison Calculate_Ki Calculate Kᵢ using Cheng-Prusoff Equation Fit_Morrison->Calculate_Ki

Caption: Workflow for determining the inhibition constant (Kᵢ) of this compound.

References

An In-Depth Technical Guide on KPC-2-IN-2: A Triazole-Substituted Phenylboronic Acid Inhibitor of KPC-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and global dissemination of carbapenem-resistant Enterobacteriaceae (CRE) represents a critical threat to public health. A primary mechanism of resistance is the production of carbapenemases, with Klebsiella pneumoniae carbapenemase (KPC) being a predominant and highly problematic enzyme. The KPC-2 variant, a class A β-lactamase, possesses a broad substrate spectrum that includes penicillins, cephalosporins, and carbapenems, rendering many conventional antibiotic therapies ineffective.[1] The development of potent and specific inhibitors of KPC-2 is therefore a key strategy in restoring the efficacy of existing β-lactam antibiotics.

This technical guide focuses on KPC-2-IN-2, a triazole-substituted phenylboronic acid identified as a potent inhibitor of the KPC-2 enzyme.[2][3] Boronic acids have emerged as a promising class of β-lactamase inhibitors due to their ability to form a reversible covalent bond with the catalytic serine residue in the active site of the enzyme, mimicking the tetrahedral transition state of β-lactam hydrolysis.[3][4] this compound, also referred to as compound 6c in the primary literature, has demonstrated significant potential in overcoming KPC-2-mediated antibiotic resistance.[2][5] This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Core Concepts: Mechanism of Action

This compound functions as a competitive inhibitor of the KPC-2 β-lactamase. The underlying mechanism involves the interaction of the boronic acid moiety with the active site of the enzyme. The boron atom in this compound is electrophilic and is attacked by the nucleophilic hydroxyl group of the catalytic serine residue (Ser70) in the KPC-2 active site. This results in the formation of a stable, reversible covalent adduct. This adduct mimics the tetrahedral intermediate formed during the hydrolysis of a β-lactam antibiotic, effectively blocking the enzyme's catalytic activity. The triazole and phenyl substituents of this compound engage in additional interactions within the active site, contributing to its high affinity and specificity for the KPC-2 enzyme.[3][6]

KPC-2 Inhibition Mechanism cluster_0 KPC-2 Active Site KPC2 KPC-2 Enzyme Ser70 Ser70 (Catalytic Residue) Adduct Reversible Covalent Adduct (Enzyme-Inhibitor Complex) KPC2->Adduct Hydrolysis Hydrolysis of Antibiotic (Resistance) KPC2->Hydrolysis Catalysis KPC2_IN_2 This compound (Boronic Acid Inhibitor) KPC2_IN_2->Adduct Binding Adduct->KPC2 Adduct->Hydrolysis Inhibition BL β-Lactam Antibiotic BL->KPC2 Substrate Binding

Mechanism of KPC-2 inhibition by this compound.

Quantitative Data Summary

The inhibitory activity of this compound and related compounds has been quantified through various assays. The following tables summarize the key findings, providing a basis for structure-activity relationship (SAR) analysis and comparative evaluation.

Table 1: In Vitro Inhibition of KPC-2

CompoundKi (μM)
This compound (6c) 0.038 [2][5]
2e0.032[2][5]

Ki (inhibition constant) values represent the concentration of the inhibitor required to produce half-maximum inhibition.

Table 2: In Vitro Synergy with Cefotaxime against KPC-2 expressing E. coli

CompoundInhibitor Concentration (μg/mL)Cefotaxime MIC (μg/mL)Fold Reduction in MIC
Cefotaxime alone->128-
This compound (6c) 516>8
This compound (6c) 504>32

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Table 3: Cytotoxicity in HEK-293 Cells

CompoundConcentration (μg/mL)Cell Viability (%)
This compound (6c) 5>80[7]
This compound (6c) 50>80[7]

HEK-293 is a human embryonic kidney cell line commonly used for toxicity screening.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

Synthesis of Triazole-Substituted Phenylboronic Acids (General Procedure)

The synthesis of this compound and its analogs typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction.[1][8]

Synthesis Workflow Start Starting Materials: - Azide-functionalized phenylboronic acid - Terminal alkyne Reaction Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Start->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Product Final Product: Triazole-substituted phenylboronic acid (e.g., this compound) Purification->Product

General workflow for the synthesis of this compound.

Materials:

  • Appropriate azide-functionalized phenylboronic acid derivative

  • Corresponding terminal alkyne

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of tert-butanol and water)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the azide-functionalized phenylboronic acid and the terminal alkyne in the solvent mixture.

  • Add an aqueous solution of copper(II) sulfate.

  • Add an aqueous solution of sodium ascorbate to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired triazole-substituted phenylboronic acid.

KPC-2 Enzyme Inhibition Assay

The inhibitory potency of this compound against KPC-2 is determined by measuring the rate of hydrolysis of a chromogenic β-lactam substrate, such as nitrocefin, in the presence and absence of the inhibitor.[9][10]

Materials:

  • Purified KPC-2 enzyme

  • Nitrocefin (substrate)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for dissolving the inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add varying concentrations of this compound to the wells containing PBS.

  • Add a fixed concentration of KPC-2 enzyme to each well and incubate for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding a solution of nitrocefin to each well.

  • Immediately monitor the change in absorbance at 486 nm over time using a microplate reader. The rate of nitrocefin hydrolysis is proportional to the enzyme activity.

  • Calculate the initial velocity of the reaction for each inhibitor concentration.

  • Determine the Ki value by fitting the data to the appropriate inhibition model (e.g., competitive inhibition) using nonlinear regression analysis.

Cell Viability (Cytotoxicity) Assay

The cytotoxicity of this compound is assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on a human cell line such as HEK-293.[2][7][11]

Materials:

  • HEK-293 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • MTT reagent

  • Solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed HEK-293 cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

  • Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) and incubate for a specified duration (e.g., 24 hours).

  • After the incubation period, add MTT reagent to each well and incubate for an additional 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Checkerboard Synergy Assay

The synergistic effect of this compound in combination with a β-lactam antibiotic (e.g., cefotaxime) is evaluated using a checkerboard microdilution assay.[12][13][14]

Materials:

  • KPC-2-expressing E. coli strain

  • Mueller-Hinton broth (MHB)

  • This compound

  • Cefotaxime

  • 96-well microplates

Procedure:

  • Prepare serial twofold dilutions of cefotaxime along the x-axis of a 96-well plate and serial twofold dilutions of this compound along the y-axis.

  • Inoculate each well with a standardized suspension of KPC-2-expressing E. coli.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC of each drug alone and in combination by visual inspection of turbidity.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpret the results as follows: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; and FICI > 4 indicates antagonism.

Conclusion

This compound stands out as a promising lead compound in the development of novel therapies to combat carbapenem-resistant bacteria. Its potent inhibition of the KPC-2 enzyme, coupled with its ability to restore the efficacy of β-lactam antibiotics and its favorable preliminary safety profile, underscores its therapeutic potential. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for further research and development efforts aimed at optimizing this and similar triazole-substituted phenylboronic acid inhibitors for clinical applications. Continued investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of this class of compounds is warranted to advance the fight against multidrug-resistant pathogens.

References

An In-depth Technical Guide to the Basic Properties of KPC-2 Beta-Lactamase and its Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Klebsiella pneumoniae carbapenemase-2 (KPC-2), a prevalent Class A serine β-lactamase that confers resistance to a broad spectrum of β-lactam antibiotics, including the "last-resort" carbapenems.[1][2] KPC-2's ability to efficiently hydrolyze these critical drugs poses a significant global health threat.[3] This document details the enzyme's structure and catalytic mechanism, summarizes key quantitative data for its substrates and inhibitors, outlines relevant experimental protocols, and visualizes core mechanisms and workflows.

KPC-2: Structure and Catalytic Mechanism

KPC-2 is a serine carbapenemase that, like other Class A β-lactamases, possesses a characteristic two-domain structure: one primarily α-helical and the other a five-stranded β-sheet flanked by α-helices.[4][5] The active site is located in the cleft between these two domains and features a critical catalytic serine residue at position Ser70.[4][6] The enzyme's active site is notably large and shallow, which is thought to contribute to its ability to accommodate bulky substrates like carbapenems.[2][7]

The hydrolysis of β-lactam antibiotics by KPC-2 proceeds via a two-step mechanism involving acylation and deacylation.[8] First, the catalytic Ser70 residue performs a nucleophilic attack on the carbonyl carbon of the β-lactam ring, leading to the formation of a covalent acyl-enzyme intermediate.[8] Subsequently, a water molecule, activated by the general base Glu166, attacks this intermediate, hydrolyzing the ester bond and releasing the inactivated antibiotic, thereby regenerating the free enzyme.[8][9] KPC-2's high efficiency against carbapenems is attributed to a significantly faster deacylation rate compared to non-carbapenemase enzymes like TEM-1.[8][9]

KPC_Catalytic_Mechanism E_S KPC-2 + β-Lactam (Enzyme-Substrate Complex) E_I Acyl-Enzyme Intermediate E_S->E_I E_P KPC-2 + Hydrolyzed β-Lactam (Enzyme-Product Complex) E_I->E_P k_deacyl (H₂O attacks, activated by Glu166) E_P->E_S

Caption: KPC-2 β-Lactam Hydrolysis Mechanism.

Quantitative Data: Substrate and Inhibitor Kinetics

The efficacy of KPC-2 against various β-lactams and the potency of its inhibitors are quantified through kinetic parameters.

KPC-2 Substrate Profile

KPC-2 exhibits a broad substrate profile, efficiently hydrolyzing penicillins, cephalosporins, and carbapenems.[1] The catalytic efficiency (kcat/Km) varies significantly across different classes of β-lactam antibiotics.

SubstrateKm (µM)kcat (s⁻¹)Source
Nitrocefin28 ± 636 ± 0.002[10]
Benzylpenicillin-32[11]
Ampicillin-110[11]
Piperacillin-24[11]
Cloxacillin-25[11]
Cephaloridine-340[11]
Cephalothin-75[11]
Cefotaxime-14[11]
Ceftazidime-0.1[11]
Cefoxitin-0.26[11]
Imipenem-12.4[11]
Meropenem-3.0[11]

Table 1: Steady-State Kinetic Parameters of KPC-2 for Various β-Lactam Substrates.

KPC-2 Inhibitor Potency

While traditional β-lactamase inhibitors like clavulanic acid, sulbactam, and tazobactam are hydrolyzed by KPC-2 and are thus largely ineffective, newer non-β-lactam inhibitors such as avibactam and vaborbactam have demonstrated potent activity.[7][12]

InhibitorIC₅₀ (µM)Ki (µM)Source
Avibactam---
Vaborbactam-0.056 ± 0.015[13]
Clavulanic Acid136.9329.96[10]
Sulbactam106.0923.21[10]
Tazobactam98.7921.61[10]
Penem 1-0.06 ± 0.01 (as Km)[7]
Penem 2-0.006 ± 0.001 (as Km)[7]
ZINC01807204200.2943.82[10][14]

Table 2: Inhibitory Potency (IC₅₀ and Ki) of Various Compounds against KPC-2.

Kinetic Parameters of Inhibition

The mechanism of inhibition can be further elucidated by examining specific kinetic parameters, such as the second-order rate constant of inactivation (often expressed as k₂/K, k₂/Ki, or kinact/Km) and the partition ratio (kcat/kinact).

InhibitorParameterValueUnitsSource
Avibactamk₂/K21,580M⁻¹s⁻¹[12][15]
Vaborbactamk₂/K3,400 to 24,000M⁻¹s⁻¹[13]
Clavulanic Acidkcat/kinact2,500-[7]
Sulbactamkcat/kinact1,000-[7]
Tazobactamkcat/kinact500-[7]
Penem 1kcat/kinact250-[7]
Penem 2kinact/Km6.5 ± 0.6µM⁻¹s⁻¹[7]

Table 3: Kinetic Constants for KPC-2 Inhibition.

Key Inhibitor Mechanisms

Avibactam

Avibactam, a diazabicyclooctane (DBO) inhibitor, does not contain a β-lactam ring.[15] It inactivates KPC-2 through a reversible covalent mechanism. The process involves the formation of a stable, yet reversible, carbamyl-enzyme complex with Ser70.[16][17] This prevents the enzyme from hydrolyzing β-lactam antibiotics.

Avibactam_Inhibition E_I_noncov KPC-2 + Avibactam (Non-covalent complex) E_I_cov Carbamyl-Enzyme Complex (Covalent, Inactive) E_I_noncov->E_I_cov k₂ (Carbamylation) E_I_cov->E_I_noncov k₋₂ (Decarbamylation/Recyclization)

Caption: Reversible Covalent Inhibition by Avibactam.

Vaborbactam

Vaborbactam is a cyclic boronic acid-based inhibitor developed with specific potency for KPC enzymes in mind.[18][19] It acts as a transition-state analog, forming a highly stable, reversible covalent bond between its boron atom and the hydroxyl group of the catalytic Ser70.[18][20] This complex has a very long residence time, effectively sequestering the enzyme.[19]

Vaborbactam_Inhibition E_V_noncov KPC-2 + Vaborbactam (Non-covalent complex) E_V_cov Ser70-Boronate Adduct (Covalent, Stable, Inactive) E_V_noncov->E_V_cov Fast On-Rate E_V_cov->E_V_noncov Slow Off-Rate (k_off)

Caption: Reversible Covalent Inhibition by Vaborbactam.

Experimental Protocols

Determination of IC₅₀ and Inhibition Constant (Ki)

This protocol determines the concentration of an inhibitor required to reduce enzyme activity by 50% (IC₅₀) and its binding affinity (Ki).

  • Reagents and Preparation:

    • Purified KPC-2 enzyme (e.g., 1 nM final concentration).

    • Reporter substrate: Nitrocefin (e.g., 100 µM final concentration).[10]

    • Buffer: 50 mM Sodium Phosphate, pH 7.0.[10]

    • Inhibitor stock solutions of varying concentrations.

  • Assay Procedure:

    • In a 96-well plate, pre-incubate the purified KPC-2 enzyme with various concentrations of the inhibitor for a defined period (e.g., 5 minutes) at a constant temperature (e.g., 30°C).[10]

    • Initiate the reaction by adding the nitrocefin substrate.

    • Monitor the rate of nitrocefin hydrolysis by measuring the change in absorbance at 482 nm using a spectrophotometer.[10]

    • Include a control reaction with no inhibitor to determine 100% enzyme activity.

  • Data Analysis:

    • Calculate the percent residual enzyme activity for each inhibitor concentration relative to the control.

    • Plot the percent residual activity against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value from the resulting dose-response curve using non-linear regression.[10]

    • Calculate the Ki value using the Cheng-Prusoff equation if the inhibition is competitive, taking into account the substrate concentration and the enzyme's Km for that substrate.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of inhibitor C Pre-incubate KPC-2 with each inhibitor concentration A->C B Prepare KPC-2 enzyme and Nitrocefin substrate B->C D Add Nitrocefin to start the reaction C->D E Monitor absorbance change at 482 nm D->E F Calculate % residual activity vs. control E->F G Plot % activity vs. log[Inhibitor] F->G H Determine IC₅₀ from curve G->H

Caption: Experimental Workflow for IC₅₀ Determination.

Determination of Inactivation Kinetics (k₂/K)

This protocol is used for slow-binding or covalent inhibitors like avibactam to determine the second-order rate of inactivation.

  • Reagents and Preparation:

    • Purified KPC-2 enzyme (e.g., 7.2 nM final concentration).[12]

    • Reporter substrate: Nitrocefin (100 µM).[12]

    • Inhibitor (e.g., avibactam) at various concentrations.

    • Buffer: 10 mM PBS, pH 7.4.[12]

  • Assay Procedure:

    • In a spectrophotometer cuvette or microplate well, mix the KPC-2 enzyme and the nitrocefin substrate.

    • Initiate the reaction by adding a specific concentration of the inhibitor.

    • Immediately record the absorbance at 482 nm over time to generate a progress curve.[12]

    • Repeat for a range of inhibitor concentrations.

  • Data Analysis:

    • Fit each progress curve (absorbance vs. time) to a first-order equation to obtain an observed rate constant (k_obs) for the onset of inhibition at that inhibitor concentration.

    • Plot the k_obs values against the corresponding inhibitor concentrations [I].

    • The resulting data should fit a hyperbolic equation. The second-order rate constant (k₂/K) can be determined from the initial slope of this plot.[12][16]

Minimum Inhibitory Concentration (MIC) Testing

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Method: Agar dilution or broth microdilution methods are performed according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[7][12]

  • Procedure (Agar Dilution):

    • Prepare Mueller-Hinton agar plates containing serial twofold dilutions of the β-lactam antibiotic, both alone and in combination with a fixed concentration of the β-lactamase inhibitor (e.g., 4 µg/mL).

    • Inoculate the plates with a standardized suspension of the KPC-2-producing bacterial strain (e.g., 10⁴ CFU per spot).[7]

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth.

Time-Kill Kinetics Assay

This assay assesses the bactericidal or bacteriostatic effect of an antibiotic-inhibitor combination over time.

  • Inoculum Preparation: Prepare a bacterial suspension of the KPC-2-producing strain in Mueller-Hinton broth to a final density of approximately 10⁶ CFU/mL.[21][22]

  • Assay Setup:

    • Set up tubes containing the bacterial suspension with:

      • No drug (growth control).

      • β-lactam antibiotic alone.

      • β-lactamase inhibitor alone.

      • The combination of the β-lactam and the inhibitor.

    • Concentrations are typically based on the MIC values (e.g., 1x, 2x, 4x MIC).

  • Sampling and Plating:

    • Incubate all tubes at 37°C with shaking.

    • At designated time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each tube.[22]

    • Perform serial dilutions and plate onto agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each condition.

    • Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

References

Initial Characterization of Kpc-2-IN-2: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed initial characterization of the compound Kpc-2-IN-2, a novel, potent inhibitor of Klebsiella pneumoniae carbapenemase (KPC-2). This compound, also identified as compound 6c in foundational research, is a triazole-substituted phenylboronic acid derivative.[1][2][3] This whitepaper summarizes the key biochemical and cellular activities of this compound, presents detailed experimental protocols for its characterization, and visualizes its mechanism of action and experimental workflows. The data herein demonstrates the potential of this compound as a lead compound for the development of new therapeutic agents to combat antibiotic resistance mediated by KPC-2-producing bacteria.

Core Compound Properties

This compound is a synthetic molecule designed to target the active site of KPC-2, a class A β-lactamase that confers resistance to a broad spectrum of β-lactam antibiotics, including carbapenems.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, extracted from the primary literature.

Table 1: Biochemical Assay Data
ParameterValueDescription
Ki (KPC-2) 0.038 µMInhibitory constant against KPC-2 enzyme, indicating high potency.[1][2][3]
Table 2: Cellular Assay Data
AssayCell Line/StrainKey Findings
Synergistic Activity KPC-2 expressing E. coliEnhances the activity of cefotaxime.[1][2][3]
Cytotoxicity HEK-293Well-tolerated, indicating low mammalian cell toxicity.

Mechanism of Action: KPC-2 Inhibition

This compound functions as a competitive inhibitor of the KPC-2 β-lactamase. As a boronic acid derivative, it is designed to mimic the transition state of the natural substrate of the enzyme. The boron atom forms a reversible covalent bond with the catalytic serine residue (Ser70) in the active site of KPC-2.[1][4][5][6] This interaction prevents the hydrolysis of β-lactam antibiotics, thereby restoring their efficacy.

KPC2_Inhibition_Pathway cluster_bacterium Bacterial Periplasm Beta_Lactam_Antibiotic β-Lactam Antibiotic KPC_2_Enzyme KPC-2 Enzyme (Active) Beta_Lactam_Antibiotic->KPC_2_Enzyme Hydrolysis PBP Penicillin-Binding Protein (PBP) Beta_Lactam_Antibiotic->PBP Inhibition Inactive_Antibiotic Inactive Antibiotic KPC_2_Enzyme->Inactive_Antibiotic Inhibited_Complex KPC-2 :: this compound (Inactive Complex) KPC_2_Enzyme->Inhibited_Complex Kpc_2_IN_2 This compound Kpc_2_IN_2->KPC_2_Enzyme Inhibition Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Blocks Bacterial_Cell_Lysis Bacterial Cell Lysis Cell_Wall_Synthesis->Bacterial_Cell_Lysis Leads to Experimental_Workflow cluster_workflow This compound Characterization Workflow Start Compound Synthesis (this compound) Biochemical_Assay Biochemical Assay: KPC-2 Inhibition (Ki) Start->Biochemical_Assay Cellular_Assay Cellular Assays Start->Cellular_Assay Data_Analysis Data Analysis and Structure-Activity Relationship Biochemical_Assay->Data_Analysis MIC_Assay MIC Synergy Assay (with β-lactams) Cellular_Assay->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay (HEK-293) Cellular_Assay->Cytotoxicity_Assay MIC_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Lead_Compound Lead Compound Identification Data_Analysis->Lead_Compound

References

KPC-2-IN-2: An In-Depth Technical Guide on its Interaction with Klebsiella pneumoniae Carbapenemase-2 (KPC-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and global spread of carbapenem-resistant Enterobacteriaceae (CRE) represents a critical threat to public health. A primary mechanism of resistance in these pathogens is the production of carbapenemases, enzymes that hydrolyze a broad spectrum of β-lactam antibiotics, including the carbapenems, which are often considered last-resort therapeutic agents. Among the most clinically significant carbapenemases is the Klebsiella pneumoniae carbapenemase-2 (KPC-2), a class A serine β-lactamase known for its high catalytic efficiency and broad substrate profile.

This technical guide focuses on KPC-2-IN-2, a potent inhibitor of the KPC-2 enzyme. This compound, also identified as compound 6c in the primary literature, is a triazole-substituted phenylboronic acid derivative that has demonstrated significant potential in restoring the efficacy of β-lactam antibiotics against KPC-2-producing bacteria.[1] This document will provide a comprehensive overview of this compound, its mechanism of action, quantitative interaction data with KPC-2, and detailed experimental protocols relevant to its study.

The Target: KPC-2 Carbapenemase

KPC-2 is a plasmid-encoded enzyme that confers resistance to a wide array of β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems.[2] Its mechanism of action involves a two-step hydrolysis process: acylation and deacylation. The active site serine (Ser70) launches a nucleophilic attack on the carbonyl carbon of the β-lactam ring, forming a transient acyl-enzyme intermediate. This is followed by the hydrolysis of this intermediate by a water molecule, which is activated by a general base, leading to the release of the inactivated antibiotic and regeneration of the free enzyme.[3][4] The ability of KPC-2 to efficiently hydrolyze carbapenems is attributed to a fast deacylation rate, a feature that distinguishes it from many other class A β-lactamases.[4]

This compound: A Potent Boronic Acid-Based Inhibitor

This compound is a member of the boronic acid class of β-lactamase inhibitors. Boronic acids are known to act as transition-state analogs, forming a reversible covalent bond with the catalytic serine residue in the active site of serine β-lactamases. This interaction mimics the tetrahedral transition state of the β-lactam hydrolysis reaction, thereby effectively inhibiting the enzyme.

Chemical Structure

The chemical structure of this compound is characterized by a phenylboronic acid scaffold substituted with a triazole ring. The specific structure, as identified for compound 6c in the primary literature, is crucial for its potent inhibitory activity.

Mechanism of Inhibition

This compound is a potent inhibitor of KPC-2, with a reported inhibition constant (Ki) of 0.038 μM.[1] The mechanism of inhibition involves the boron atom of the boronic acid forming a dative covalent bond with the hydroxyl group of the catalytic Ser70 residue in the KPC-2 active site. This forms a stable tetrahedral intermediate that effectively blocks the enzyme's activity. The triazole and phenyl moieties of the inhibitor likely engage in additional non-covalent interactions within the active site, contributing to its high affinity and specificity.

Quantitative Data

The following table summarizes the key quantitative data for the interaction of this compound with the KPC-2 enzyme.

ParameterValueReference
Inhibitor This compound (Compound 6c)[1]
Enzyme KPC-2[1]
Inhibition Constant (Ki) 0.038 µM[1]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and its interaction with KPC-2. These protocols are synthesized from established methods in the field.

Synthesis of this compound (Generalized)

The synthesis of triazole-substituted phenylboronic acids like this compound typically involves a multi-step process. A generalized synthetic scheme is outlined below. For the specific synthesis of this compound (compound 6c), refer to the primary literature by Zhou et al. (2022).[1]

General Procedure:

  • Starting Material: Begin with a commercially available substituted phenylboronic acid pinacol ester.

  • Functional Group Interconversion: Introduce an azide or alkyne functionality onto the phenyl ring through standard organic reactions (e.g., nucleophilic substitution or Sonogashira coupling).

  • Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole ring. This involves reacting the azide-functionalized phenylboronic acid with a terminal alkyne, or vice versa, in the presence of a copper(I) catalyst.

  • Deprotection: Remove the pinacol protecting group from the boronic acid, typically under acidic conditions, to yield the final phenylboronic acid inhibitor.

  • Purification: Purify the final product using techniques such as column chromatography and characterize it using NMR and mass spectrometry.

Purification of KPC-2 Enzyme

A reliable source of purified KPC-2 is essential for in vitro inhibition studies. The following is a general protocol for the expression and purification of recombinant KPC-2.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with a plasmid encoding KPC-2.

  • Luria-Bertani (LB) broth with appropriate antibiotic selection.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

  • Ni-NTA affinity chromatography column.

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

Procedure:

  • Expression: Grow the transformed E. coli in LB broth at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow at a lower temperature (e.g., 18°C) overnight.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells using sonication or a French press.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris.

  • Affinity Chromatography: Load the supernatant onto a Ni-NTA column. Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged KPC-2 protein with elution buffer.

  • Dialysis: Dialyze the eluted protein against dialysis buffer to remove imidazole and to buffer exchange.

  • Purity and Concentration: Assess the purity of the protein by SDS-PAGE and determine the concentration using a spectrophotometer (A280) or a protein assay (e.g., Bradford).

KPC-2 Enzymatic Inhibition Assay

The inhibitory activity of this compound against KPC-2 can be determined using a spectrophotometric assay with a chromogenic substrate such as nitrocefin.

Materials:

  • Purified KPC-2 enzyme.

  • This compound inhibitor at various concentrations.

  • Nitrocefin (chromogenic β-lactam substrate).

  • Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Prepare Reagents: Prepare stock solutions of KPC-2, this compound, and nitrocefin in the assay buffer.

  • Assay Setup: In a 96-well plate, add a fixed concentration of KPC-2 to each well.

  • Inhibitor Addition: Add varying concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor-enzyme binding to reach equilibrium.

  • Initiate Reaction: Initiate the enzymatic reaction by adding a fixed concentration of nitrocefin to each well.

  • Monitor Reaction: Immediately monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486 nm over time using a microplate reader.

  • Data Analysis: Determine the initial reaction velocities (rates) from the linear portion of the absorbance vs. time plots.

  • Calculate IC50 and Ki: Plot the percentage of enzyme inhibition versus the inhibitor concentration. Fit the data to a suitable equation (e.g., the Morrison equation for tight-binding inhibitors) to determine the IC50 value. The Ki can then be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration and Km of the substrate (nitrocefin).

Visualizations

Signaling Pathway and Mechanism of Action

KPC2_Inhibition cluster_Cell Bacterial Cell BetaLactam β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) BetaLactam->PBP Inhibition KPC2 KPC-2 Enzyme KPC2->BetaLactam Hydrolysis InactiveComplex KPC-2 :: this compound (Inactive Complex) CellWall Cell Wall Synthesis PBP->CellWall Catalysis Lysis Cell Lysis CellWall->Lysis Leads to KPC2_IN_2 This compound KPC2_IN_2->KPC2 Inhibition Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Purify_KPC2 Purify KPC-2 Enzyme Mix_Enzyme_Inhibitor Incubate KPC-2 with varying [this compound] Purify_KPC2->Mix_Enzyme_Inhibitor Prepare_Inhibitor Prepare this compound Solutions Prepare_Inhibitor->Mix_Enzyme_Inhibitor Prepare_Substrate Prepare Nitrocefin Solution Add_Substrate Add Nitrocefin to initiate reaction Prepare_Substrate->Add_Substrate Mix_Enzyme_Inhibitor->Add_Substrate Measure_Absorbance Monitor Absorbance at 486 nm Add_Substrate->Measure_Absorbance Calculate_Rates Determine Initial Reaction Velocities Measure_Absorbance->Calculate_Rates Plot_Data Plot % Inhibition vs. [this compound] Calculate_Rates->Plot_Data Determine_Ki Calculate IC50 and Ki Plot_Data->Determine_Ki Logical_Relationship KPC2 Active KPC-2 ES_Complex Enzyme-Substrate Complex KPC2->ES_Complex + Substrate EI_Complex Enzyme-Inhibitor Complex (Inactive) KPC2->EI_Complex + Inhibitor Substrate β-Lactam Substrate Inhibitor This compound ES_Complex->KPC2 + Product Product Hydrolyzed β-Lactam EI_Complex->KPC2 Reversible

References

Methodological & Application

Application Notes and Protocols for KPC-2 in Microbiology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Klebsiella pneumoniae carbapenemase-2 (KPC-2), a critical enzyme in antimicrobial resistance research. Detailed protocols for key experiments are provided to facilitate the study of KPC-2 and the development of novel therapeutics to combat carbapenem-resistant Enterobacteriaceae (CRE).

Introduction to KPC-2

Klebsiella pneumoniae carbapenemase-2 (KPC-2) is a member of the Ambler class A β-lactamases, a group of enzymes that inactivate β-lactam antibiotics, including the "last-resort" carbapenems.[1][2] The emergence and global spread of KPC-2-producing bacteria, particularly K. pneumoniae, pose a significant threat to public health due to limited treatment options for the infections they cause.[3][4]

The gene encoding KPC-2, blaKPC-2, is often located on mobile genetic elements such as plasmids and transposons, facilitating its rapid dissemination among different bacterial species and strains.[5][6][7] This horizontal gene transfer contributes to the widespread prevalence of carbapenem resistance.

Mechanism of Action

KPC-2 confers resistance to a broad spectrum of β-lactam antibiotics, including penicillins, cephalosporins, monobactams, and carbapenems, by hydrolyzing the amide bond in the β-lactam ring.[2][8][9] The catalytic mechanism involves a two-step process: acylation and deacylation.[10]

  • Acylation: The active site serine residue (Ser70) acts as a nucleophile, attacking the carbonyl carbon of the β-lactam ring to form a transient acyl-enzyme intermediate.[8][10]

  • Deacylation: A water molecule, activated by another active site residue (Glu166), hydrolyzes the acyl-enzyme intermediate, releasing the inactivated antibiotic and regenerating the active enzyme.[10]

KPC-2 exhibits a remarkably high deacylation rate for carbapenems compared to non-carbapenemase β-lactamases like TEM-1, which is a key factor in its efficient carbapenemase activity.[10][11] The active site of KPC-2 is wider and more shallow than that of many other class A β-lactamases, allowing it to accommodate the bulky side chains of carbapenems.[1][8]

KPC2_Mechanism E_S KPC-2 + β-lactam ES Michaelis Complex E_S->ES Binding Acyl_E Acyl-enzyme Intermediate ES->Acyl_E Ser70 attack H2O Water E_P Enzyme-Product Complex Acyl_E->E_P Hydrolysis P Hydrolyzed β-lactam E Free KPC-2 E_P->E Product Release

Figure 1: Simplified catalytic mechanism of KPC-2.

Data Presentation: Antimicrobial Susceptibility and Enzyme Kinetics

The following tables summarize key quantitative data related to KPC-2 activity.

Table 1: Minimum Inhibitory Concentrations (MICs) for KPC-2 Producing Strains
AntibioticMIC Range (µg/mL) for KPC-2 producing K. pneumoniae
Imipenem32 - 128
Meropenem32 - 128
Ertapenem≥ 32
Ceftazidime≥ 64
Piperacillin-Tazobactam≥ 128

Note: MIC values can vary depending on the bacterial strain, inoculum size, and specific testing methodology. Data compiled from multiple sources indicating high levels of resistance.[12][13]

Table 2: Kinetic Parameters of KPC-2 for Various β-Lactam Substrates
SubstrateKM (µM)kcat (s-1)kcat/KM (µM-1s-1)
Benzylpenicillin231104.78
Cephalothin53751.42
Cefotaxime-14 - 76-
Imipenem-12.4-
Meropenem-3.0-
Nitrocefin2478 - 6103.25 - 25.4

Data from UniProtKB P0C1E3.[2] Kinetic parameters can vary based on experimental conditions such as pH and temperature.

Experimental Protocols

Detailed methodologies for key experiments in KPC-2 research are provided below.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of an antimicrobial agent against a KPC-2 producing organism, following Clinical and Laboratory Standards Institute (CLSI) guidelines.

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate prep_plate Prepare 96-well Plate with Serial Dilutions of Antibiotic prep_plate->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read Read Results Visually or with a Plate Reader incubate->read determine_mic Determine MIC (Lowest concentration with no visible growth) read->determine_mic end End determine_mic->end

Figure 2: Workflow for MIC determination by broth microdilution.

Materials:

  • KPC-2 producing bacterial isolate

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Antimicrobial agent stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35-37°C)

Procedure:

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). c. Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Antibiotic Dilution: a. Perform serial two-fold dilutions of the antimicrobial agent in CAMHB in the 96-well plate to achieve the desired concentration range.

  • Inoculation: a. Inoculate each well (except the sterility control) with the diluted bacterial suspension. The final volume in each well should be 100 µL. b. Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).

  • Incubation: a. Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: a. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Protocol: PCR Detection of the blaKPC-2 Gene

This protocol describes a standard polymerase chain reaction (PCR) method for the detection of the blaKPC-2 gene in bacterial isolates.

Materials:

  • Bacterial DNA extract

  • blaKPC-2 specific forward and reverse primers

  • PCR master mix (containing Taq polymerase, dNTPs, MgCl2, and buffer)

  • Nuclease-free water

  • Thermal cycler

  • Gel electrophoresis equipment and reagents

Procedure:

  • DNA Extraction: a. Extract genomic DNA from the bacterial isolate using a commercial kit or a standard boiling lysis method.[14]

  • PCR Reaction Setup: a. Prepare the PCR reaction mixture in a sterile PCR tube on ice:

    • PCR Master Mix (2X): 12.5 µL
    • Forward Primer (10 µM): 1 µL
    • Reverse Primer (10 µM): 1 µL
    • Template DNA (10-50 ng): 1 µL
    • Nuclease-free water: to a final volume of 25 µL b. Include a positive control (known blaKPC-2 positive DNA) and a negative control (nuclease-free water instead of template DNA).

  • Thermal Cycling: a. Perform PCR using the following cycling conditions (annealing temperature may need optimization based on primer design):

    • Initial Denaturation: 95°C for 5 minutes
    • 30-35 Cycles:
    • Denaturation: 95°C for 30 seconds
    • Annealing: 55°C for 30 seconds[15]
    • Extension: 72°C for 1 minute
    • Final Extension: 72°C for 5 minutes

  • Gel Electrophoresis: a. Analyze the PCR products by agarose gel electrophoresis. b. Visualize the DNA bands under UV light. The presence of a band of the expected size indicates a positive result for the blaKPC-2 gene.

Protocol: KPC-2 Enzyme Kinetic Assay

This protocol details a spectrophotometric assay to determine the kinetic parameters (KM and kcat) of purified KPC-2 enzyme using a chromogenic cephalosporin substrate, nitrocefin.

Enzyme_Kinetics_Workflow start Start purify_enzyme Purify KPC-2 Enzyme start->purify_enzyme setup_assay Set up Reaction in Cuvette: Buffer + Enzyme purify_enzyme->setup_assay prepare_reagents Prepare Nitrocefin Substrate Solutions (Varying Concentrations) initiate_reaction Initiate Reaction by Adding Substrate prepare_reagents->initiate_reaction setup_assay->initiate_reaction measure_absorbance Measure Absorbance Change over Time (e.g., at 486 nm) initiate_reaction->measure_absorbance calculate_rates Calculate Initial Reaction Velocities (V₀) measure_absorbance->calculate_rates plot_data Plot V₀ vs. [Substrate] (Michaelis-Menten Plot) calculate_rates->plot_data determine_params Determine Kₘ and Vₘₐₓ from the Plot plot_data->determine_params calculate_kcat Calculate kcat (Vₘₐₓ / [Enzyme]) determine_params->calculate_kcat end End calculate_kcat->end

Figure 3: Workflow for determining KPC-2 enzyme kinetics.

Materials:

  • Purified KPC-2 enzyme

  • Nitrocefin

  • Reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

  • UV/Vis spectrophotometer with temperature control

Procedure:

  • Enzyme and Substrate Preparation: a. Dilute the purified KPC-2 enzyme to a suitable concentration in the reaction buffer. b. Prepare a series of nitrocefin dilutions in the reaction buffer.

  • Assay Measurement: a. Equilibrate the spectrophotometer to the desired temperature (e.g., 25°C or 30°C). b. Add the reaction buffer and the enzyme solution to a cuvette and blank the spectrophotometer. c. Initiate the reaction by adding a small volume of the nitrocefin substrate solution and mix quickly. d. Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486 nm over time.

  • Data Analysis: a. Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for hydrolyzed nitrocefin at pH 7.0 is 20,500 M-1cm-1). b. Repeat the assay for each substrate concentration. c. Plot V0 versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine KM and Vmax. d. Calculate the turnover number (kcat) using the equation: kcat = Vmax / [E]t, where [E]t is the total enzyme concentration.

Troubleshooting and Interpretation of Results

  • MIC Assays: Inconsistent results may arise from improper inoculum preparation or contamination. Ensure accurate McFarland standard calibration and aseptic techniques. High MIC values are indicative of resistance.

  • PCR: The absence of a PCR product in a known positive strain could be due to poor DNA quality, primer degradation, or incorrect annealing temperature. The presence of non-specific bands may require optimization of the PCR conditions.

  • Enzyme Kinetics: Non-linear initial rates can result from substrate depletion or enzyme instability. Ensure that less than 10% of the substrate is consumed during the measurement period.

By utilizing these application notes and protocols, researchers can effectively study the function of KPC-2, evaluate the efficacy of new antimicrobial agents, and contribute to the development of strategies to combat the growing threat of carbapenem-resistant bacteria.

References

Application Notes and Protocols for Kpc-2-IN-2 Cell-Based Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and global spread of carbapenem-resistant Enterobacteriaceae (CRE) expressing Klebsiella pneumoniae carbapenemase (KPC) represents a significant threat to public health. KPC enzymes, particularly KPC-2, are class A β-lactamases that efficiently hydrolyze a broad spectrum of β-lactam antibiotics, including the "last-resort" carbapenems.[1][2] This resistance mechanism renders many standard antibiotic therapies ineffective. Consequently, there is an urgent need for the development of potent and specific inhibitors of KPC enzymes to restore the efficacy of existing carbapenem antibiotics.

Kpc-2-IN-2 is a potent, triazole-substituted phenylboronic acid-based inhibitor of the KPC-2 enzyme, with a reported Ki of 0.038 μM.[3] This compound has demonstrated the ability to enhance the activity of β-lactam antibiotics against KPC-2-producing bacteria.[3] These application notes provide a detailed protocol for a cell-based assay to evaluate the efficacy of this compound and other potential KPC-2 inhibitors in a biologically relevant context. The described assay measures the ability of an inhibitor to potentiate the antibacterial activity of a carbapenem antibiotic against a KPC-2-expressing bacterial strain, using bacterial cell viability as the primary readout.

KPC-2 Signaling Pathway and Inhibition

The KPC-2 enzyme is a serine β-lactamase that hydrolyzes β-lactam antibiotics, including carbapenems.[4][5] The catalytic mechanism involves a two-step process: acylation and deacylation. In the acylation step, the active site serine (Ser70) acts as a nucleophile, attacking the carbonyl carbon of the β-lactam ring, which leads to the opening of the ring and the formation of a transient covalent acyl-enzyme intermediate.[4][6] Subsequently, a water molecule, activated by other active site residues, hydrolyzes this intermediate, releasing the inactivated antibiotic and regenerating the active enzyme.[4][5] This rapid hydrolysis confers resistance to the bacteria.

This compound, as a boronic acid-based inhibitor, is thought to act as a transition-state analog. The boron atom forms a reversible covalent bond with the catalytic Ser70 residue in the KPC-2 active site, mimicking the tetrahedral transition state of the hydrolysis reaction. This stable complex effectively sequesters the enzyme, preventing it from hydrolyzing carbapenem antibiotics.

KPC2_Inhibition cluster_pathway KPC-2 Mediated Carbapenem Hydrolysis cluster_inhibition Inhibition by this compound Carbapenem Carbapenem Antibiotic Acyl_intermediate Acyl-Enzyme Intermediate Carbapenem->Acyl_intermediate Acylation (Ser70 attack) KPC2_active Active KPC-2 Enzyme (Ser70-OH) KPC2_active->Acyl_intermediate Hydrolyzed_carbapenem Hydrolyzed (Inactive) Carbapenem Acyl_intermediate->Hydrolyzed_carbapenem Deacylation (H2O attack) KPC2_regenerated Regenerated KPC-2 Enzyme Acyl_intermediate->KPC2_regenerated Kpc2_IN_2 This compound Inhibited_complex Inhibited KPC-2 Complex (Ser70-O-B) Kpc2_IN_2->Inhibited_complex Forms stable covalent adduct KPC2_active_inhib Active KPC-2 Enzyme KPC2_active_inhib->Inhibited_complex

Caption: KPC-2 signaling pathway and its inhibition by this compound.

Experimental Protocols

Cell-Based Potentiation Assay Using a KPC-2-Producing Bacterial Strain

This protocol details a whole-cell assay to determine the ability of this compound to potentiate the activity of a carbapenem antibiotic against a KPC-2-producing bacterial strain. The endpoint of this assay is the measurement of bacterial viability.

Materials:

  • KPC-2-producing Klebsiella pneumoniae strain (e.g., ATCC BAA-1705) or a well-characterized clinical isolate. Alternatively, an E. coli strain engineered to express KPC-2 can be used.

  • Non-KPC-2-producing control strain (e.g., ATCC BAA-1706 or the parent E. coli strain).

  • Meropenem (or another suitable carbapenem antibiotic).

  • This compound.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Phosphate-buffered saline (PBS), sterile.

  • 96-well clear-bottom, black-walled microplates.

  • Bacterial viability assay kit (e.g., BacTiter-Glo™ Microbial Cell Viability Assay from Promega, which measures ATP levels).

  • Multichannel pipette.

  • Plate reader capable of measuring luminescence.

  • Incubator (37°C).

Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition start Start culture_bacteria Culture KPC-2 producing and control bacterial strains start->culture_bacteria prepare_compounds Prepare serial dilutions of This compound and Meropenem start->prepare_compounds prepare_inoculum Prepare bacterial inoculum to 0.5 McFarland culture_bacteria->prepare_inoculum dilute_inoculum Dilute inoculum in CAMHB prepare_inoculum->dilute_inoculum add_bacteria Add diluted bacterial suspension to each well dilute_inoculum->add_bacteria add_compounds Dispense compound dilutions into 96-well plate prepare_compounds->add_compounds add_compounds->add_bacteria incubate Incubate plate at 37°C add_bacteria->incubate add_viability_reagent Add BacTiter-Glo™ reagent to each well incubate->add_viability_reagent incubate_readout Incubate at room temperature add_viability_reagent->incubate_readout read_luminescence Measure luminescence using a plate reader incubate_readout->read_luminescence analyze_data Analyze data and determine MIC/IC50 read_luminescence->analyze_data end End analyze_data->end

Caption: Experimental workflow for the this compound cell-based assay.

Step-by-Step Protocol:

  • Bacterial Culture Preparation:

    • From a frozen stock, streak the KPC-2-producing and non-producing control bacterial strains onto appropriate agar plates and incubate overnight at 37°C.

    • The following day, pick a single colony and inoculate it into 5 mL of CAMHB. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (typically 2-4 hours).

  • Inoculum Preparation:

    • Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) using fresh CAMHB.

    • Further dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. This will result in a final concentration of 2.5 x 10⁵ CFU/mL in the assay plate.

  • Compound Preparation:

    • Prepare stock solutions of this compound and meropenem in a suitable solvent (e.g., DMSO or water).

    • Perform serial dilutions of this compound and meropenem in CAMHB in a separate 96-well plate to create a dose-response matrix. A typical concentration range for this compound would be from 0.01 µM to 50 µM, and for meropenem from 0.06 µg/mL to 128 µg/mL.

    • Include wells for controls:

      • Bacteria only (no drug).

      • Bacteria with this compound only.

      • Bacteria with meropenem only.

      • Media only (background control).

  • Assay Plate Setup:

    • In a 96-well clear-bottom, black-walled plate, add 50 µL of the appropriate compound dilutions.

    • Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-20 hours.

  • Measurement of Bacterial Viability:

    • Equilibrate the assay plate and the BacTiter-Glo™ reagent to room temperature.

    • Add 100 µL of BacTiter-Glo™ reagent to each well of the 96-well plate.

    • Mix the contents on a plate shaker for 5 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 15 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Data Analysis:

The potentiation effect of this compound is determined by observing a significant reduction in the Minimum Inhibitory Concentration (MIC) of meropenem in the presence of the inhibitor. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. In this assay, it can be determined as the concentration of meropenem that results in a significant drop in luminescence (e.g., ≥90% reduction compared to the growth control).

The results can also be expressed as the Fold Reduction in MIC, calculated as:

Fold Reduction in MIC = (MIC of Meropenem alone) / (MIC of Meropenem in the presence of this compound)

Data Presentation

The quantitative data from the cell-based assay should be summarized in a clear and structured format to allow for easy comparison of the effects of this compound.

Table 1: Potentiation of Meropenem Activity by this compound against KPC-2-Producing K. pneumoniae

This compound Concentration (µM)Meropenem MIC (µg/mL)Fold Reduction in Meropenem MIC
0 (Control)64-
188
5232
100.5128
25≤0.25≥256

Table 2: Effect of this compound on Meropenem MIC against a Non-KPC-2-Producing Control Strain

This compound Concentration (µM)Meropenem MIC (µg/mL)Fold Reduction in Meropenem MIC
0 (Control)0.5-
100.51

Table 3: Cytotoxicity of this compound in Human Embryonic Kidney (HEK-293) Cells

This compound Concentration (µg/mL)Cell Viability (%)
0 (Control)100
5>95
50>80

Note: The data presented in these tables are representative and may vary depending on the specific bacterial strains and experimental conditions used. The cytotoxicity data for HEK-293 cells is based on previously published information.[3]

Conclusion

The provided cell-based assay protocol offers a robust and reliable method for evaluating the efficacy of KPC-2 inhibitors like this compound. By measuring the potentiation of carbapenem activity in a whole-cell context, this assay provides valuable insights into the potential of inhibitor candidates to overcome KPC-mediated antibiotic resistance. The use of appropriate controls, including a non-KPC-2-producing strain, is crucial for demonstrating the specificity of the inhibitor. Furthermore, assessing the cytotoxicity of the compounds in a mammalian cell line, such as HEK-293, is an important step in the early stages of drug development to ensure a favorable safety profile.[3] This comprehensive approach will aid researchers in the identification and characterization of novel therapies to combat the growing threat of carbapenem-resistant bacteria.

References

Application Notes and Protocols for Kpc-2-IN-2 and Cefotaxime Combination Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and global spread of carbapenem-resistant Enterobacteriaceae (CRE), particularly those producing Klebsiella pneumoniae carbapenemase (KPC), pose a significant threat to public health. KPC enzymes, most commonly KPC-2, are class A β-lactamases capable of hydrolyzing a broad spectrum of β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems, rendering these critical drugs ineffective.[1] Cefotaxime, a third-generation cephalosporin, is a potent antibiotic against many Gram-negative bacteria, but it is readily hydrolyzed by KPC-2.

This document outlines detailed protocols for in vitro and in vivo studies to evaluate the synergistic potential of a novel KPC-2 inhibitor, designated here as Kpc-2-IN-2, in combination with cefotaxime against KPC-2-producing Klebsiella pneumoniae. This compound is a potent, investigational inhibitor of the KPC-2 enzyme. By inactivating KPC-2, this compound is hypothesized to restore the antimicrobial activity of cefotaxime. These protocols are intended to guide researchers in the systematic evaluation of this drug combination.

Principle of the Assays

The core principle behind these studies is to determine if this compound can act synergistically with cefotaxime to inhibit the growth of KPC-2-producing bacteria. Synergy occurs when the combined effect of two drugs is significantly greater than the sum of their individual effects. The primary methods to assess this in vitro are the checkerboard assay, which determines the Fractional Inhibitory Concentration (FIC) index, and the time-kill assay, which evaluates the rate and extent of bacterial killing over time. In vivo studies in a murine infection model are then used to translate these in vitro findings into a preclinical setting.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of Cefotaxime and this compound Alone and in Combination against KPC-2-producing Klebsiella pneumoniae (ATCC BAA-1705)
CompoundMIC (µg/mL)
Cefotaxime64
This compound>128
Cefotaxime + this compound (4 µg/mL)2

Note: The data presented in this document is representative and for illustrative purposes. Actual experimental results may vary.

Table 2: Checkerboard Assay Results for Cefotaxime and this compound Combination
Cefotaxime (µg/mL)This compound (µg/mL)GrowthFIC of CefotaximeFIC of this compoundΣFIC (FIC Index)Interpretation
... ... ... ... ... ... ...
24No Growth0.0310.0310.062 Synergy
... ... ... ... ... ... ...

This table represents a subset of checkerboard data. A full checkerboard would include a wider range of concentrations. FIC Index Interpretation:

  • ≤ 0.5: Synergy

  • > 0.5 to 4: Additive or Indifference

  • > 4: Antagonism

Experimental Protocols

Checkerboard Synergy Assay

Objective: To quantify the in vitro interaction between this compound and cefotaxime.

Materials:

  • KPC-2-producing Klebsiella pneumoniae (e.g., ATCC BAA-1705)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Cefotaxime sodium salt (powder)

  • This compound (as a stock solution of known concentration)

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Spectrophotometer or microplate reader

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh overnight culture of K. pneumoniae on a non-selective agar plate, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in CAMHB to obtain a concentration of approximately 1.5 x 10⁶ CFU/mL. This will be the working inoculum.

  • Preparation of Drug Dilutions:

    • Prepare stock solutions of cefotaxime and this compound in a suitable solvent (e.g., water or DMSO) at a concentration at least 10 times the highest concentration to be tested.

    • In a 96-well plate, perform serial two-fold dilutions of cefotaxime horizontally (e.g., across columns 1-10) in CAMHB.

    • Similarly, perform serial two-fold dilutions of this compound vertically (e.g., down rows A-G) in CAMHB.

    • The final volume in each well after adding the bacterial inoculum should be 100 µL.

  • Plate Setup:

    • The checkerboard plate will contain varying concentrations of both drugs.

    • Column 11 should contain serial dilutions of cefotaxime alone to determine its MIC.

    • Row H should contain serial dilutions of this compound alone to determine its MIC.

    • A growth control well (no drugs) and a sterility control well (no bacteria) must be included.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 50 µL of the working bacterial inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, determine the MIC of each drug alone and in combination by visual inspection for turbidity or by measuring the optical density at 600 nm (OD₆₀₀). The MIC is the lowest concentration that inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination wells showing no growth:

      • FIC of Cefotaxime = (MIC of Cefotaxime in combination) / (MIC of Cefotaxime alone)

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • Calculate the FIC Index (ΣFIC) for each combination:

      • ΣFIC = FIC of Cefotaxime + FIC of this compound

    • The lowest ΣFIC value determines the nature of the interaction.[1][2][3]

Time-Kill Assay

Objective: To assess the bactericidal activity of this compound and cefotaxime, alone and in combination, over time.

Materials:

  • Same as for the checkerboard assay, plus:

  • Sterile culture tubes

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Tryptic Soy Agar (TSA) plates

  • Automated colony counter or manual counting equipment

Protocol:

  • Preparation of Inoculum:

    • Prepare a starting inoculum of K. pneumoniae in CAMHB at a concentration of approximately 5 x 10⁵ CFU/mL.

  • Experimental Setup:

    • Set up culture tubes with CAMHB containing the following:

      • No drug (growth control)

      • Cefotaxime alone (at a clinically relevant concentration, e.g., 1x or 4x MIC)

      • This compound alone (at a fixed concentration, e.g., 4 µg/mL)

      • Cefotaxime and this compound in combination

  • Incubation and Sampling:

    • Inoculate each tube with the prepared bacterial suspension.

    • Incubate the tubes at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Bacterial Viable Count:

    • Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS.

    • Plate a known volume (e.g., 100 µL) of appropriate dilutions onto TSA plates in duplicate.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies (CFU) on each plate and calculate the CFU/mL for each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each condition.

    • Synergy is defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

    • Bactericidal activity is defined as a ≥ 3-log₁₀ decrease in CFU/mL from the initial inoculum.

In Vivo Efficacy Study (Murine Sepsis Model)

Objective: To evaluate the efficacy of the this compound and cefotaxime combination in a murine model of infection.

Materials:

  • Immunocompetent or neutropenic mice (e.g., BALB/c or C57BL/6)

  • KPC-2-producing K. pneumoniae

  • Cefotaxime and this compound formulated for in vivo administration

  • Sterile saline or appropriate vehicle for drug administration

  • Syringes and needles for injection

Protocol:

  • Infection Model:

    • Induce a systemic infection in mice by intraperitoneal (IP) or intravenous (IV) injection of a lethal or sub-lethal dose of KPC-2-producing K. pneumoniae. The bacterial dose should be predetermined in pilot studies to cause a consistent and measurable infection.

  • Treatment Groups:

    • Randomly assign mice to different treatment groups (e.g., n=10 per group):

      • Vehicle control

      • Cefotaxime alone

      • This compound alone

      • Cefotaxime + this compound combination

  • Drug Administration:

    • Administer the drugs at clinically relevant doses and schedules (e.g., subcutaneously or intraperitoneally) starting at a defined time post-infection (e.g., 1 or 2 hours).

  • Monitoring and Endpoints:

    • Monitor the mice for signs of illness and survival over a period of 7-14 days.

    • Primary endpoint: Survival rate.

    • Secondary endpoints: Bacterial burden in key organs (e.g., blood, spleen, liver, lungs) at a specified time point (e.g., 24 or 48 hours post-infection). For this, a separate cohort of animals is typically used.

  • Data Analysis:

    • Compare survival curves between treatment groups using Kaplan-Meier analysis and log-rank tests.

    • Compare bacterial burdens between groups using appropriate statistical tests (e.g., Mann-Whitney U test or ANOVA).

    • A significant increase in survival and/or a significant reduction in bacterial load in the combination group compared to the monotherapy groups indicates in vivo efficacy.

Mandatory Visualizations

KPC2_Resistance_Pathway cluster_0 Bacterial Cell cluster_1 Periplasm PBP Penicillin-Binding Proteins (PBPs) CW Cell Wall Synthesis PBP->CW Catalyzes Lysis Cell Lysis CW->Lysis Inhibition leads to CTX_out Cefotaxime (extracellular) Porin Porin Channel CTX_out->Porin Enters CTX_in Cefotaxime (periplasmic) Porin->CTX_in CTX_in->PBP Inhibits KPC2 KPC-2 Enzyme CTX_in->KPC2 Hydrolyzed by Inactivated_CTX Hydrolyzed Cefotaxime KPC2->Inactivated_CTX Inhibited_KPC2 Inhibited KPC-2 KPC2_IN2 This compound KPC2_IN2->KPC2 Inhibits

Caption: KPC-2 mediated resistance to cefotaxime and the action of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies MIC MIC Determination (Cefotaxime & this compound alone) Checkerboard Checkerboard Assay MIC->Checkerboard TimeKill Time-Kill Assay MIC->TimeKill FIC FIC Index Calculation Checkerboard->FIC Data for Model Murine Sepsis Model Development FIC->Model Positive result informs Synergy_TK Bactericidal Synergy Assessment TimeKill->Synergy_TK Synergy_TK->Model Positive result informs Treatment Treatment with Combination and Monotherapies Model->Treatment Survival Survival Analysis Treatment->Survival Burden Bacterial Burden Determination Treatment->Burden

Caption: Overall experimental workflow for combination studies.

References

Application Notes and Protocols for Determining the Effective Concentration of Kpc-2-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the effective concentration of Kpc-2-IN-2, a potent inhibitor of the Klebsiella pneumoniae carbapenemase-2 (KPC-2) enzyme. The protocols outlined below will enable researchers to assess the inhibitory activity of this compound, its synergistic potential with β-lactam antibiotics, and its safety profile in mammalian cells.

Introduction to this compound

This compound is a potent inhibitor of the KPC-2 β-lactamase, an enzyme that confers resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, in Gram-negative bacteria.[1][2] By inhibiting KPC-2, this compound has the potential to restore the efficacy of currently approved β-lactam antibiotics against multidrug-resistant bacterial infections. This compound has demonstrated a high affinity for the KPC-2 enzyme with a reported inhibition constant (Ki) of 0.038 µM. Furthermore, it has been shown to enhance the antibacterial activity of cefotaxime in KPC-2 expressing Escherichia coli.

Mechanism of Action of KPC-2

KPC-2 is a class A serine β-lactamase that catalyzes the hydrolysis of the amide bond in the β-lactam ring of antibiotics, rendering them inactive.[1][3] The catalytic mechanism involves a serine residue at the active site (Ser70) which acts as a nucleophile to attack the carbonyl carbon of the β-lactam ring.[1][3] This forms a transient acyl-enzyme intermediate, which is subsequently hydrolyzed by a water molecule, releasing the inactivated antibiotic and regenerating the free enzyme.

KPC2_Mechanism E_S KPC-2 + β-Lactam (Enzyme-Substrate Complex) Acyl_E Acyl-Enzyme Intermediate (Covalent Complex) E_S->Acyl_E Acylation (Ser70 attack) E_P KPC-2 + Hydrolyzed β-Lactam (Enzyme-Product Complex) Acyl_E->E_P Deacylation (Hydrolysis) E Free KPC-2 Enzyme E_P->E Product Release E->E_S Substrate Binding

Caption: Simplified signaling pathway of KPC-2 mediated β-lactam hydrolysis.

Quantitative Data Summary

The following tables summarize key quantitative parameters for evaluating the efficacy of this compound.

Table 1: In Vitro Inhibition of KPC-2 by this compound

ParameterValueMethod
Ki 0.038 µMEnzymatic Assay
IC50 [Insert experimental value]Enzymatic Assay

Table 2: Synergistic Activity of this compound with Cefotaxime against KPC-2-producing E. coli

OrganismAntibioticThis compound Conc. (µM)MIC (µg/mL)Fold Reduction in MIC
KPC-2 E. coliCefotaxime0[Insert MIC value]-
KPC-2 E. coliCefotaxime[Insert Conc. 1][Insert MIC value][Calculate Fold Reduction]
KPC-2 E. coliCefotaxime[Insert Conc. 2][Insert MIC value][Calculate Fold Reduction]
KPC-2 E. coliCefotaxime[Insert Conc. 3][Insert MIC value][Calculate Fold Reduction]

Table 3: Cytotoxicity of this compound in HEK-293 Cells

ParameterValueMethod
IC50 > 50 µg/mLMTT/CellTiter-Glo Assay
Observed Viability at 5 µg/mL >80%MTT/CellTiter-Glo Assay
Observed Viability at 50 µg/mL >80%MTT/CellTiter-Glo Assay

Experimental Protocols

Protocol 1: Determination of KPC-2 Inhibition (IC50)

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against purified KPC-2 enzyme using the chromogenic substrate nitrocefin.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare KPC-2 Enzyme, This compound dilutions, Nitrocefin, Assay Buffer Incubate Incubate KPC-2 with This compound Reagents->Incubate Add_Substrate Add Nitrocefin to initiate reaction Incubate->Add_Substrate Measure Measure absorbance at 490 nm (kinetic or endpoint) Add_Substrate->Measure Plot Plot % Inhibition vs. [this compound] Measure->Plot Calculate Calculate IC50 value (non-linear regression) Plot->Calculate

Caption: Experimental workflow for determining the IC50 of this compound.

Materials:

  • Purified KPC-2 enzyme

  • This compound

  • Nitrocefin

  • Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of this compound in Assay Buffer to achieve a range of concentrations.

  • In a 96-well plate, add a fixed concentration of KPC-2 enzyme to each well (except for the blank).

  • Add the different concentrations of this compound to the wells containing the enzyme. Include a control with no inhibitor.

  • Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding a fixed concentration of nitrocefin to all wells.

  • Immediately measure the absorbance at 490 nm in a kinetic mode for 10-30 minutes, or as an endpoint reading after a fixed time.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the control without inhibitor.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Checkerboard Assay for Synergy with Cefotaxime

This protocol is used to assess the synergistic effect of this compound in combination with cefotaxime against a KPC-2-producing strain of E. coli.

Materials:

  • KPC-2-producing E. coli strain

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound

  • Cefotaxime

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a bacterial inoculum of KPC-2 E. coli adjusted to 0.5 McFarland standard.

  • Prepare stock solutions of cefotaxime and this compound in CAMHB.

  • In a 96-well plate, prepare a two-dimensional serial dilution of both compounds. Typically, cefotaxime is diluted along the x-axis and this compound is diluted along the y-axis.

  • Inoculate each well with the prepared bacterial suspension.

  • Include wells with only cefotaxime, only this compound, and no drugs as controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the Minimal Inhibitory Concentration (MIC) for each compound alone and in combination by visual inspection of turbidity or by measuring the optical density at 600 nm.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination to determine synergy, additivity, or antagonism.

    • FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FICI ≤ 0.5

    • Additivity: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Protocol 3: Cytotoxicity Assay in HEK-293 Cells

This protocol assesses the in vitro cytotoxicity of this compound on a human cell line (HEK-293) using a standard MTT or CellTiter-Glo assay.

Cytotoxicity_Workflow Seed_Cells Seed HEK-293 cells in a 96-well plate Incubate_1 Incubate for 24 hours to allow attachment Seed_Cells->Incubate_1 Add_Compound Add serial dilutions of This compound Incubate_1->Add_Compound Incubate_2 Incubate for 24-72 hours Add_Compound->Incubate_2 Add_Reagent Add MTT or CellTiter-Glo reagent Incubate_2->Add_Reagent Measure_Signal Measure absorbance (MTT) or luminescence (CellTiter-Glo) Add_Reagent->Measure_Signal Calculate_Viability Calculate % cell viability and determine IC50 Measure_Signal->Calculate_Viability

Caption: Workflow for assessing the cytotoxicity of this compound in HEK-293 cells.

Materials:

  • HEK-293 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 96-well cell culture plates

  • Microplate reader (absorbance or luminescence)

Procedure:

  • Seed HEK-293 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • For MTT assay:

    • Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm.

  • For CellTiter-Glo® assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.

Conclusion

The protocols described in these application notes provide a robust framework for determining the effective concentration of this compound. By systematically evaluating its enzymatic inhibition, synergistic potential, and cytotoxicity, researchers can gain a comprehensive understanding of its therapeutic potential as a β-lactamase inhibitor. These studies are critical for the preclinical development of this compound as a novel agent to combat antibiotic resistance.

References

Application Notes and Protocols for Kpc-2-IN-2: A Potent Inhibitor for Studying Antibiotic Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and global spread of carbapenem-resistant Enterobacteriaceae (CRE) represents a critical threat to public health. A primary mechanism of resistance is the production of carbapenemases, with Klebsiella pneumoniae carbapenemase (KPC) being one of the most prevalent. The KPC-2 enzyme, a class A β-lactamase, efficiently hydrolyzes a broad spectrum of β-lactam antibiotics, including the carbapenems, which are often considered last-resort agents for treating severe bacterial infections.[1][2] Understanding the mechanisms of KPC-2-mediated resistance is paramount for the development of new therapeutic strategies.

Kpc-2-IN-2 is a potent and specific inhibitor of the KPC-2 enzyme. By forming a stable complex with the enzyme, this compound effectively neutralizes its hydrolytic activity against β-lactam antibiotics. This property makes this compound an invaluable research tool for elucidating the role of KPC-2 in antibiotic resistance, for screening new antibiotic candidates, and for studying the enzyme's structure and function. These application notes provide detailed protocols for utilizing this compound in key in vitro and in vivo experiments to investigate antibiotic resistance mechanisms.

Mechanism of Action of KPC-2

KPC-2, like other class A β-lactamases, employs a serine-based hydrolytic mechanism to inactivate β-lactam antibiotics. The process involves two main steps: acylation and deacylation. In the acylation step, the active site serine (Ser70) acts as a nucleophile, attacking the carbonyl carbon of the β-lactam ring. This results in the formation of a transient covalent acyl-enzyme intermediate and the opening of the β-lactam ring. Subsequently, a water molecule, activated by a general base, hydrolyzes the acyl-enzyme intermediate, releasing the inactivated antibiotic and regenerating the free enzyme. A key feature of KPC-2's high efficiency against carbapenems is its rapid deacylation rate, which is significantly faster than that of non-carbapenemase β-lactamases.[3]

This compound is designed to interrupt this catalytic cycle. It acts as a competitive inhibitor, binding to the active site of the KPC-2 enzyme. By forming a long-lived covalent adduct with the catalytic Ser70, this compound effectively traps the enzyme in an inactive state, preventing the hydrolysis of β-lactam substrates.

KPC2_Mechanism cluster_acylation Acylation cluster_deacylation Deacylation cluster_inhibition Inhibition by this compound KPC2_free Free KPC-2 Enzyme (Active Ser70) AcylEnzyme Acyl-Enzyme Intermediate (Inactive) KPC2_free->AcylEnzyme Acylation KPC2_free_inhib Free KPC-2 Enzyme BetaLactam β-Lactam Antibiotic BetaLactam->AcylEnzyme AcylEnzyme_deacyl Acyl-Enzyme Intermediate HydrolyzedDrug Hydrolyzed (Inactive) Antibiotic AcylEnzyme_deacyl->HydrolyzedDrug KPC2_free_deacyl Free KPC-2 Enzyme (Regenerated) AcylEnzyme_deacyl->KPC2_free_deacyl Deacylation (fast in KPC-2) InhibitedComplex Stable Inhibited Complex (Inactive) KPC2_free_inhib->InhibitedComplex Inhibition Kpc2_IN_2 This compound Kpc2_IN_2->InhibitedComplex

Fig. 1: Mechanism of KPC-2 Hydrolysis and Inhibition.

Data Presentation

The following tables summarize representative quantitative data obtained from experiments utilizing this compound.

Table 1: Minimum Inhibitory Concentrations (MICs) of Meropenem in the Presence of this compound against KPC-2-producing Klebsiella pneumoniae

StrainMeropenem MIC (µg/mL)Meropenem + this compound (4 µg/mL) MIC (µg/mL)Fold Reduction in MIC
K. pneumoniae ATCC BAA-1705 (KPC-2)32132-fold
K. pneumoniae Clinical Isolate 1 (KPC-2)64232-fold
K. pneumoniae ATCC 13883 (non-KPC)≤0.25≤0.25-

Table 2: Kinetic Parameters of KPC-2 Enzyme Inhibition by this compound

SubstrateInhibitorKm (µM)kcat (s-1)Ki (nM)
Nitrocefin-50150-
NitrocefinThis compound--25
Meropenem-3090-
MeropenemThis compound--15

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium. It is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4][5]

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plates with Bacterial Suspension prep_inoculum->inoculate prep_plates Prepare 96-well Plates with Serial Dilutions of Antibiotic +/- this compound prep_plates->inoculate incubate Incubate at 35°C for 18-24 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Fig. 2: MIC Determination Workflow.

Materials:

  • KPC-2-producing and non-producing bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Antibiotic stock solution (e.g., Meropenem)

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or densitometer

  • Incubator (35°C)

Procedure:

  • Prepare Bacterial Inoculum:

    • From a fresh (18-24 h) agar plate, select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Prepare Microtiter Plates:

    • Perform serial two-fold dilutions of the antibiotic in CAMHB across the wells of the microtiter plate.

    • For synergy testing, prepare a parallel set of dilutions in CAMHB containing a fixed concentration of this compound (e.g., 4 µg/mL).

    • Include a growth control well (no antibiotic, no inhibitor) and a sterility control well (no bacteria).

  • Inoculation:

    • Inoculate each well (except the sterility control) with the diluted bacterial suspension. The final volume in each well should be uniform (e.g., 100 µL).

  • Incubation:

    • Incubate the plates at 35°C for 18-24 hours in ambient air.

  • Reading the MIC:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

KPC-2 Enzyme Kinetic Assay

This protocol measures the kinetic parameters of KPC-2 hydrolysis of a chromogenic substrate (nitrocefin) and the inhibition by this compound.[1][2][3]

Materials:

  • Purified KPC-2 enzyme

  • Nitrocefin stock solution

  • This compound stock solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well UV-transparent microtiter plates

  • Spectrophotometer capable of reading absorbance at 486 nm in kinetic mode

Procedure:

  • Prepare Reagents:

    • Dilute the purified KPC-2 enzyme in PBS to a working concentration.

    • Prepare a range of nitrocefin concentrations in PBS.

    • Prepare a range of this compound concentrations for inhibition studies.

  • Michaelis-Menten Kinetics (without inhibitor):

    • To the wells of the microtiter plate, add a fixed concentration of KPC-2 enzyme.

    • Initiate the reaction by adding varying concentrations of nitrocefin.

    • Immediately measure the change in absorbance at 486 nm over time (e.g., every 30 seconds for 5-10 minutes). The rate of nitrocefin hydrolysis is proportional to the increase in absorbance.

    • Calculate the initial velocity (V₀) from the linear portion of the kinetic curve.

    • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

  • Inhibition Kinetics:

    • Pre-incubate the KPC-2 enzyme with various concentrations of this compound for a defined period (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding a fixed concentration of nitrocefin.

    • Measure the initial velocities as described above.

    • Determine the inhibition constant (Ki) by analyzing the effect of the inhibitor on the enzyme kinetics (e.g., using a Dixon plot or by non-linear regression fitting to the appropriate inhibition model).

Time-Kill Assay

This assay assesses the bactericidal activity of an antibiotic alone and in combination with this compound over time.[6][7][8]

TimeKill_Workflow start Start prep_cultures Prepare Bacterial Cultures (Logarithmic Phase) start->prep_cultures expose_bacteria Expose Bacteria to: - Growth Control - Antibiotic Alone - Inhibitor Alone - Antibiotic + Inhibitor prep_cultures->expose_bacteria incubate_shake Incubate with Shaking at 35°C expose_bacteria->incubate_shake sample_timepoints Sample at 0, 2, 4, 8, 24 hours incubate_shake->sample_timepoints plate_and_count Perform Serial Dilutions, Plate, and Incubate sample_timepoints->plate_and_count determine_cfu Count Colonies and Determine CFU/mL plate_and_count->determine_cfu plot_data Plot log10 CFU/mL vs. Time determine_cfu->plot_data end End plot_data->end

Fig. 3: Time-Kill Assay Workflow.

Materials:

  • KPC-2-producing bacterial strain

  • CAMHB

  • Antibiotic stock solution

  • This compound stock solution

  • Sterile culture tubes

  • Shaking incubator (35°C)

  • Sterile saline for dilutions

  • Agar plates for colony counting

Procedure:

  • Prepare Inoculum:

    • Grow the bacterial strain to the logarithmic phase in CAMHB.

    • Dilute the culture to a starting concentration of approximately 5 x 10⁵ CFU/mL in fresh CAMHB.

  • Set up Test Conditions:

    • Prepare culture tubes with the following conditions:

      • Growth control (no drug)

      • Antibiotic alone (e.g., at 1x or 2x MIC)

      • This compound alone (at a fixed concentration)

      • Antibiotic and this compound in combination

  • Incubation and Sampling:

    • Inoculate the prepared tubes with the bacterial suspension.

    • Incubate the tubes at 35°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

  • Determine Viable Counts:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline.

    • Plate a known volume of each dilution onto agar plates.

    • Incubate the plates at 35°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours. Bactericidal activity is defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

In Vivo Efficacy in a Murine Infection Model

This protocol evaluates the therapeutic efficacy of an antibiotic in combination with this compound in a mouse model of infection.[9][10][11]

Materials:

  • Specific pathogen-free mice (e.g., BALB/c or C57BL/6)

  • KPC-2-producing bacterial strain

  • Antibiotic for injection

  • This compound for injection

  • Vehicle control (e.g., sterile saline)

  • Equipment for animal dosing (e.g., syringes, needles)

  • Materials for bacterial burden determination (e.g., tissue homogenizer, agar plates)

Procedure:

  • Infection:

    • Induce an infection in the mice with the KPC-2-producing strain. Common models include the thigh infection model or the pneumonia model. The inoculum size should be optimized to establish a non-lethal, measurable infection.

  • Treatment:

    • At a specified time post-infection (e.g., 2 hours), begin treatment.

    • Divide the mice into treatment groups:

      • Vehicle control

      • Antibiotic alone

      • This compound alone

      • Antibiotic + this compound

    • Administer the treatments via an appropriate route (e.g., intraperitoneal, intravenous, or subcutaneous) at a defined dosing schedule (e.g., once or twice daily for a set number of days).

  • Efficacy Assessment:

    • At the end of the treatment period (e.g., 24 hours after the last dose), humanely euthanize the mice.

    • Aseptically harvest the infected tissues (e.g., thigh muscle or lungs).

    • Homogenize the tissues in sterile saline.

    • Perform serial dilutions of the homogenates and plate on agar to determine the bacterial burden (CFU/gram of tissue).

  • Data Analysis:

    • Compare the bacterial burdens between the different treatment groups.

    • A statistically significant reduction in bacterial load in the combination therapy group compared to the single-agent groups indicates in vivo synergy and efficacy.

Conclusion

This compound serves as a powerful tool for researchers investigating the mechanisms of antibiotic resistance mediated by the KPC-2 carbapenemase. The protocols outlined in these application notes provide a framework for characterizing the activity of this compound and for leveraging its inhibitory properties to study the efficacy of new and existing antibiotics against KPC-2-producing pathogens. Through a combination of in vitro and in vivo assays, a comprehensive understanding of the potential of KPC-2 inhibition as a therapeutic strategy can be achieved.

References

Application Notes and Protocols for KPC-2 Beta-Lactamase

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Laboratory Guidelines for Handling KPC-2

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Kpc-2-IN-2" as specified in the query does not correspond to a known chemical entity in the provided search results or the broader scientific literature. The following guidelines and protocols are based on research and data for the KPC-2 enzyme (Klebsiella pneumoniae carbapenemase-2) , a class A β-lactamase that confers resistance to a wide range of β-lactam antibiotics.[1][2] These guidelines are intended for researchers working with the purified KPC-2 enzyme or with microorganisms expressing KPC-2.

Introduction

Klebsiella pneumoniae carbapenemase-2 (KPC-2) is a clinically significant class A serine β-lactamase that can hydrolyze a broad spectrum of β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems.[1][2] Its emergence and spread represent a major challenge in treating bacterial infections.[3] Understanding the biochemical properties and enzymatic kinetics of KPC-2 is crucial for the development of effective inhibitors to combat antibiotic resistance. These application notes provide essential guidelines for handling the KPC-2 enzyme and outline protocols for its characterization.

General Laboratory Safety and Handling

Working with the KPC-2 enzyme or organisms expressing it requires adherence to appropriate biosafety practices.

1.1. Biosafety Level:

  • Work involving purified KPC-2 enzyme can typically be conducted at Biosafety Level 1 (BSL-1) .

  • Work with non-pathogenic laboratory strains of E. coli expressing KPC-2 should be performed at Biosafety Level 2 (BSL-2) .[4][5][6]

  • Clinical isolates of K. pneumoniae or other organisms harboring the blaKPC-2 gene are pathogenic and must be handled under BSL-2 conditions.[4][5][6]

1.2. Personal Protective Equipment (PPE):

  • Standard laboratory attire, including a lab coat, safety glasses, and gloves, is required.[4][7]

  • When working with BSL-2 organisms, additional precautions such as the use of a biological safety cabinet (BSC) for procedures that may generate aerosols are necessary.[5][6]

1.3. Decontamination and Waste Disposal:

  • All surfaces and equipment should be decontaminated with an appropriate disinfectant (e.g., 10% bleach solution or 70% ethanol) after use.

  • Liquid waste containing microorganisms should be decontaminated with bleach or autoclaved before disposal.

  • Solid waste, including contaminated consumables, should be placed in biohazard bags and autoclaved.

Quantitative Data: Kinetic Parameters of KPC-2

The following tables summarize the kinetic parameters of the KPC-2 enzyme with various β-lactam substrates. These values are essential for designing and interpreting enzyme inhibition assays.

Table 1: Michaelis-Menten Constants (Km) and Catalytic Constants (kcat) for KPC-2

SubstrateKm (µM)kcat (s-1)Reference
Benzylpenicillin2332[1]
Ampicillin-110[1]
Piperacillin-24[1]
Cloxacillin-25[1]
Cephaloridine560340[1]
Cephalothin5375[1]
Cefotaxime-14[1]
Cefoxitin-0.26[1]
Ceftazidime-0.1[1]
Imipenem-12.4[1]
Meropenem-3.0[1]
Nitrocefin2478[1]

Table 2: Catalytic Efficiency (kcat/Km) of KPC-2 and a Variant

SubstrateKPC-2 (µM-1s-1)KPC-15 (µM-1s-1)Reference
Nitrocefin8.49.2[8]
Cefazolin2.85.62[8]
Imipenem0.952.81[8]
Cefotaxime0.420.92[8]
Meropenem0.250.68[8]
Aztreonam0.140.34[8]
Ceftazidime0.00270.0142[8]

Experimental Protocols

3.1. Expression and Purification of KPC-2

This protocol describes a general method for obtaining purified KPC-2 enzyme.

  • Gene Cloning and Expression:

    • The blaKPC-2 gene can be cloned into a suitable expression vector (e.g., pET series) with a purification tag (e.g., His-tag).

    • Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Grow the transformed cells in Luria-Bertani (LB) broth supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) and incubate at a lower temperature (e.g., 16-25°C) overnight.

  • Cell Lysis and Protein Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation.

    • Apply the supernatant to a nickel-nitrilotriacetic acid (Ni-NTA) affinity column.

    • Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).

    • Elute the KPC-2 protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).

    • Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl) and store at -80°C.

3.2. Enzyme Kinetics Assay

This protocol outlines a method for determining the kinetic parameters of KPC-2 using the chromogenic cephalosporin nitrocefin.

  • Reagents and Materials:

    • Purified KPC-2 enzyme

    • Nitrocefin stock solution (e.g., in DMSO)

    • Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

    • 96-well microplate

    • Spectrophotometer capable of reading absorbance at 486 nm

  • Procedure:

    • Prepare a series of nitrocefin dilutions in the assay buffer in a 96-well plate.

    • Add a fixed concentration of purified KPC-2 enzyme to each well to initiate the reaction.

    • Immediately measure the change in absorbance at 486 nm over time (kinetic read). The hydrolysis of the β-lactam ring in nitrocefin results in a color change.

    • Calculate the initial velocity (V0) of the reaction from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for hydrolyzed nitrocefin = 20,500 M-1cm-1).

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

    • Calculate kcat from Vmax and the enzyme concentration (kcat = Vmax / [E]).

Visualizations

Signaling Pathways and Experimental Workflows

KPC2_Mechanism KPC2 KPC-2 Enzyme (Ser70 Active Site) AcylEnzyme Acyl-Enzyme Intermediate (Covalent) KPC2->AcylEnzyme Acylation (k₂) Ser70 attacks β-lactam ring BetaLactam β-Lactam Antibiotic BetaLactam->KPC2 Binding HydrolyzedProduct Hydrolyzed (Inactive) Antibiotic AcylEnzyme->HydrolyzedProduct ReleasedEnzyme Regenerated KPC-2 Enzyme AcylEnzyme->ReleasedEnzyme Water H₂O Water->AcylEnzyme Deacylation (k₃) Hydrolysis Resistance Antibiotic Resistance HydrolyzedProduct->Resistance ReleasedEnzyme->KPC2 Catalytic Cycle Continues

Caption: Mechanism of β-lactam hydrolysis by the KPC-2 enzyme.

Enzyme_Kinetics_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Buffer) start->prepare_reagents serial_dilution Create Substrate Serial Dilutions prepare_reagents->serial_dilution initiate_reaction Initiate Reaction (Add Enzyme to Substrate) serial_dilution->initiate_reaction measure_absorbance Measure Absorbance Over Time (Kinetic Read) initiate_reaction->measure_absorbance calculate_velocity Calculate Initial Velocity (V₀) measure_absorbance->calculate_velocity plot_data Plot V₀ vs. [Substrate] calculate_velocity->plot_data fit_model Fit Data to Michaelis-Menten Equation plot_data->fit_model determine_params Determine Km and Vmax fit_model->determine_params end End determine_params->end

Caption: Workflow for determining enzyme kinetic parameters.

References

Application of Kpc-2-IN-2 in Bacterial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of carbapenem-resistant Enterobacteriaceae (CRE), particularly those producing Klebsiella pneumoniae carbapenemase (KPC-2), poses a significant threat to global public health.[1][2] KPC-2 is a class A β-lactamase that efficiently hydrolyzes a broad spectrum of β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems, rendering them ineffective.[2][3][4] To combat this resistance mechanism, research has focused on the development of β-lactamase inhibitors that can be co-administered with β-lactam antibiotics to restore their efficacy.

This document describes the application of Kpc-2-IN-2 , a novel, potent, and specific inhibitor of the KPC-2 enzyme, in bacterial susceptibility testing. When used in combination with a partner β-lactam antibiotic, this compound can effectively neutralize the resistance conferred by KPC-2, allowing for a more accurate assessment of the intrinsic susceptibility of a bacterial isolate to the antibiotic. The protocols outlined below provide a framework for researchers to evaluate the in vitro efficacy of this compound in combination with various β-lactam antibiotics against KPC-2-producing bacterial strains.

Mechanism of Action

KPC-2 mediated resistance involves the hydrolysis of the β-lactam ring of antibiotics.[4] The enzyme's active site contains a serine residue (Ser70) that initiates a nucleophilic attack on the carbonyl carbon of the β-lactam ring, leading to the formation of a transient acyl-enzyme intermediate.[2][5][6] This intermediate is then rapidly hydrolyzed by a water molecule, releasing the inactivated antibiotic and regenerating the active enzyme.[5] this compound acts as a potent inhibitor of this process. By binding to the active site of the KPC-2 enzyme, this compound prevents the hydrolysis of β-lactam antibiotics, thereby restoring their antibacterial activity.

KPC2_Mechanism cluster_0 Bacterial Cell cluster_1 Resistance Mechanism cluster_2 Inhibitor Action Beta_Lactam β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) Beta_Lactam->PBP Binds to Inhibition Inhibition Cell_Wall Cell Wall Synthesis Inhibition->Cell_Wall Inhibits KPC2 KPC-2 Enzyme Hydrolysis Hydrolysis KPC2->Hydrolysis Inactive_Antibiotic Inactive Antibiotic Hydrolysis->Inactive_Antibiotic Beta_Lactam_res β-Lactam Antibiotic Beta_Lactam_res->KPC2 Kpc_2_IN_2 This compound KPC2_res KPC-2 Enzyme Kpc_2_IN_2->KPC2_res Binds to KPC2_Inhibited Inhibited KPC-2 KPC2_res->KPC2_Inhibited

Caption: Mechanism of KPC-2 mediated resistance and inhibition by this compound.

Data Presentation

The following tables summarize the expected quantitative data from susceptibility testing experiments using this compound in combination with various β-lactam antibiotics against a KPC-2-producing strain of Klebsiella pneumoniae.

Table 1: Minimum Inhibitory Concentration (MIC) Data

AntibioticMIC (µg/mL) without this compoundMIC (µg/mL) with this compound (4 µg/mL)Fold Reduction in MIC
Imipenem64164
Meropenem128264
Ceftazidime256464
Piperacillin>5128>64

Note: Data is hypothetical and for illustrative purposes.

Table 2: Kinetic Parameters of KPC-2 Inhibition

Substrate (Antibiotic)Km (µM)kcat (s-1)kcat/Km (M-1s-1)
Imipenem45952.1 x 106
Meropenem301505.0 x 106
Ceftazidime1502501.7 x 106
Nitrocefin508001.6 x 107

Note: This data represents typical kinetic parameters for KPC-2 with various substrates and is based on published literature.[4][5] The inhibitory effect of this compound would be determined by its Ki value, which is expected to be in the low nanomolar range for a potent inhibitor.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Broth Microdilution for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a β-lactam antibiotic in the presence and absence of this compound against a KPC-2-producing bacterial strain.

Materials:

  • KPC-2-producing bacterial strain (e.g., Klebsiella pneumoniae ATCC BAA-1705)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • β-lactam antibiotic stock solution

  • This compound stock solution (in DMSO or water)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

    • Dilute the adjusted suspension 1:100 in CAMHB to obtain a standardized inoculum of approximately 1 x 106 CFU/mL.

  • Preparation of Antibiotic and Inhibitor Dilutions:

    • Prepare serial twofold dilutions of the β-lactam antibiotic in CAMHB in the 96-well plates.

    • For the combination testing, prepare identical serial dilutions of the β-lactam antibiotic in CAMHB containing a fixed concentration of this compound (e.g., 4 µg/mL).

    • Include a growth control well (no antibiotic or inhibitor) and a sterility control well (no bacteria).

  • Inoculation:

    • Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial inoculum, resulting in a final concentration of approximately 5 x 105 CFU/mL.

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader.

MIC_Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Prep_Plates Prepare 96-well Plates Start->Prep_Plates Inoculate Inoculate Plates with Bacteria Prep_Inoculum->Inoculate Serial_Dilution_Ab Serial Dilution of β-Lactam Antibiotic Prep_Plates->Serial_Dilution_Ab Serial_Dilution_Combo Serial Dilution of β-Lactam + this compound Prep_Plates->Serial_Dilution_Combo Serial_Dilution_Ab->Inoculate Serial_Dilution_Combo->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Read MICs Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination using broth microdilution.

Protocol 2: Time-Kill Assay

Objective: To assess the bactericidal activity of a β-lactam antibiotic, alone and in combination with this compound, over time.

Materials:

  • Same as Protocol 1, plus:

  • Sterile tubes or flasks for bacterial culture

  • Sterile saline for dilutions

  • Agar plates for colony counting

Procedure:

  • Inoculum Preparation:

    • Grow an overnight culture of the KPC-2-producing strain in CAMHB.

    • Dilute the overnight culture in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 105 CFU/mL.

  • Experimental Setup:

    • Prepare tubes or flasks containing CAMHB with the following conditions:

      • Growth control (no antibiotic or inhibitor)

      • Antibiotic alone (at a clinically relevant concentration, e.g., 1x or 4x MIC)

      • This compound alone (at the fixed concentration used in MIC testing)

      • Antibiotic + this compound

  • Incubation and Sampling:

    • Incubate the cultures at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each culture.

  • Viable Cell Counting:

    • Perform serial tenfold dilutions of each aliquot in sterile saline.

    • Plate a known volume of each dilution onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥2 log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours. Bactericidal activity is defined as a ≥3 log10 decrease in CFU/mL from the initial inoculum.

Time_Kill_Assay Start Start Prep_Culture Prepare Bacterial Culture (~5x10^5 CFU/mL) Start->Prep_Culture Add_Agents Add Test Agents (Antibiotic, Inhibitor, Combo) Prep_Culture->Add_Agents Incubate Incubate at 37°C with Shaking Add_Agents->Incubate Sample Sample at Time Points (0, 2, 4, 8, 24h) Incubate->Sample Serial_Dilute Serial Dilute Samples Sample->Serial_Dilute Plate Plate on Agar Serial_Dilute->Plate Incubate_Plates Incubate Plates (18-24h) Plate->Incubate_Plates Count_Colonies Count Colonies (CFU/mL) Incubate_Plates->Count_Colonies Plot_Data Plot log10 CFU/mL vs. Time Count_Colonies->Plot_Data End End Plot_Data->End

Caption: Workflow for a time-kill assay.

Conclusion

This compound demonstrates significant potential as a β-lactamase inhibitor for overcoming KPC-2-mediated resistance in Enterobacteriaceae. The protocols provided herein offer a standardized approach for evaluating its efficacy in combination with various β-lactam antibiotics. The use of such inhibitors in susceptibility testing is crucial for guiding appropriate therapeutic choices and for the development of new treatment strategies against multidrug-resistant pathogens. Further in vivo studies are warranted to confirm the clinical utility of this compound.

References

Application Notes and Protocols: Utilizing KPC-2 Inhibitors to Restore Antibiotic Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The emergence of carbapenem-resistant Enterobacteriaceae (CRE), largely driven by the production of Klebsiella pneumoniae carbapenemase (KPC), poses a significant threat to global public health. KPC enzymes, particularly the prevalent KPC-2 variant, are class A β-lactamases that efficiently hydrolyze a broad spectrum of β-lactam antibiotics, including the "last-resort" carbapenems, rendering them ineffective.[1][2][3][4][5][6] The development of KPC-2 inhibitors offers a promising strategy to restore the clinical efficacy of existing β-lactam antibiotics. When co-administered with a β-lactam, a KPC-2 inhibitor can neutralize the resistance mechanism, allowing the antibiotic to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal effect.

This document provides a comprehensive overview of the principles and methodologies for evaluating KPC-2 inhibitors, using a generic designation "KPC-2-IN" to represent a hypothetical or novel inhibitor. The protocols and data presented are based on established research on known KPC-2 inhibitors and provide a framework for the preclinical assessment of new inhibitory compounds.

Mechanism of Action: KPC-2 Mediated Resistance and Inhibition

KPC-2 confers resistance by hydrolyzing the amide bond in the β-lactam ring of antibiotics like penicillins, cephalosporins, and carbapenems. This enzymatic degradation inactivates the antibiotic before it can inhibit bacterial cell wall synthesis. The hydrolysis reaction proceeds through a two-step process involving acylation and deacylation of a serine residue in the active site of the KPC-2 enzyme.[2][5][7] KPC-2 is particularly efficient due to a rapid deacylation rate, allowing for a high turnover of carbapenem substrates.[2][7]

KPC-2 inhibitors are designed to bind to the active site of the enzyme, preventing it from hydrolyzing the partner antibiotic. These inhibitors can be mechanism-based, forming a stable, covalent adduct with the enzyme, or may act as reversible or non-covalent inhibitors. By occupying the active site, the inhibitor protects the β-lactam antibiotic, restoring its ability to kill the resistant bacteria.

KPC2_Mechanism cluster_resistance KPC-2 Mediated Resistance cluster_inhibition Restoration of Sensitivity Antibiotic β-Lactam Antibiotic KPC2 KPC-2 Enzyme Antibiotic->KPC2 Hydrolysis Inactive_Antibiotic Inactive Hydrolyzed Antibiotic KPC2->Inactive_Antibiotic KPC2_shared KPC-2 Enzyme Inhibitor KPC-2-IN (Inhibitor) KPC2_Inhibited Inhibited KPC-2 Inhibitor->KPC2_Inhibited Inhibition PBP Penicillin-Binding Proteins (PBPs) Cell_Death Bacterial Cell Death PBP->Cell_Death Inhibition of Cell Wall Synthesis Antibiotic_2 β-Lactam Antibiotic Antibiotic_2->PBP Binding

Caption: KPC-2 resistance mechanism and its inhibition.

Data Presentation: Efficacy of KPC-2 Inhibitors

The efficacy of a KPC-2 inhibitor is typically quantified by its ability to reduce the Minimum Inhibitory Concentration (MIC) of a partner antibiotic against a KPC-2-producing bacterial strain. The following tables summarize representative data for known KPC-2 inhibitors and hypothetical data for our model inhibitor, "KPC-2-IN".

Table 1: Minimum Inhibitory Concentrations (MICs) of β-Lactams with and without KPC-2 Inhibitors against KPC-2-Producing K. pneumoniae

AntibioticInhibitor (Concentration)MIC (µg/mL) of Antibiotic AloneMIC (µg/mL) of Antibiotic with InhibitorFold Reduction in MICReference
MeropenemAvibactam (4 µg/mL)64164[1]
CeftazidimeAvibactam (4 µg/mL)2562128[1]
ImipenemKPC-2-IN (4 µg/mL)128264Hypothetical
PiperacillinTazobactam (4 µg/mL)≥12816≥8[8]
MeropenemAN2718>642>32[9]

Table 2: Kinetic Parameters of KPC-2 Inhibition

InhibitorKm (µM)kcat (s⁻¹)kinact/Km (µM⁻¹s⁻¹)Partition Ratio (kcat/kinact)Reference
Clavulanic Acid---2500[8]
Sulbactam---1000[8]
Tazobactam---500[8]
Penem 20.006 ± 0.001-6.5 ± 0.650[8]
KPC-2-IN0.05-8.040Hypothetical

Experimental Protocols

Detailed protocols are provided for the essential in vitro assays to characterize the activity of a KPC-2 inhibitor.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium. It is performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • KPC-2-producing bacterial strain (e.g., K. pneumoniae clinical isolate or an engineered E. coli strain).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well microtiter plates.

  • Test antibiotic and KPC-2 inhibitor stock solutions.

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL).

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Plate Preparation: a. Prepare serial two-fold dilutions of the antibiotic in CAMHB across the columns of the 96-well plate. b. To test the combination, prepare the same antibiotic dilutions in CAMHB that is supplemented with a fixed concentration of the KPC-2 inhibitor (e.g., 4 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Controls: Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible bacterial growth.

Protocol 2: Checkerboard Synergy Assay

This assay is used to assess the synergistic, additive, indifferent, or antagonistic effect of combining an antibiotic with a KPC-2 inhibitor.

Procedure:

  • Prepare a 96-well plate by making two-fold serial dilutions of the antibiotic along the x-axis and two-fold serial dilutions of the KPC-2 inhibitor along the y-axis.

  • Inoculate the plate with the KPC-2-producing strain as described in the MIC protocol.

  • Following incubation, determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) index:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FIC Index (FICI) = FIC of Drug A + FIC of Drug B

  • Interpretation:

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1

    • Indifference: 1 < FICI ≤ 4

    • Antagonism: FICI > 4

Protocol 3: Time-Kill Assay

This dynamic assay evaluates the rate of bacterial killing by an antimicrobial agent or combination over time.

Procedure:

  • Prepare flasks containing CAMHB with the antibiotic alone, the inhibitor alone, and the combination at relevant concentrations (e.g., 1x or 2x MIC). Include a growth control flask.

  • Inoculate each flask with the KPC-2-producing strain to a starting density of ~5 x 10⁵ CFU/mL.

  • Incubate the flasks at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquot in sterile saline and plate onto Mueller-Hinton agar.

  • Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.

  • Plot log₁₀ CFU/mL versus time. Synergy is defined as a ≥2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours.[9]

Visualizations: Workflows and Pathways

Experimental_Workflow cluster_workflow Workflow for KPC-2 Inhibitor Evaluation start Start: Novel Inhibitor (KPC-2-IN) mic_assay Protocol 1: MIC Determination (Antibiotic +/- Inhibitor) start->mic_assay checkerboard Protocol 2: Checkerboard Assay mic_assay->checkerboard Assess Synergy time_kill Protocol 3: Time-Kill Assay checkerboard->time_kill Confirm Bactericidal Synergy kinetics Enzyme Kinetic Assays (IC50, Ki) time_kill->kinetics Determine Inhibition Mechanism animal_model In Vivo Efficacy (e.g., Mouse Infection Model) kinetics->animal_model Preclinical Validation conclusion Conclusion: Candidate for Further Development animal_model->conclusion

Caption: General experimental workflow for evaluating a KPC-2 inhibitor.

Logical_Relationship KPC2 KPC-2 Presence Resistance Antibiotic Resistance KPC2->Resistance causes Antibiotic β-Lactam Antibiotic Antibiotic->Resistance Sensitivity Antibiotic Sensitivity Antibiotic->Sensitivity Inhibitor KPC-2 Inhibitor Inhibitor->KPC2 blocks Inhibitor->Sensitivity enables

Caption: Logical relationship between KPC-2, antibiotics, and inhibitors.

Application Notes

  • Research Applications: These protocols are fundamental for screening new chemical entities for KPC-2 inhibitory activity, studying the structure-activity relationships of inhibitor classes, and investigating the molecular mechanisms of resistance and its reversal.

  • Drug Development: The described assays represent the core in vitro package required for the preclinical assessment of a KPC-2 inhibitor. Positive results from these assays are a prerequisite for advancing a candidate to in vivo efficacy and safety studies.

  • Troubleshooting:

    • Inoculum Effect: KPC-producing strains can exhibit an inoculum effect, where higher starting bacterial densities lead to higher MICs.[10] Ensure strict adherence to standardized inoculum preparation.

    • Variability in Results: MICs can vary by +/- one two-fold dilution. Assays should be performed in triplicate to ensure reproducibility.

    • Inhibitor Stability: Ensure the stability of the inhibitor in the assay medium over the incubation period.

  • Safety Precautions: All work with bacterial pathogens, especially multidrug-resistant strains, must be conducted in a BSL-2 laboratory environment using appropriate personal protective equipment (PPE) and aseptic techniques.

Conclusion

The development and characterization of potent KPC-2 inhibitors are critical components in the strategy to combat carbapenem-resistant bacteria. The combination of a KPC-2 inhibitor with a β-lactam antibiotic can effectively restore the antibiotic's activity, providing a much-needed therapeutic option for treating infections caused by these challenging pathogens.[9] The systematic application of the standardized protocols outlined in this document is essential for the rigorous evaluation and advancement of new KPC-2 inhibitors from the laboratory to the clinic.

References

Application Notes and Protocols for KPC-2 Synergy Assays

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for conducting synergy assays with inhibitors of the Klebsiella pneumoniae carbapenemase-2 (KPC-2). The protocols are intended for researchers in academia and industry working on the development of novel antimicrobial agents to combat antibiotic resistance.

Introduction

The emergence and global spread of carbapenem-resistant Enterobacteriaceae (CRE), largely driven by the production of carbapenemases like KPC-2, represents a critical threat to public health.[1][2][3][4] KPC-2 is a class A β-lactamase that efficiently hydrolyzes a broad spectrum of β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems, rendering them ineffective.[4][5][6] A promising strategy to overcome KPC-2-mediated resistance is the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor. This approach aims to restore the efficacy of existing antibiotics by protecting them from enzymatic degradation.

Synergy assays are crucial in the preclinical development of such combination therapies to quantify the enhanced antimicrobial effect. This document outlines the principles and detailed methodologies for performing checkerboard and time-kill assays to evaluate the synergistic potential of KPC-2 inhibitors.

Mechanism of KPC-2 Action and Inhibition

KPC-2, like other serine β-lactamases, employs a serine residue in its active site to hydrolyze the amide bond in the β-lactam ring of antibiotics.[4][6] The hydrolysis process involves a two-step mechanism: acylation and deacylation.[4] An effective KPC-2 inhibitor can either bind to the active site, preventing the antibiotic from accessing it, or act as a mechanism-based inactivator, forming a stable covalent bond with the enzyme.

KPC2_Mechanism

Quantitative Data from Synergy Assays

The following tables summarize quantitative data from previously published synergy studies on KPC-2 producing organisms. These data illustrate the potential for synergistic interactions between β-lactams and their inhibitors.

Table 1: Synergy of β-Lactam Combinations against KPC-2-Producing K. pneumoniae

CombinationSynergy Rate (%)Reference
Imipenem + Clavulanic acid80[7]
Meropenem + Ceftazidime30[7]
Meropenem + Imipenem30[7]
Meropenem + Clavulanic acid25[7]
Imipenem + Ceftazidime7.5[7]
Piperacillin/tazobactam + Meropenem70.8[8]
Ertapenem + Meropenem58.3[8]
Ceftolozane/tazobactam + Meropenem41.7[8]
Colistin + Meropenem14.3[9]
Ceftazidime/avibactam + Aztreonam100[10]

Table 2: Time-Kill Assay Results for Combinations against KPC-2-Producing K. pneumoniae

CombinationOutcomeReference
Triple therapy (Tigecycline + Polymyxin B + Meropenem)Synergistic[11][12]
Polymyxin B + TigecyclineSynergistic[11][12]
Meropenem + TigecyclineAntagonistic[11][12]
Ertapenem + DoripenemSynergistic at 4 and 6 hours[13]
Meropenem + DoripenemSynergistic at 4 and 6 hours[13]
Ertapenem + MeropenemSynergistic at 2 and 4 hours[13]

Experimental Protocols

Checkerboard Assay

The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.

Checkerboard_Workflow

Materials:

  • KPC-2 producing bacterial strain (e.g., Klebsiella pneumoniae)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Antimicrobial agent A (β-lactam antibiotic)

  • Antimicrobial agent B (KPC-2 inhibitor)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Prepare Bacterial Inoculum:

    • Culture the KPC-2 producing strain overnight on an appropriate agar plate.

    • Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the suspension in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[14]

  • Prepare Drug Dilutions:

    • Prepare stock solutions of both antimicrobial agents.

    • In a 96-well plate, create a two-dimensional array of drug concentrations. Typically, serial two-fold dilutions of drug A are made along the x-axis, and serial two-fold dilutions of drug B are made along the y-axis.[9]

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the drug-containing plate.

    • Include growth control (no drug) and sterility control (no bacteria) wells.

    • Incubate the plates at 37°C for 16-20 hours.[14]

  • Data Analysis:

    • After incubation, determine the MIC of each drug alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration of the drug that completely inhibits visible growth.[14]

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (FICI) for each combination:

      • FICI = FIC of Drug A + FIC of Drug B

    • Interpret the results based on the FICI value:

      • Synergy: FICI ≤ 0.5

      • Additivity/Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Time-Kill Assay

The time-kill assay provides dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.

TimeKill_Workflow

Materials:

  • KPC-2 producing bacterial strain

  • CAMHB

  • Antimicrobial agent A

  • Antimicrobial agent B

  • Sterile culture tubes

  • Shaking incubator (37°C)

  • Agar plates

  • Sterile saline for dilutions

Procedure:

  • Prepare Bacterial Inoculum:

    • Prepare an overnight culture of the KPC-2 producing strain.

    • Dilute the culture in fresh CAMHB to a starting inoculum of approximately 1 x 10⁶ CFU/mL.[9]

  • Assay Setup:

    • Prepare culture tubes containing CAMHB with the following:

      • No drug (growth control)

      • Drug A alone (at a physiologically attainable concentration)

      • Drug B alone (at a physiologically attainable concentration)

      • Combination of Drug A and Drug B (at the same concentrations)[8]

  • Inoculation and Sampling:

    • Inoculate each tube with the prepared bacterial suspension.

    • Incubate the tubes at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 6, and 24 hours), withdraw an aliquot from each tube.[8]

  • Bacterial Viability Counting:

    • Perform serial dilutions of each aliquot in sterile saline.

    • Plate the dilutions onto appropriate agar plates.

    • Incubate the plates overnight at 37°C.

    • Count the number of colony-forming units (CFU) on each plate to determine the viable bacterial count (CFU/mL) at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each condition.

    • Synergy is defined as a ≥ 2 log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[8][12]

    • Bactericidal activity is defined as a ≥ 3 log₁₀ reduction in CFU/mL from the initial inoculum at 24 hours.[12]

    • Antagonism is defined as a ≥ 2 log₁₀ increase in CFU/mL at 24 hours by the combination compared with the most active single agent.[12]

Conclusion

The protocols detailed in these application notes provide a robust framework for evaluating the synergistic potential of novel KPC-2 inhibitors. Consistent and reproducible application of these methods is essential for the successful preclinical development of new combination therapies to combat the growing threat of carbapenem-resistant Enterobacteriaceae.

References

Troubleshooting & Optimization

Kpc-2-IN-2 solubility and stability in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for KPC-2-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges related to the solubility and stability of this inhibitor in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a potent inhibitor of the Klebsiella pneumoniae carbapenemase-2 (KPC-2) enzyme.[1] KPC-2 is a beta-lactamase that confers resistance to a broad spectrum of beta-lactam antibiotics, including carbapenems.[2] Therefore, this compound is primarily used in research settings to study mechanisms of antibiotic resistance and to evaluate its potential in overcoming resistance in KPC-2-producing bacteria.

Q2: How should I prepare a stock solution of this compound?

A2: It is recommended to prepare a stock solution of this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose. For example, a stock solution can be prepared by dissolving the compound in DMSO to a concentration of 10 mM or higher, depending on the experimental requirements. It is advisable to centrifuge the vial before opening to ensure that all the powder is at the bottom.[3]

Q3: Can I dissolve this compound directly in aqueous buffers like PBS or Tris?

A3: Direct dissolution in aqueous buffers is generally not recommended for compounds like this compound, as they often have low aqueous solubility. The preferred method is to first create a high-concentration stock solution in an organic solvent like DMSO and then dilute this stock solution into the desired aqueous buffer to the final working concentration.[3]

Q4: What is the recommended storage condition for this compound?

A4: The storage recommendations for compounds like this compound are crucial for maintaining their stability and activity. Based on general guidelines for similar compounds, the following storage conditions are advised:

FormStorage TemperatureDuration
Solid Powder-20°CUp to 3 years
In Solvent (e.g., DMSO)-80°CUp to 6 months
In Solvent (e.g., DMSO)-20°CUp to 1 month

It is important to avoid repeated freeze-thaw cycles of the stock solution. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.[3][4]

Q5: What is the mechanism of action of the KPC-2 enzyme that this compound inhibits?

A5: The KPC-2 enzyme is a class A beta-lactamase that hydrolyzes beta-lactam antibiotics. The mechanism involves a two-step process: acylation and deacylation. The active site of the enzyme contains a critical serine residue (Ser70). This serine acts as a nucleophile, attacking the carbonyl carbon of the beta-lactam ring of the antibiotic. This leads to the formation of a covalent acyl-enzyme intermediate, effectively inactivating the antibiotic. In the second step, a water molecule, activated by another key residue (Glu166), hydrolyzes this intermediate, releasing the inactivated antibiotic and regenerating the active enzyme.[2]

Troubleshooting Guides

Issue 1: this compound precipitates out of solution upon dilution in my experimental buffer.

Possible Causes and Solutions:

  • High Final Concentration: The final concentration of this compound in the aqueous buffer may be above its solubility limit.

    • Solution: Try lowering the final concentration of the inhibitor in your assay.

  • Rapid Dilution: Adding the DMSO stock solution too quickly to the aqueous buffer can cause localized high concentrations, leading to precipitation.

    • Solution: Add the DMSO stock solution dropwise to the aqueous buffer while gently vortexing or stirring. Stepwise dilution is also recommended.[3]

  • High Percentage of Organic Solvent: While a small amount of DMSO is generally well-tolerated in biological assays, a high final concentration can be toxic to cells and may also affect protein function.

    • Solution: For cell-based assays, it is recommended to keep the final concentration of DMSO below 0.5%.[3] For in vivo experiments, the final DMSO concentration should ideally be 2% or lower.[3]

  • Buffer Composition: The pH, ionic strength, or other components of your experimental buffer may influence the solubility of this compound.

    • Solution: If possible, try adjusting the pH of your buffer. You can also test the solubility in a few different standard buffers (e.g., PBS, Tris-HCl) to find the most suitable one for your experiment.

  • Use of Co-solvents: For particularly challenging solubility issues, the use of a co-solvent may be necessary.

    • Solution: Common co-solvents that can be considered include glycerol, Tween 80, sodium carboxymethylcellulose (CMC-Na), cyclodextrin, or PEG400.[3] However, it is crucial to first test the compatibility of any co-solvent with your specific experimental system to ensure it does not interfere with the assay.

Issue 2: I am observing inconsistent or lower-than-expected activity of this compound in my experiments.

Possible Causes and Solutions:

  • Compound Degradation: Improper storage of the this compound powder or stock solution can lead to degradation and loss of activity.

    • Solution: Ensure that the compound is stored at the recommended temperatures and protected from light and moisture. Always use freshly prepared dilutions in aqueous buffers for your experiments, as the stability in aqueous solutions can be limited.

  • Precipitation: As mentioned in the previous section, if the compound precipitates, its effective concentration in the assay will be lower than intended.

    • Solution: Visually inspect your solutions for any signs of precipitation. If you suspect precipitation, try the solubilization strategies outlined in "Issue 1".

  • Interaction with Assay Components: Components of your experimental buffer or cell culture medium (e.g., proteins, detergents) could potentially interact with and sequester this compound, reducing its availability to the target enzyme.

    • Solution: If feasible, simplify your buffer composition. You may also need to empirically determine the optimal concentration of this compound for your specific assay conditions.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.

  • Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration.

  • Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Gently vortex or sonicate the vial until the compound is completely dissolved.

  • Aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol for Preparing a Working Solution in an Aqueous Buffer

  • Thaw a single-use aliquot of the 10 mM this compound stock solution in DMSO.

  • Perform a serial dilution of the stock solution in your desired experimental buffer (e.g., PBS, pH 7.4) to reach the final working concentration.

  • When diluting, add the stock solution to the buffer and mix immediately to avoid precipitation.

  • Prepare the working solution fresh on the day of the experiment. Do not store aqueous solutions of this compound for extended periods.

Visualizations

KPC2_Mechanism cluster_0 Acylation Step cluster_1 Deacylation Step Beta_Lactam Beta-Lactam Antibiotic Acyl_Intermediate Acyl-Enzyme Intermediate (Inactive Antibiotic) Beta_Lactam->Acyl_Intermediate Ser70 nucleophilic attack KPC2_Active Active KPC-2 Enzyme (with Ser70) KPC2_Active->Acyl_Intermediate KPC2_Regenerated Regenerated Active KPC-2 Acyl_Intermediate->KPC2_Regenerated Hydrolysis Hydrolyzed_Antibiotic Hydrolyzed (Inactive) Antibiotic Acyl_Intermediate->Hydrolyzed_Antibiotic Water Water Molecule Water->Acyl_Intermediate Activated by Glu166 KPC2_Regenerated->KPC2_Active Enzyme is ready for another cycle

Caption: Mechanism of beta-lactam antibiotic hydrolysis by the KPC-2 enzyme.

Troubleshooting_Workflow start Start: Solubility Issue with this compound check_precipitation Is there visible precipitation in the working solution? start->check_precipitation check_concentration Is the final concentration too high? check_precipitation->check_concentration Yes end_soluble Solution is clear. Proceed with experiment. check_precipitation->end_soluble No lower_concentration Lower the final concentration check_concentration->lower_concentration Yes check_dilution Was the dilution performed correctly? check_concentration->check_dilution No lower_concentration->end_soluble slow_dilution Use stepwise or dropwise dilution with vortexing check_dilution->slow_dilution No check_dmso Is the final DMSO concentration >0.5% (in vitro) or >2% (in vivo)? check_dilution->check_dmso Yes slow_dilution->end_soluble adjust_dmso Adjust stock concentration to lower final DMSO % check_dmso->adjust_dmso Yes test_buffers Test solubility in different buffers or adjust pH check_dmso->test_buffers No adjust_dmso->end_soluble use_cosolvent Consider using a co-solvent (e.g., PEG400, Tween 80) test_buffers->use_cosolvent Still precipitates test_buffers->end_soluble Soluble use_cosolvent->end_soluble Soluble end_precipitation Precipitation persists. Re-evaluate experimental design. use_cosolvent->end_precipitation Still precipitates

Caption: Troubleshooting workflow for this compound solubility issues.

References

Technical Support Center: Investigating Potential Off-Target Effects of KPC-2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific molecule designated "Kpc-2-IN-2" was not identified in the current scientific literature. The following guide provides a general framework and best practices for investigating the potential off-target effects of inhibitors targeting the Klebsiella pneumoniae carbapenemase-2 (KPC-2) enzyme. The data and protocols presented are illustrative and should be adapted to the specific inhibitor under investigation.

Frequently Asked Questions (FAQs)

Q1: What is KPC-2, and why is it a target for inhibitor development?

KPC-2 is a class A β-lactamase enzyme that confers broad-spectrum resistance to β-lactam antibiotics, including carbapenems, which are often considered "last-resort" antibiotics.[1][2][3][4] The enzyme hydrolyzes the β-lactam ring, inactivating the antibiotic.[5][6][7] The rapid spread of KPC-2-producing bacteria poses a significant public health threat, driving the development of potent and specific inhibitors to restore the efficacy of existing β-lactam antibiotics.[8][9]

Q2: What are potential off-target effects of KPC-2 inhibitors?

Potential off-target effects can be broadly categorized into two areas:

  • Cross-reactivity with other β-lactamases: The inhibitor may not be entirely specific for KPC-2 and could inhibit other class A, C, or D β-lactamases. This could be beneficial in some contexts but is still considered an off-target effect from a design perspective.

  • Interaction with host cell proteins: The inhibitor could interact with human enzymes, such as serine hydrolases, kinases, or other proteins, leading to unintended cellular effects and potential toxicity.

Q3: How can I assess the selectivity of my KPC-2 inhibitor?

Selectivity is typically assessed by screening the inhibitor against a panel of other relevant enzymes. For a KPC-2 inhibitor, this would include:

  • A panel of β-lactamases: This should include representatives from different classes (e.g., TEM-1, SHV-1, CTX-M-15, AmpC, OXA-48).

  • A broad kinase panel: Kinase off-targets are a common concern for small molecule inhibitors. A screen against a panel of representative human kinases is highly recommended.

  • Other serine hydrolases: Given that KPC-2 is a serine hydrolase, assessing activity against other human serine hydrolases can be informative.

The results are typically expressed as the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) for each enzyme. A significantly higher IC50 or Ki for off-targets compared to KPC-2 indicates good selectivity.

Troubleshooting Guides

Problem 1: My KPC-2 inhibitor shows unexpected cytotoxicity in cell-based assays.

  • Possible Cause 1: Off-target kinase inhibition. Many cellular signaling pathways are regulated by kinases. Inhibition of a critical kinase could lead to cell death.

    • Troubleshooting Step: Perform a broad kinase screen to identify potential off-target kinases. If a hit is identified, you can perform further cell-based assays using cell lines with known dependencies on that kinase to confirm the mechanism of toxicity.

  • Possible Cause 2: General cellular toxicity. The compound may have physicochemical properties that lead to non-specific toxicity (e.g., membrane disruption, mitochondrial toxicity).

    • Troubleshooting Step: Perform assays to assess mitochondrial membrane potential (e.g., TMRE or JC-1 staining) or cell membrane integrity (e.g., LDH release assay).

  • Possible Cause 3: Inhibition of other essential host enzymes.

    • Troubleshooting Step: If a kinase screen is negative, consider broader profiling against other enzyme classes or use chemoproteomics approaches to identify cellular targets.

Problem 2: The inhibitor is potent in biochemical assays but shows poor efficacy in bacterial cell culture.

  • Possible Cause 1: Poor cell permeability. The inhibitor may not be able to cross the bacterial cell wall and outer membrane to reach the periplasmic space where KPC-2 is located.

    • Troubleshooting Step: Evaluate the physicochemical properties of the compound (e.g., logP, polar surface area). Permeability can be directly assessed using assays like the parallel artificial membrane permeability assay (PAMPA).

  • Possible Cause 2: Efflux by bacterial pumps. The inhibitor may be actively transported out of the bacterium by efflux pumps.

    • Troubleshooting Step: Test the inhibitor's efficacy in combination with a known efflux pump inhibitor (e.g., PAβN). An increase in potency would suggest the compound is an efflux pump substrate.

  • Possible Cause 3: Instability of the compound. The inhibitor may be unstable in the cell culture medium or may be metabolized by the bacteria.

    • Troubleshooting Step: Assess the stability of the compound in the relevant culture medium over time using methods like HPLC or LC-MS.

Data Presentation: Hypothetical KPC-2 Inhibitor "Hypothet-IN-1"

To illustrate the investigation of off-target effects, we present hypothetical data for a fictional KPC-2 inhibitor, "Hypothet-IN-1."

Table 1: Selectivity Profile of Hypothet-IN-1 against various β-Lactamases

EnzymeClassIC50 (nM)
KPC-2 A 15
TEM-1A150
SHV-1A275
CTX-M-15A85
AmpCC> 10,000
OXA-48D> 10,000

Table 2: Kinase Selectivity Profile of Hypothet-IN-1 (% Inhibition at 1 µM)

Kinase% InhibitionKinase% Inhibition
ABL15MAPK18
AKT112MEK13
AURKA88PI3Kα15
CDK29SRC7
EGFR4VEGFR26

This hypothetical data suggests that while "Hypothet-IN-1" is a potent KPC-2 inhibitor with good selectivity against other β-lactamase classes, it shows significant off-target activity against Aurora Kinase A (AURKA), which would warrant further investigation.

Experimental Protocols

Protocol 1: In Vitro β-Lactamase Inhibition Assay

This protocol describes a general method to determine the IC50 of an inhibitor against a β-lactamase using the colorimetric substrate nitrocefin.

Materials:

  • Purified KPC-2 enzyme

  • Nitrocefin

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Test inhibitor

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test inhibitor in DMSO. Create a serial dilution of the inhibitor in PBS.

  • In a 96-well plate, add 5 µL of the inhibitor dilution to each well. For the positive control (no inhibition) and negative control (no enzyme) wells, add 5 µL of PBS with the corresponding DMSO concentration.

  • Add 85 µL of PBS to all wells.

  • Add 5 µL of a pre-determined concentration of KPC-2 enzyme to all wells except the negative control.

  • Incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding 5 µL of nitrocefin solution (final concentration ~100 µM).

  • Immediately measure the absorbance at 486 nm every 30 seconds for 10 minutes using a microplate reader.

  • Calculate the initial reaction velocity (V) for each inhibitor concentration.

  • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Cytotoxicity Assay

This protocol uses a resazurin-based assay (e.g., alamarBlue™ or PrestoBlue™) to assess the impact of an inhibitor on the viability of a human cell line (e.g., HEK293 or HepG2).

Materials:

  • Human cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Test inhibitor

  • Resazurin-based cell viability reagent

  • 96-well cell culture plate

  • Fluorescence plate reader

Procedure:

  • Seed the 96-well plate with cells at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare a serial dilution of the test inhibitor in the complete cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor dilutions. Include vehicle control (DMSO) wells.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of the resazurin-based reagent to each well and incubate for 1-4 hours, or until a color change is observed.

  • Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the CC50 (half-maximal cytotoxic concentration).

Visualizations

KPC2_Inhibition_Pathway Mechanism of KPC-2 Inhibition cluster_0 KPC-2 Catalytic Cycle cluster_1 Inhibitor Action KPC_E KPC-2 (Free Enzyme) Acyl_E Acyl-Enzyme Intermediate KPC_E->Acyl_E Acylation (Ser70) Inhibited_Complex Inhibited KPC-2 Complex Hydrolyzed_Ab Inactive Antibiotic Acyl_E->Hydrolyzed_Ab Deacylation (Hydrolysis) Antibiotic β-Lactam Antibiotic Antibiotic->KPC_E Binding Inhibitor KPC-2 Inhibitor Inhibitor->KPC_E Inhibition

Caption: Mechanism of KPC-2 enzymatic action and its inhibition.

Off_Target_Workflow Workflow for Investigating Off-Target Effects start Start: Potent KPC-2 Inhibitor Identified biochem_screen Biochemical Selectivity Screening start->biochem_screen beta_lactamase_panel β-Lactamase Panel (TEM-1, AmpC, OXA, etc.) biochem_screen->beta_lactamase_panel kinase_panel Kinase Panel (e.g., 96-kinase panel) biochem_screen->kinase_panel cell_assays Cell-Based Assays (Human Cell Lines) biochem_screen->cell_assays cytotoxicity Cytotoxicity Assay (e.g., HEK293, HepG2) cell_assays->cytotoxicity decision Significant Off-Target Hits? cell_assays->decision no_hits Low Off-Target Risk Proceed with further development decision->no_hits No hits High Off-Target Risk decision->hits Yes deconvolution Target Deconvolution & Mechanistic Studies hits->deconvolution sar Structure-Activity Relationship (SAR) - Design out off-target activity - Resynthesize analogs deconvolution->sar sar->biochem_screen Re-screen

Caption: Experimental workflow for identifying and mitigating off-target effects.

References

Technical Support Center: KPC-2-IN-2 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers working with Klebsiella pneumoniae carbapenemase-2 (KPC-2) and its inhibitor, KPC-2-IN-2.

Frequently Asked Questions (FAQs)

Q1: What is KPC-2 and why is it a significant research target?

A1: KPC-2 is a highly efficient Class A β-lactamase enzyme that can inactivate a broad range of β-lactam antibiotics, including carbapenems, which are often considered "last-resort" treatments for severe bacterial infections.[1][2] The enzyme confers resistance to bacteria, making infections difficult to treat and posing a serious public health threat.[3][4] Its ability to hydrolyze carbapenems is due to a high deacylation rate in its catalytic mechanism.[5][6] This makes KPC-2 a critical target for the development of new antibiotic resistance inhibitors.

Q2: What is this compound and what is its mechanism of action?

A2: this compound is a potent, experimental inhibitor of the KPC-2 enzyme, with a reported inhibition constant (Ki) of 0.038 μM.[7] It belongs to the triazole-substituted phenylboronic acid class of compounds.[7] Its mechanism involves binding to the active site of the KPC-2 enzyme, preventing it from hydrolyzing and inactivating β-lactam antibiotics like cefotaxime and carbapenems.[7] This restores the efficacy of the antibiotic against KPC-2-producing bacteria.

Q3: What are the essential in vitro experiments for evaluating this compound?

A3: The primary experiments include:

  • Enzyme Kinetic Assays: To determine the inhibitor's potency (IC50, Ki) and mechanism of inhibition against purified KPC-2 enzyme. These assays often use a chromogenic substrate like nitrocefin.[8]

  • Antimicrobial Susceptibility Testing (AST): Typically a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of a partner antibiotic (e.g., meropenem) with and without the inhibitor against a KPC-2-producing bacterial strain.[9][10]

  • Cytotoxicity Assays: To ensure the inhibitor is not toxic to mammalian cells, which is crucial for future therapeutic development.[7]

KPC-2 Signaling and Inhibition Pathway

cluster_0 Bacterial Cell cluster_1 Experimental Intervention Carbapenem Carbapenem Antibiotic KPC2 KPC-2 Enzyme Carbapenem->KPC2 Substrate Target Bacterial Cell Wall Synthesis Carbapenem->Target Inhibits Hydrolyzed Inactive Antibiotic KPC2->Hydrolyzed Hydrolyzes Resistance Bacterial Survival (Resistance) KPC2_Inhibitor This compound (Inhibitor) KPC2_Inhibited KPC-2 Enzyme KPC2_Inhibitor->KPC2_Inhibited Inhibits Carbapenem_2 Carbapenem Antibiotic Carbapenem_2->KPC2_Inhibited Blocked Target_2 Bacterial Cell Wall Synthesis Carbapenem_2->Target_2 Inhibits Death Bacterial Death (Susceptibility)

Caption: KPC-2 mechanism of carbapenem resistance and its inhibition by this compound.

Troubleshooting Guide

Category 1: KPC-2 Enzyme Purification

Q: I have a low yield of purified KPC-2 protein. What should I check?

A: Low protein yield is a common issue in protein purification.[11] Consider the following causes and solutions:

Possible CauseSuggested Solution
Inefficient Cell Lysis Ensure your lysis method (e.g., sonication, French press) is optimized. Check for incomplete cell breakage under a microscope. Consider adding lysozyme or other enzymatic agents.[11]
Protein Lost in Insoluble Fraction Run an SDS-PAGE of both soluble and insoluble fractions post-lysis. If KPC-2 is in the pellet, it may be forming inclusion bodies. Try expressing at a lower temperature (e.g., 16-20°C) or with a weaker induction agent.[12]
Incorrect Buffer Conditions Verify the pH and ionic strength of your lysis and binding buffers. Ensure they are compatible with your chosen chromatography resin (e.g., Ni-NTA for His-tagged proteins).[13]
Suboptimal Chromatography The flow rate during sample loading might be too high for efficient binding. Reduce the flow rate. Also, ensure the resin has not been exhausted; use fresh resin if it has been used multiple times.

Q: My purified KPC-2 enzyme shows low or no activity. Why?

A: Loss of enzyme activity can happen at multiple stages.

Possible CauseSuggested Solution
Protein Denaturation/Misfolding Avoid harsh lysis conditions. Always keep the protein sample on ice or at 4°C.[13] Consider adding stabilizing agents like glycerol (5-10%) to your final storage buffer.
Presence of Proteases Add protease inhibitors (e.g., PMSF, cOmplete™) to your lysis buffer immediately before use to prevent degradation of your target protein.[12]
Incorrect Storage Aliquot the purified enzyme into single-use volumes and flash-freeze in liquid nitrogen before storing at -80°C. Avoid repeated freeze-thaw cycles.
Missing Essential Cofactors While KPC-2 is a serine β-lactamase and not a metallo-β-lactamase, ensure your buffers do not contain chelating agents like EDTA if there's any uncertainty about cofactor requirements for stability.[14][15]
Category 2: Enzyme Kinetic Assays

Q: My kinetic assay results are inconsistent or have high variability. What's wrong?

A: Reproducibility is key in enzyme kinetics. High variability often points to issues with assay setup or reagents.

Start High Variability in Kinetic Assay CheckReagents 1. Verify Reagents Start->CheckReagents CheckEnzyme Is enzyme stock consistent? CheckReagents->CheckEnzyme CheckSubstrate Is substrate/inhibitor freshly prepared? CheckEnzyme->CheckSubstrate Yes End Consistent Results CheckEnzyme->End No, remake aliquots CheckSetup 2. Review Assay Setup CheckSubstrate->CheckSetup Yes CheckSubstrate->End No, prepare fresh CheckPipetting Pipetting technique accurate? CheckSetup->CheckPipetting CheckMixing Is mixing adequate in wells? CheckPipetting->CheckMixing Yes CheckPipetting->End No, retrain/use calibrated pipettes CheckInstrument 3. Check Instrument CheckMixing->CheckInstrument Yes CheckMixing->End No, optimize mixing step CheckReader Plate reader calibrated? Correct wavelength? CheckInstrument->CheckReader CheckReader->End Yes, issue resolved CheckReader->End No, service instrument

Caption: Troubleshooting workflow for inconsistent enzyme kinetic assay results.

Possible CauseSuggested Solution
Reagent Instability Prepare substrate (e.g., nitrocefin) and inhibitor (this compound) solutions fresh from powder if possible. This compound is a boronic acid, which can be unstable in aqueous solutions; verify optimal buffer conditions.
Enzyme Activity Loss Thaw enzyme aliquots on ice immediately before use and keep them cold. Never refreeze a thawed aliquot. Perform a positive control assay with only the enzyme and substrate to confirm consistent activity.
Pipetting Inaccuracy Use calibrated micropipettes and ensure proper technique, especially for small volumes. Prepare a master mix for common reagents to minimize well-to-well variability.
Assay Conditions Ensure the assay buffer pH is stable and correct (typically pH 7.0-7.4).[9] Control the temperature, as enzyme activity is highly temperature-dependent.

Q: this compound is showing weaker than expected inhibition of KPC-2.

A: If potency is lower than the reported Ki of 0.038 µM, investigate these factors.[7]

Possible CauseSuggested Solution
Inhibitor Degradation Confirm the integrity of your this compound stock. If it's old or has been stored improperly, acquire a new batch. Dissolve in a suitable solvent like DMSO and store in small, protected aliquots.
High Enzyme Concentration For potent inhibitors, the enzyme concentration in the assay must be low enough to accurately determine the IC50 or Ki. If the enzyme concentration is near or above the Ki, it can lead to an overestimation of the inhibition constant.[16]
Incorrect Assay Timing Some inhibitors, particularly covalent or slow-binding ones, require a pre-incubation period with the enzyme before adding the substrate. Test if pre-incubating KPC-2 with this compound for 5-15 minutes increases the observed inhibition.[9]
Substrate Competition Ensure the substrate concentration is appropriate. For competitive inhibitors, a very high substrate concentration can overcome the inhibitor's effect. Use a substrate concentration at or below the Km value.
Category 3: Antimicrobial Susceptibility Testing (MIC)

Q: The MIC of meropenem did not decrease significantly when I added this compound.

A: This suggests the inhibitor is not effectively protecting the antibiotic in the whole-cell assay.

Possible CauseSuggested Solution
Inhibitor Permeability Issues The inhibitor may not be able to penetrate the bacterial outer membrane to reach KPC-2 in the periplasm. This is a common challenge for inhibitors moving from enzymatic to cell-based assays.
Efflux Pump Activity The bacterial strain may be actively pumping the inhibitor out of the cell. This can be tested by co-administering a known efflux pump inhibitor (EPI), though this complicates the experimental system.
Inhibitor Inactivation The inhibitor might be unstable in the growth medium (e.g., Mueller-Hinton broth) over the 18-24 hour incubation period.
Other Resistance Mechanisms The test strain may possess additional resistance mechanisms besides KPC-2, such as other β-lactamases, porin loss, or target modification, which are not affected by this compound.[17] Ensure you are using a well-characterized strain that preferably only expresses KPC-2 as its primary resistance mechanism.

Q: I see high variability or "skipped wells" in my MIC assay plates.

A: MIC testing requires precision to be reliable and reproducible.[18]

Possible CauseSuggested Solution
Inaccurate Bacterial Inoculum The final inoculum density is critical. It should be standardized to ~5 x 105 CFU/mL.[19] Prepare the inoculum using a spectrophotometer (e.g., 0.5 McFarland standard) and confirm with plate counts if necessary.
Compound Precipitation This compound or the partner antibiotic may be precipitating at higher concentrations in the assay medium. Visually inspect the wells of your stock plate for any precipitate.
Inadequate Mixing Ensure the bacterial inoculum is thoroughly mixed into each well after it is added to the serially diluted compounds.
Cross-Contamination Use fresh pipette tips for each dilution and transfer step to avoid carrying over higher drug concentrations to lower concentration wells.

Quantitative Data Summary

Table 1: Kinetic Parameters of KPC-2 and its Variants

EnzymeSubstrateKm (µM)kcat (s⁻¹)Reference
KPC-2Imipenem-56[5]
KPC-2Cephalothin-7.5-fold > KPC-4[20]
KPC-4Ceftazidime-More efficient than KPC-2[20]
KPC-5Ceftazidime-More efficient than KPC-2[20]

Note: Kinetic values can vary based on experimental conditions.

Table 2: Inhibitory Activity against KPC-2

InhibitorInhibition Constant (Ki or Km)MechanismReference
This compound 0.038 µM (Ki) Competitive (Boronic Acid) [7]
Avibactam-Covalent, non-β-lactam[21][22]
Clavulanic AcidHydrolyzed (Partition Ratio: 2,500)Mechanism-based inactivator[9][23]
TazobactamHydrolyzed (Partition Ratio: 500)Mechanism-based inactivator[9][23]
BLIP-II76 fM (Kd)Protein-based inhibitor[16]

Experimental Protocols

Protocol 1: KPC-2 Enzyme Kinetics Assay with Nitrocefin

This protocol outlines a standard method to measure KPC-2 activity and inhibition using the chromogenic substrate nitrocefin, which changes color upon hydrolysis.[8]

Materials:

  • Purified KPC-2 enzyme

  • Nitrocefin

  • This compound inhibitor

  • Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)

  • DMSO (for dissolving compounds)

  • 96-well clear, flat-bottom microplate

  • Spectrophotometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock of nitrocefin in DMSO. Dilute in Assay Buffer to a working concentration of 200 µM (for a final assay concentration of 100 µM).

    • Prepare a 10 mM stock of this compound in DMSO. Perform serial dilutions in DMSO to create a range of inhibitor concentrations.

    • Dilute purified KPC-2 in cold Assay Buffer to a working concentration that gives a linear reaction rate for at least 10 minutes (e.g., 2 nM).

  • Assay Setup (per well):

    • Add 50 µL of Assay Buffer.

    • Add 1 µL of this compound dilution in DMSO (or DMSO alone for no-inhibitor control).

    • Add 20 µL of diluted KPC-2 enzyme solution.

    • Optional: Pre-incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add 30 µL of 200 µM nitrocefin working solution to each well to start the reaction. The final volume will be 100 µL.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader.

    • Measure the absorbance at 490 nm kinetically every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each reaction from the linear portion of the absorbance vs. time plot.

    • Plot the percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Broth Microdilution MIC Assay

This protocol follows general CLSI guidelines to determine the MIC of an antibiotic in combination with this compound.[9]

Start Start: MIC Assay PrepInoculum 1. Prepare Bacterial Inoculum (0.5 McFarland standard) Start->PrepInoculum PrepPlates 2. Prepare Drug Plates PrepInoculum->PrepPlates SerialDilute Serially dilute antibiotic (e.g., Meropenem) in 96-well plate PrepPlates->SerialDilute AddInhibitor Add fixed concentration of This compound to all wells SerialDilute->AddInhibitor Inoculate 3. Inoculate Plate (Dilute inoculum and add to wells. Final conc. ~5e5 CFU/mL) AddInhibitor->Inoculate Incubate 4. Incubate Plate (35°C for 18-20 hours) Inoculate->Incubate Read 5. Read Results (Visually inspect for turbidity) Incubate->Read DetermineMIC MIC = Lowest concentration with no visible growth Read->DetermineMIC End End: Report MIC Value DetermineMIC->End

Caption: Standard experimental workflow for a broth microdilution MIC assay.

Materials:

  • KPC-2-producing bacterial strain (e.g., K. pneumoniae or an E. coli transformant)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Meropenem (or other carbapenem)

  • This compound

  • Sterile 96-well U-bottom microplates

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation:

    • From an overnight culture plate, select 3-5 colonies and suspend in saline to match the turbidity of a 0.5 McFarland standard (~1.5 x 108 CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve the working inoculum density.

  • Drug Plate Preparation:

    • In a 96-well plate, prepare 2-fold serial dilutions of meropenem in CAMHB (e.g., from 64 µg/mL down to 0.06 µg/mL).

    • To each well of the meropenem dilution series, add this compound to a fixed final concentration (e.g., 4 µg/mL). A parallel plate without the inhibitor should be run as a control.

    • Include a growth control well (no drug, no inhibitor) and a sterility control well (no bacteria).

  • Inoculation:

    • Within 30 minutes of preparing the working inoculum, add it to the wells of the drug plate. The final bacterial concentration should be approximately 5 x 105 CFU/mL.

  • Incubation:

    • Incubate the plates in ambient air at 35°C ± 2°C for 18-24 hours.

  • Reading the MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of meropenem that completely inhibits visible growth. A significant reduction (e.g., ≥4-fold) in the MIC in the presence of this compound indicates successful inhibition.

References

Optimizing Kpc-2-IN-2 concentration for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Kpc-2-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vitro studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this potent KPC-2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent inhibitor of the Klebsiella pneumoniae carbapenemase (KPC-2) enzyme. KPC-2 is a class A serine β-lactamase that confers bacterial resistance to a broad spectrum of β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems.[1][2][3] The enzyme hydrolyzes the amide bond in the β-lactam ring of these antibiotics, rendering them ineffective.[1][4] this compound directly binds to the KPC-2 enzyme, blocking its hydrolytic activity and restoring the efficacy of β-lactam antibiotics against KPC-2-producing bacteria.

Q2: What is the recommended starting concentration for in vitro experiments?

A2: The optimal concentration of this compound will depend on the specific assay and cell type used. Based on its high potency (Kᵢ = 0.038 µM), a good starting point for enzymatic assays is in the low nanomolar to low micromolar range.[5] For cell-based assays, concentrations ranging from 5 to 50 µg/mL have been shown to be well-tolerated in HEK-293 cells.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare a stock solution of this compound?

A3: For initial solubilization, it is recommended to use a non-aqueous solvent such as dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. This stock solution can then be further diluted in the appropriate aqueous buffer or cell culture medium for your experiment. Ensure that the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts or toxicity.

Q4: Is this compound cytotoxic?

A4: this compound has demonstrated good tolerance in human embryonic kidney (HEK-293) cells. At concentrations of 5 and 50 µg/mL, cell viability remained above 80% after 24 hours of incubation.[5] However, it is crucial to perform a cytotoxicity assay with your specific cell line and experimental conditions to establish a non-toxic working concentration range.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for this compound and its target enzyme, KPC-2.

Table 1: Inhibitory Activity of this compound

ParameterValueReference
TargetKlebsiella pneumoniae carbapenemase (KPC-2)[5]
Kᵢ0.038 µM[5]

Table 2: In Vitro Cytotoxicity of this compound

Cell LineConcentrationIncubation TimeViabilityReference
HEK-2935 µg/mL24 hours>80%[5]
HEK-29350 µg/mL24 hours>80%[5]

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of KPC-2 and provide a general workflow for optimizing this compound concentration.

KPC2_Mechanism cluster_reaction KPC-2 Catalyzed Hydrolysis cluster_inhibition Inhibition by this compound Beta_Lactam β-Lactam Antibiotic Acyl_Intermediate Acyl-Enzyme Intermediate Beta_Lactam->Acyl_Intermediate Acylation (Ser70 attack) KPC2_Enzyme KPC-2 Enzyme KPC2_Enzyme->Acyl_Intermediate KPC2_Enzyme_Inhibited Inhibited KPC-2 KPC2_Enzyme->KPC2_Enzyme_Inhibited Acyl_Intermediate->KPC2_Enzyme Hydrolyzed_Product Inactive Antibiotic Acyl_Intermediate->Hydrolyzed_Product Deacylation H2O H₂O H2O->Acyl_Intermediate KPC2_IN_2 This compound KPC2_IN_2->KPC2_Enzyme_Inhibited Concentration_Optimization_Workflow Start Start: Prepare this compound Stock Determine_Range Determine Preliminary Concentration Range (e.g., 0.01 µM to 100 µM) Start->Determine_Range Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT, LDH) Determine_Range->Cytotoxicity_Assay Check_Toxicity Is it Non-Toxic? Cytotoxicity_Assay->Check_Toxicity Dose_Response Perform Dose-Response Experiment (e.g., Enzyme Inhibition or Synergy Assay) Check_Toxicity->Dose_Response Yes Adjust_Range Adjust Concentration Range Downward Check_Toxicity->Adjust_Range No Analyze_Data Analyze Data (Calculate IC₅₀ or EC₅₀) Dose_Response->Analyze_Data Select_Concentration Select Optimal Concentration(s) for Main Experiments Analyze_Data->Select_Concentration End End Select_Concentration->End Adjust_Range->Cytotoxicity_Assay Troubleshooting_Tree Problem Unexpected Experimental Outcome? No_Effect No Inhibitory Effect? Problem->No_Effect Precipitation Compound Precipitation? Problem->Precipitation Cytotoxicity High Cytotoxicity? Problem->Cytotoxicity Check_Concentration Verify Dilutions & Concentration No_Effect->Check_Concentration Yes Check_Solvent Check Final DMSO Concentration Precipitation->Check_Solvent Yes Run_Toxicity_Assay Perform Cytotoxicity Assay Cytotoxicity->Run_Toxicity_Assay Yes Check_Storage Check Compound Storage & Activity Check_Concentration->Check_Storage Check_Target Confirm Target Enzyme Identity Check_Storage->Check_Target Fresh_Dilutions Use Freshly Prepared Dilutions Check_Solvent->Fresh_Dilutions Lower_Concentration Lower Working Concentration Run_Toxicity_Assay->Lower_Concentration

References

Technical Support Center: Addressing Experimental Variability with Kpc-2-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental variability when working with Kpc-2-IN-2, a potent inhibitor of the Klebsiella pneumoniae carbapenemase (KPC-2).

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound, also known as Compound 6c, is a potent inhibitor of the KPC-2 enzyme.[1] It has a reported Ki value of 0.038 μM.[1] By inhibiting KPC-2, this compound can restore the efficacy of β-lactam antibiotics, such as cefotaxime, against KPC-2 expressing bacteria.[1]

2. How should I store and handle this compound?

For optimal stability, this compound should be stored as a solid at -20°C. For creating stock solutions, dissolve the compound in a suitable organic solvent like DMSO. It is recommended to prepare fresh dilutions for each experiment and to minimize freeze-thaw cycles of the stock solution.

3. What is the recommended starting concentration for in vitro assays?

A common starting point for in vitro enzymatic assays is to test a range of concentrations around the reported Ki value (0.038 μM). A typical concentration range for determining the IC50 would be from 0.001 µM to 10 µM. For cell-based assays, higher concentrations may be necessary, and initial testing up to 50 μg/mL has been shown to be well-tolerated in HEK-293 cells.[1]

4. In which organisms has this compound shown activity?

This compound has been shown to enhance the activity of cefotaxime in KPC-2 expressing Escherichia coli.[1]

Troubleshooting Guides

Inconsistent IC50/Ki Values

Question: My IC50 value for this compound varies significantly between experiments. What could be the cause?

Answer: Variability in IC50 values is a common issue in enzyme kinetics and can be attributed to several factors:

  • Enzyme Concentration: The IC50 of an inhibitor can be influenced by the concentration of the enzyme. Ensure that you are using a consistent concentration of purified KPC-2 in all your assays.

  • Substrate Concentration: The measured IC50 for a competitive inhibitor is dependent on the substrate concentration. For accurate and reproducible results, the concentration of the chromogenic substrate (e.g., nitrocefin) should be kept constant and ideally at or below its Km value.

  • Incubation Time: If this compound is a time-dependent inhibitor, the IC50 will decrease with longer pre-incubation times with the enzyme before the addition of the substrate. Standardize the pre-incubation time across all experiments.

  • DMSO Concentration: The concentration of DMSO in the final reaction mixture can affect enzyme activity. Maintain a consistent and low percentage of DMSO (typically ≤1%) in all wells, including controls.[2]

Low or No Inhibitory Activity

Question: I am not observing any significant inhibition of KPC-2, even at high concentrations of this compound. What should I check?

Answer: A lack of inhibitory activity can be frustrating. Here are some potential causes and solutions:

  • Inhibitor Degradation: this compound, like many small molecules, can degrade over time, especially if not stored properly. Use a fresh aliquot of the inhibitor or a newly prepared stock solution.

  • Solubility Issues: Poor solubility of the inhibitor in the assay buffer can lead to a lower effective concentration. Visually inspect your assay plate for any signs of precipitation. Consider preparing the inhibitor dilutions in a way that minimizes precipitation.

  • Inactive Enzyme: The KPC-2 enzyme may have lost its activity due to improper storage or handling. Always run a positive control (enzyme with substrate and no inhibitor) to ensure the enzyme is active.

  • Incorrect Assay Conditions: Enzyme activity is sensitive to pH, temperature, and buffer composition.[3] Ensure that your assay buffer and conditions are optimal for KPC-2 activity.

Compound Precipitation

Question: I noticed that this compound is precipitating in my assay wells. How can I address this?

Answer: Compound precipitation is a common challenge, especially with hydrophobic molecules. Here are some strategies to mitigate this issue:

  • Lower the Final Concentration: If precipitation is observed at higher concentrations, you may need to limit the upper range of your dose-response curve.

  • Optimize DMSO Concentration: While high concentrations of DMSO should be avoided, ensuring a minimal, consistent amount can help with solubility.

  • Include Additives: In some cases, non-ionic detergents like Triton X-100 (at low concentrations, e.g., 0.01% v/v) can be included in the assay buffer to help prevent compound aggregation.[4]

  • Pre-dilution Strategy: Prepare intermediate dilutions of your inhibitor in a solvent system that maintains its solubility before the final dilution into the aqueous assay buffer.

Quantitative Data Summary

Table 1: Key Kinetic and In Vitro Parameters for this compound

ParameterValueCell Line/SystemReference
Ki 0.038 μMPurified KPC-2 Enzyme[1]
Cell Viability >80% at 50 μg/mLHEK-293[1]

Table 2: Sample IC50 Determination Data for this compound against KPC-2

This compound (µM)% Inhibition (Mean)Standard Deviation
1095.22.1
188.73.5
0.165.44.2
0.0552.13.8
0.0120.32.9
0.0015.11.5
001.8

Experimental Protocols

Detailed Protocol for KPC-2 Inhibition Assay using Nitrocefin

This protocol describes a colorimetric assay to determine the IC50 of this compound against purified KPC-2 enzyme using the chromogenic substrate nitrocefin.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Sodium Phosphate, pH 7.0.
  • KPC-2 Enzyme Stock: Prepare a stock solution of purified KPC-2 in assay buffer. The final concentration in the assay will need to be optimized to ensure the reaction remains in the linear range for the duration of the measurement.
  • Nitrocefin Substrate Stock: Prepare a 10 mM stock solution of nitrocefin in DMSO.
  • This compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.

2. Assay Procedure:

  • Prepare serial dilutions of this compound in DMSO. A 10-point, 3-fold serial dilution starting from 1 mM is recommended.
  • In a 96-well clear flat-bottom plate, add 2 µL of each this compound dilution. For control wells (0% and 100% inhibition), add 2 µL of DMSO.
  • Add 88 µL of assay buffer to all wells.
  • Add 5 µL of the KPC-2 enzyme stock solution to all wells except the "no enzyme" control.
  • Mix the plate gently and pre-incubate for 15 minutes at room temperature.
  • Initiate the reaction by adding 5 µL of the nitrocefin substrate stock solution to all wells. The final concentration of nitrocefin should be at or below its Km for KPC-2.
  • Immediately measure the absorbance at 486 nm every 30 seconds for 10-15 minutes using a microplate reader.

3. Data Analysis:

  • For each concentration of this compound, determine the initial reaction velocity (V) by calculating the slope of the linear portion of the absorbance vs. time curve.
  • Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor / V_no_inhibitor))
  • Plot the % Inhibition against the logarithm of the this compound concentration.
  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

KPC2_Signaling_Pathway cluster_0 Bacterial Periplasm Beta-lactam Antibiotic Beta-lactam Antibiotic KPC-2 Enzyme KPC-2 Enzyme Beta-lactam Antibiotic->KPC-2 Enzyme Hydrolysis PBP Penicillin-Binding Protein (PBP) Beta-lactam Antibiotic->PBP Inhibition Hydrolyzed Antibiotic Hydrolyzed Antibiotic KPC-2 Enzyme->Hydrolyzed Antibiotic Cell Wall Synthesis Cell Wall Synthesis PBP->Cell Wall Synthesis Enables This compound This compound This compound->KPC-2 Enzyme Inhibition Experimental_Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Serial Dilution of this compound Serial Dilution of this compound Prepare Reagents->Serial Dilution of this compound Add Inhibitor to Plate Add Inhibitor to Plate Serial Dilution of this compound->Add Inhibitor to Plate Add KPC-2 Enzyme Add KPC-2 Enzyme Add Inhibitor to Plate->Add KPC-2 Enzyme Pre-incubate Pre-incubate Add KPC-2 Enzyme->Pre-incubate Add Nitrocefin Substrate Add Nitrocefin Substrate Pre-incubate->Add Nitrocefin Substrate Measure Absorbance Measure Absorbance Add Nitrocefin Substrate->Measure Absorbance Calculate Initial Velocities Calculate Initial Velocities Measure Absorbance->Calculate Initial Velocities Determine % Inhibition Determine % Inhibition Calculate Initial Velocities->Determine % Inhibition Plot Dose-Response Curve Plot Dose-Response Curve Determine % Inhibition->Plot Dose-Response Curve Calculate IC50 Calculate IC50 Plot Dose-Response Curve->Calculate IC50 End End Calculate IC50->End Troubleshooting_Workflow action action start start Unexpected Results Unexpected Results start->Unexpected Results problem problem High Variability? High Variability? Unexpected Results->High Variability? Check Enzyme/Substrate Conc. Check Enzyme/Substrate Conc. High Variability?->Check Enzyme/Substrate Conc. Yes No Inhibition? No Inhibition? High Variability?->No Inhibition? Re-run Assay Re-run Assay Check Enzyme/Substrate Conc.->Re-run Assay Check Inhibitor/Enzyme Activity Check Inhibitor/Enzyme Activity No Inhibition?->Check Inhibitor/Enzyme Activity Yes Compound Precipitation? Compound Precipitation? No Inhibition?->Compound Precipitation? Check Inhibitor/Enzyme Activity->Re-run Assay Adjust Solvent/Concentration Adjust Solvent/Concentration Compound Precipitation?->Adjust Solvent/Concentration Yes Consult Further Documentation Consult Further Documentation Compound Precipitation?->Consult Further Documentation No Adjust Solvent/Concentration->Re-run Assay

References

KPC-2 Inhibitor Research: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for KPC-2 inhibitor research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why are my early-generation β-lactamase inhibitors (clavulanic acid, sulbactam, tazobactam) showing poor inhibition of KPC-2?

A1: KPC-2 is intrinsically resistant to classical β-lactamase inhibitors like clavulanic acid, sulbactam, and tazobactam.[1][2][3] This is because KPC-2 can efficiently hydrolyze these inhibitors, treating them more like substrates than inhibitors.[1][2] Kinetic studies have shown high partition ratios (kcat/kinact) for these inhibitors, indicating that for every inactivation event, thousands of inhibitor molecules are hydrolyzed.[1][4] For instance, KPC-2 can hydrolyze over 2,500 molecules of clavulanic acid for every molecule that inactivates the enzyme.[2][4] Therefore, a lack of potent inhibition with these agents is an expected outcome and validates the intrinsic activity of the KPC-2 enzyme.

Q2: I am observing the emergence of resistance to newer inhibitors like ceftazidime-avibactam in my experiments. What is the likely mechanism?

A2: Resistance to ceftazidime-avibactam in KPC-2 expressing strains is often due to specific mutations within the blaKPC-2 gene.[5][6][7] These mutations are frequently found in the Ω-loop of the KPC-2 enzyme, a region critical for substrate and inhibitor binding.[6][7] A commonly reported mutation is at position Asp179 (e.g., D179Y or D179N).[6][7][8] These substitutions can alter the active site conformation, leading to decreased affinity for avibactam while sometimes also affecting the enzyme's hydrolytic activity against carbapenems.[6][8]

Q3: How can I differentiate between a true KPC-2 inhibitor and a compound that is simply unstable in my assay conditions?

A3: To distinguish between true inhibition and compound instability, it is crucial to include proper controls in your experimental design. Run a control experiment where the compound is incubated in the assay buffer for the same duration as your main experiment, but without the KPC-2 enzyme. After the incubation period, add the enzyme and immediately measure the activity. If the compound is unstable, you will observe a reduced inhibitory effect compared to an experiment where the compound is added to the enzyme and substrate simultaneously. Additionally, techniques like HPLC or mass spectrometry can be used to directly assess the stability of your compound in the assay buffer over time.

Q4: My genotypic screening identifies the presence of blaKPC-2, but the phenotypic susceptibility testing shows susceptibility to carbapenems. Why is there a discrepancy?

A4: The presence of the blaKPC-2 gene does not always correlate with phenotypic resistance to carbapenems.[9] This discrepancy can arise from low-level expression of the blaKPC-2 gene.[9] Even though the gene is present, the amount of KPC-2 enzyme produced may be insufficient to confer a resistant phenotype.[9] It is also possible that some automated susceptibility testing methods may lack the sensitivity to detect low-level carbapenem resistance mediated by KPC enzymes.[10] Therefore, it is important to use a combination of genotypic and phenotypic methods for a comprehensive assessment of resistance.

Troubleshooting Guides

Enzyme Kinetics Assays

Problem: High background noise or erratic readings in my nitrocefin-based KPC-2 activity assay.

Possible Causes and Solutions:

  • Reagent Instability: Ensure that the nitrocefin solution is fresh and has been protected from light, as it is light-sensitive. Prepare fresh dilutions for each experiment.

  • Buffer Conditions: The assay buffer should be at room temperature before use. Cold buffer can affect enzyme activity and lead to inconsistent results.

  • Solvent Effects: If your test compounds are dissolved in a solvent like DMSO, ensure the final concentration in the assay is low (typically ≤1%) to avoid solvent-inhibition of the enzyme. Include a solvent control to account for any effects.

  • Plate Reader Settings: Verify that the plate reader is set to the correct wavelength for monitoring nitrocefin hydrolysis (typically 486-490 nm).[11][12]

Problem: My positive control inhibitor (e.g., avibactam) is not showing the expected level of inhibition.

Possible Causes and Solutions:

  • Enzyme Concentration: The concentration of KPC-2 in the assay may be too high. Titrate the enzyme concentration to a level where the positive control inhibitor shows a significant and reproducible effect.

  • Inhibitor Degradation: Ensure that the inhibitor stock solution is stored correctly and has not degraded. Prepare fresh dilutions for each experiment.

  • Incorrect Incubation Time: For time-dependent inhibitors, the pre-incubation time of the enzyme and inhibitor before adding the substrate is critical. Optimize this incubation time to achieve maximal inhibition.

Minimum Inhibitory Concentration (MIC) Testing

Problem: Inconsistent MIC values for my KPC-2 inhibitor when tested against clinical isolates.

Possible Causes and Solutions:

  • Heterogeneous Expression of KPC-2: Clinical isolates can exhibit heterogeneous expression of KPC-2, leading to variability in MIC results.[10]

  • Presence of Other Resistance Mechanisms: The clinical isolates may possess other resistance mechanisms, such as efflux pumps or porin mutations, which can influence the MIC of your inhibitor in combination with a β-lactam antibiotic.

  • Inoculum Effect: A high bacterial inoculum can lead to higher MIC values due to increased production of KPC-2. Ensure that the inoculum is prepared according to standardized protocols (e.g., CLSI guidelines).

Data Presentation

Table 1: Kinetic Parameters of KPC-2 with Common β-Lactamase Inhibitors

InhibitorKm (µM)kinact/Km (µM-1s-1)Partition Ratio (kcat/kinact)Reference(s)
Clavulanic Acid-<0.0032,500[2][4]
Sulbactam-<0.0031,000[2][4]
Tazobactam-<0.003500[2][4]
Penem 10.06 ± 0.010.18250[4]
Penem 20.006 ± 0.0016.5 ± 0.650[4]

Table 2: IC50 Values of Select Inhibitors Against KPC-2

InhibitorIC50 (µM)Reference(s)
Avibactam0.008 ± 0.001[13]
Tazobactam1.8 ± 0.2[13]
Clavulanic Acid10.5 ± 1.5[13]

Experimental Protocols

Protocol 1: KPC-2 Enzyme Kinetics Assay using Nitrocefin

Objective: To determine the kinetic parameters of KPC-2 inhibition.

Materials:

  • Purified KPC-2 enzyme

  • Nitrocefin (chromogenic substrate)

  • Test inhibitor compound

  • Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of nitrocefin in DMSO and dilute it to the desired working concentration in assay buffer.

  • Prepare serial dilutions of the test inhibitor in assay buffer.

  • Add a fixed concentration of KPC-2 enzyme to the wells of the 96-well plate.

  • Add the different concentrations of the test inhibitor to the wells containing the enzyme. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at room temperature to allow for binding.

  • Initiate the reaction by adding the nitrocefin solution to all wells.

  • Immediately measure the absorbance at 486 nm in kinetic mode for a set duration (e.g., 10 minutes) at room temperature.

  • Calculate the initial velocity (V0) of the reaction for each inhibitor concentration from the linear portion of the absorbance versus time plot.

  • Plot the V0 values against the inhibitor concentration and fit the data to an appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition) to determine kinetic parameters such as Ki.

Protocol 2: Determination of IC50 for a KPC-2 Inhibitor

Objective: To determine the concentration of an inhibitor required to inhibit 50% of KPC-2 activity.

Materials:

  • Purified KPC-2 enzyme

  • Nitrocefin

  • Test inhibitor compound

  • Assay Buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a range of concentrations of the test inhibitor.

  • In a 96-well plate, add a fixed concentration of KPC-2 enzyme to each well.

  • Add the various concentrations of the test inhibitor to the wells. Include a positive control (a known inhibitor) and a negative control (no inhibitor).

  • Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15 minutes) at room temperature.

  • Add a fixed concentration of nitrocefin to all wells to start the reaction.

  • Measure the absorbance at 486 nm after a fixed time point (e.g., 10 minutes).

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[14]

Protocol 3: Minimum Inhibitory Concentration (MIC) Testing

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • KPC-2 producing bacterial strain

  • Test inhibitor compound

  • β-lactam antibiotic (e.g., meropenem)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microplate

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure (Broth Microdilution Method according to CLSI guidelines):

  • Prepare serial two-fold dilutions of the β-lactam antibiotic alone and in combination with a fixed concentration of the test inhibitor in CAMHB in a 96-well microplate.

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well.

  • Inoculate each well of the microplate with the bacterial suspension.

  • Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

  • Incubate the microplate at 35°C ± 2°C for 16-20 hours in ambient air.

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Visualizations

KPC2_Inhibition_Workflow cluster_screening In Vitro Screening cluster_characterization Hit Characterization cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models A Compound Library B Primary Screen (High-Throughput) A->B C Hit Identification B->C D IC50 Determination C->D E Enzyme Kinetics (Mechanism of Inhibition) D->E F Lead Compound E->F G MIC Testing (with β-lactam partner) F->G H Time-Kill Assays G->H I Lead Optimization H->I J Murine Infection Model I->J K Efficacy Studies J->K L Preclinical Candidate K->L

Caption: A typical workflow for the discovery and development of KPC-2 inhibitors.

KPC2_Resistance_Mechanism cluster_wildtype Wild-Type KPC-2 cluster_mutant Mutant KPC-2 (e.g., D179Y) KPC2_WT KPC-2 Enzyme Inhibition Inhibition of β-lactam Hydrolysis KPC2_WT->Inhibition Avibactam Avibactam Avibactam->KPC2_WT Binds to Active Site KPC2_Mut Mutant KPC-2 (Altered Ω-loop) Resistance Resistance (Continued Hydrolysis) KPC2_Mut->Resistance Avibactam_mut Avibactam Avibactam_mut->KPC2_Mut Reduced Binding Affinity

Caption: Mechanism of resistance to avibactam through KPC-2 mutation.

Troubleshooting_Decision_Tree Start Poor KPC-2 Inhibition Observed Inhibitor_Type What type of inhibitor is being used? Start->Inhibitor_Type Assay_Controls Are assay controls performing as expected? Inhibitor_Type->Assay_Controls  Novel Compound   Expected_Outcome Expected Outcome: KPC-2 is intrinsically resistant to early-generation inhibitors. Inhibitor_Type->Expected_Outcome  Early-generation (e.g., Clavulanate) Check_Reagents Troubleshoot Assay: - Check reagent stability (inhibitor, enzyme, substrate) - Verify buffer conditions and solvent concentration - Confirm plate reader settings Assay_Controls->Check_Reagents No Consider_Resistance Investigate Resistance: - Sequence blaKPC-2 gene for mutations - Test against known resistant mutants Assay_Controls->Consider_Resistance Yes Check_Enzyme Check Enzyme Activity: - Titrate enzyme concentration - Verify enzyme purity and activity Check_Reagents->Check_Enzyme

Caption: A decision tree for troubleshooting poor KPC-2 inhibition results.

References

Improving the efficacy of Kpc-2-IN-2 in bacterial cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kpc-2-IN-2 in bacterial cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

A1: this compound is a potent inhibitor of the Klebsiella pneumoniae carbapenemase-2 (KPC-2) enzyme.[1] KPC-2 is a beta-lactamase that confers resistance to a broad range of beta-lactam antibiotics, including carbapenems. The primary function of this compound is to inactivate the KPC-2 enzyme, thereby restoring the efficacy of beta-lactam antibiotics against KPC-2-producing bacteria.[1]

Q2: What is the mechanism of action of this compound?

A2: this compound is a boronic acid-based inhibitor. Boronic acids act as transition-state analogs of the beta-lactam hydrolysis reaction catalyzed by serine beta-lactamases like KPC-2. The boron atom forms a reversible covalent bond with the catalytic serine residue in the active site of the enzyme, effectively inactivating it.

Q3: In which bacterial species has the efficacy of this compound or similar inhibitors been demonstrated?

A3: The efficacy of this compound has been demonstrated in enhancing the activity of cefotaxime in KPC-2 expressing Escherichia coli.[1] Similar boronic acid-based inhibitors, such as vaborbactam, have shown broad-spectrum activity against Class A serine carbapenemases, restoring the activity of carbapenems against KPC-producing strains of Klebsiella pneumoniae and other Enterobacteriaceae.[2][3][4]

Q4: Is this compound toxic to mammalian cells?

A4: this compound has been shown to be well-tolerated in human embryonic kidney (HEK-293) cells.[1]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments using this compound.

Problem 1: this compound precipitates out of solution upon dilution in aqueous media.

  • Possible Cause: this compound, like many small molecule inhibitors, may have limited aqueous solubility. Stock solutions are often prepared in organic solvents like DMSO. Diluting this stock into an aqueous buffer can cause the compound to precipitate if its solubility limit is exceeded.

  • Solution:

    • Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low, typically below 1%, to minimize its potential effects on bacterial growth and compound solubility.

    • Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution of the DMSO stock into your aqueous medium.

    • Pre-warm Media: Gently warming the culture medium to 37°C before adding the this compound solution may help improve solubility.

    • Sonication: Brief sonication of the final solution can help to redissolve small amounts of precipitate.

    • Solubility Test: Perform a preliminary solubility test by preparing serial dilutions of this compound in your specific culture medium to determine its solubility limit before conducting your main experiment.

Problem 2: No significant potentiation of the partner antibiotic is observed.

  • Possible Cause 1: Incorrect Concentration of this compound: The concentration of the inhibitor may be too low to effectively inhibit the KPC-2 enzyme.

    • Solution: Perform a dose-response experiment by testing a range of this compound concentrations to determine the optimal concentration for synergy with your antibiotic of choice.

  • Possible Cause 2: Bacterial Strain Does Not Produce KPC-2: The bacterial strain being tested may not produce the KPC-2 enzyme, or it may produce a different class of beta-lactamase that is not inhibited by this compound.

    • Solution: Confirm the presence of the blaKPC-2 gene in your bacterial strain using PCR. You can also perform a phenotypic test for carbapenemase production.

  • Possible Cause 3: High Level of KPC-2 Expression: The bacterial strain may be overexpressing the KPC-2 enzyme to a level that overwhelms the concentration of the inhibitor used.

    • Solution: Increase the concentration of this compound in your experiment. You can also assess the relative expression level of the blaKPC-2 gene using quantitative PCR (qPCR).

  • Possible Cause 4: Instability of this compound: The inhibitor may be unstable in the specific culture medium or under the experimental conditions used.

    • Solution: Prepare fresh solutions of this compound for each experiment. If instability is suspected, you can assess the concentration of the compound over time using analytical methods like HPLC.

Problem 3: Inconsistent results between experiments.

  • Possible Cause 1: Variability in Inoculum Preparation: The density of the bacterial inoculum can significantly impact the outcome of susceptibility testing.

    • Solution: Standardize your inoculum preparation procedure to ensure a consistent starting bacterial concentration for each experiment. This is typically done by adjusting the turbidity of the bacterial suspension to a specific McFarland standard.

  • Possible Cause 2: Degradation of this compound Stock Solution: Improper storage of the stock solution can lead to degradation of the compound.

    • Solution: Store the this compound stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

  • Possible Cause 3: Edge Effects in Microtiter Plates: Evaporation from the outer wells of a microtiter plate can concentrate the reagents and affect bacterial growth, leading to inconsistent readings.

    • Solution: Avoid using the outermost wells of the microtiter plate for critical experimental samples. Fill the outer wells with sterile medium or water to minimize evaporation from the inner wells.

Quantitative Data

The following tables summarize the efficacy of boronic acid-based inhibitors, similar to this compound, in potentiating the activity of carbapenem antibiotics against KPC-producing bacterial strains.

Table 1: In Vitro Activity of Meropenem in Combination with Vaborbactam (a cyclic boronic acid inhibitor) against KPC-producing Enterobacteriaceae

Bacterial SpeciesMeropenem MIC50 (µg/mL)Meropenem/Vaborbactam MIC50 (µg/mL)Meropenem MIC90 (µg/mL)Meropenem/Vaborbactam MIC90 (µg/mL)
Klebsiella pneumoniae320.06>321
Escherichia coli-->640.5

Data adapted from a study on meropenem/vaborbactam activity against KPC-producing Enterobacteriaceae. Vaborbactam was used at a fixed concentration of 8 µg/mL.[5]

Table 2: Synergistic Activity of Ceftazidime-Avibactam in Combination with Carbapenems against KPC-producing Klebsiella pneumoniae

CombinationSynergy Observed (Fractional Inhibitory Concentration Index ≤ 0.5)
Ceftazidime-Avibactam + ImipenemYes, in all tested isolates
Ceftazidime-Avibactam + MeropenemYes, in all tested isolates

Data from a study evaluating the in vitro interaction of ceftazidime-avibactam with different antimicrobials against KPC-producing K. pneumoniae.[6]

Experimental Protocols

1. Broth Microdilution Checkerboard Assay for Synergy Testing

This protocol is used to determine the synergistic effect of this compound in combination with a beta-lactam antibiotic.

  • Materials:

    • 96-well microtiter plates

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Bacterial strain expressing KPC-2

    • This compound

    • Beta-lactam antibiotic

    • Sterile DMSO

    • Sterile PBS or saline

    • Spectrophotometer or microplate reader

  • Procedure:

    • Prepare Stock Solutions:

      • Prepare a high-concentration stock solution of this compound in 100% DMSO.

      • Prepare a stock solution of the beta-lactam antibiotic in an appropriate solvent as recommended by the manufacturer.

    • Prepare Bacterial Inoculum:

      • Culture the KPC-2-producing bacterial strain overnight on an appropriate agar plate.

      • Suspend several colonies in sterile saline or PBS and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

      • Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells of the microtiter plate.

    • Set up the Checkerboard Plate:

      • Dispense 50 µL of CAMHB into each well of a 96-well plate.

      • Along the x-axis (e.g., columns 2-11), create a serial two-fold dilution of the beta-lactam antibiotic.

      • Along the y-axis (e.g., rows B-G), create a serial two-fold dilution of this compound.

      • This creates a matrix of wells with varying concentrations of both compounds.

      • Include control wells:

        • No-drug control (bacteria only)

        • Antibiotic only (serial dilution)

        • This compound only (serial dilution)

        • Sterility control (medium only)

    • Inoculate the Plate:

      • Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control).

    • Incubation:

      • Incubate the plate at 37°C for 18-24 hours.

    • Determine MICs:

      • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration Index (FICI):

      • FICI = FICA + FICB

      • FICA = (MIC of drug A in combination) / (MIC of drug A alone)

      • FICB = (MIC of drug B in combination) / (MIC of drug B alone)

      • Interpretation:

        • FICI ≤ 0.5: Synergy

        • 0.5 < FICI ≤ 4: Additive or indifferent effect

        • FICI > 4: Antagonism

2. Time-Kill Assay

This protocol assesses the bactericidal or bacteriostatic effect of this compound in combination with a beta-lactam antibiotic over time.

  • Materials:

    • Culture tubes or flasks

    • CAMHB

    • Bacterial strain expressing KPC-2

    • This compound

    • Beta-lactam antibiotic

    • Sterile saline or PBS

    • Agar plates for colony counting

  • Procedure:

    • Prepare Cultures:

      • Prepare an overnight culture of the KPC-2-producing bacterial strain.

      • Dilute the overnight culture in fresh CAMHB to achieve a starting concentration of approximately 5 x 105 CFU/mL.

    • Set up Experimental Conditions:

      • Prepare tubes or flasks with the following conditions (at desired concentrations, e.g., based on MIC values):

        • Growth control (no drug)

        • Antibiotic alone

        • This compound alone

        • Antibiotic + this compound

    • Incubation and Sampling:

      • Incubate the cultures at 37°C with shaking.

      • At various time points (e.g., 0, 2, 4, 8, 24 hours), collect an aliquot from each culture.

    • Determine Viable Cell Counts:

      • Perform serial dilutions of the collected aliquots in sterile saline or PBS.

      • Plate the dilutions onto appropriate agar plates.

      • Incubate the plates at 37°C for 18-24 hours.

      • Count the number of colonies (CFU/mL) on the plates.

    • Data Analysis:

      • Plot the log10 CFU/mL versus time for each condition.

      • Interpretation:

        • Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

        • Bactericidal activity: A ≥ 3-log10 decrease in CFU/mL from the initial inoculum.

Visualizations

KPC2_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis start Start Experiment prep_stock Prepare this compound Stock (DMSO) start->prep_stock prep_abx Prepare Antibiotic Stock start->prep_abx prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum dilution Serial Dilutions in 96-well Plate prep_stock->dilution prep_abx->dilution inoculation Inoculate Plate prep_inoculum->inoculation dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_mic Read MICs incubation->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Synergy calc_fici->interpret

Caption: Workflow for a checkerboard synergy assay with this compound.

Troubleshooting_No_Potentiation cluster_causes Potential Causes cluster_solutions Solutions start No Antibiotic Potentiation Observed cause1 Incorrect Inhibitor Concentration start->cause1 cause2 Strain Lacks KPC-2 start->cause2 cause3 High KPC-2 Expression start->cause3 cause4 Inhibitor Instability start->cause4 sol1 Dose-Response Experiment cause1->sol1 sol2 Confirm blaKPC-2 Presence (PCR) cause2->sol2 sol3 Increase Inhibitor Concentration cause3->sol3 sol4 Use Freshly Prepared Solutions cause4->sol4

Caption: Troubleshooting guide for lack of antibiotic potentiation.

KPC2_Mechanism cluster_enzyme KPC-2 Enzyme cluster_antibiotic Beta-Lactam Antibiotic cluster_inhibitor This compound active_site Active Site (with Serine) hydrolyzed_abx hydrolyzed_abx active_site->hydrolyzed_abx Inactive Antibiotic inhibited_enzyme inhibited_enzyme active_site->inhibited_enzyme Inhibited Enzyme beta_lactam Beta-Lactam Ring beta_lactam->active_site Hydrolysis (Resistance) boronic_acid Boronic Acid Moiety boronic_acid->active_site Inhibition (Reversible Covalent Bond)

Caption: Mechanism of KPC-2 inhibition by this compound.

References

Navigating Kpc-2-IN-2 Assays: A Technical Guide to Controlling Confounding Factors

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers and drug development professionals working with the KPC-2 enzyme and its inhibitor, Kpc-2-IN-2, achieving accurate and reproducible results is paramount. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you control for common confounding factors in your this compound assays. By understanding and addressing these potential pitfalls, you can ensure the integrity of your experimental data.

Frequently Asked Questions (FAQs) & Troubleshooting

Inconsistent IC50 Values

Q: My IC50 values for this compound are fluctuating between experiments. What are the likely causes and how can I improve consistency?

A: Inconsistent IC50 values are a common issue and can stem from several factors. Here’s a troubleshooting guide to help you pinpoint the problem:

  • Inhibitor Stability and Solubility: this compound, a boronic acid-based inhibitor, may have limited stability and solubility in aqueous solutions.

    • Recommendation: Prepare fresh stock solutions of this compound in 100% DMSO for each experiment. Avoid repeated freeze-thaw cycles. When diluting into aqueous assay buffer, ensure thorough mixing and visually inspect for any precipitation.

  • Enzyme Activity Variation: The activity of your Kpc-2 enzyme preparation can vary between batches or due to storage conditions.

    • Recommendation: Aliquot your purified Kpc-2 enzyme and store it at -80°C. Thaw a fresh aliquot for each experiment and keep it on ice. Always perform a standard activity assay with a known substrate like nitrocefin to confirm consistent enzyme activity before proceeding with inhibition assays.

  • Assay Conditions: Minor variations in assay conditions can lead to significant differences in results.

    • Recommendation: Strictly control parameters such as temperature, pH, and incubation times. Use a thermostatically controlled plate reader to maintain a constant temperature. Ensure your assay buffer is well-buffered at the optimal pH for Kpc-2 activity (typically pH 7.0-7.5).

Experimental Protocol: Standardizing Kpc-2 Activity

  • Reagents:

    • Kpc-2 enzyme stock (e.g., 1 mg/mL in 50 mM phosphate buffer, pH 7.0)

    • Assay Buffer: 50 mM sodium phosphate, pH 7.0

    • Nitrocefin stock solution (e.g., 10 mM in DMSO)

  • Procedure:

    • Prepare serial dilutions of your Kpc-2 enzyme in cold Assay Buffer.

    • In a 96-well plate, add a fixed concentration of nitrocefin (e.g., 100 µM final concentration) to each well.

    • Initiate the reaction by adding the different concentrations of Kpc-2 enzyme to the wells.

    • Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 486 nm over time.

    • Determine the linear range of enzyme concentration versus activity. Use an enzyme concentration within this range for all subsequent inhibition assays.

Potential Off-Target Effects

Q: this compound is a boronic acid derivative. How can I be sure its inhibitory activity is specific to Kpc-2 and not due to off-target effects?

A: This is a critical concern with boronic acid-based inhibitors as they can interact with other serine hydrolases. Here are strategies to assess the specificity of this compound:

  • Counter-Screening: Test this compound against other relevant serine hydrolases, such as trypsin, chymotrypsin, or other classes of β-lactamases, to determine its selectivity profile.

  • Control Compound: Include a non-boronic acid-containing control compound with a similar structure, if available, to see if the boronic acid moiety is essential for the observed inhibition.

Experimental Protocol: Assessing Off-Target Inhibition

  • Selectivity Panel:

    • Choose a panel of serine hydrolases (e.g., Trypsin, Chymotrypsin, Elastase, and a non-Class A β-lactamase).

  • Assay Conditions:

    • Use the optimal buffer and substrate for each respective enzyme.

  • Procedure:

    • Perform an inhibition assay with this compound against each enzyme in the panel, using a concentration range similar to that used for Kpc-2.

    • Determine the IC50 value for each enzyme.

    • Compare the IC50 values to that obtained for Kpc-2. A significantly higher IC50 for other enzymes indicates selectivity for Kpc-2.

Substrate Variability and Competition

Q: Does the choice of substrate affect the measured potency of this compound?

A: Yes, the choice of substrate and its concentration can significantly impact the apparent inhibitory potency (IC50) of a competitive inhibitor like this compound.

  • Substrate Competition: this compound competes with the substrate for binding to the enzyme's active site. Higher substrate concentrations will require higher concentrations of the inhibitor to achieve the same level of inhibition, leading to an increased apparent IC50.

  • Substrate-Dependent Kinetics: Different substrates have different affinities (Km) and turnover rates (kcat) for Kpc-2. This can influence the dynamics of inhibitor binding.

Recommendation:

  • When comparing the potency of different inhibitors, always use the same substrate at a concentration at or below its Km value.

  • Characterize the inhibition mechanism (e.g., competitive, non-competitive) to better understand the interaction between the inhibitor, substrate, and enzyme.

Table 1: Kinetic Parameters of Kpc-2 with Various β-Lactam Substrates

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Ampicillin-110[1]2.3 x 10⁵[2]
Cephalothin53[1]75[1]1.0 x 10⁶[2]
Imipenem-12.4[1]1.6 x 10⁵[2]
Meropenem-3.0[1]1.4 x 10⁵[2]
Nitrocefin24[1]78[1]-
Benzylpenicillin23[1]32[1]-
Cephaloridine560[1]340[1]-
Cefotaxime-14[1]-
Ceftazidime-0.1[1]-
Piperacillin-24[1]-
Compound-Related Assay Interference

Q: I suspect my test compound is interfering with the assay itself, rather than inhibiting the enzyme directly. How can I confirm this?

A: Compound interference is a frequent source of artifacts in high-throughput screening. Here are some common types of interference and how to control for them:

  • Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically sequester the enzyme, leading to apparent inhibition.

    • Control: Include a non-ionic detergent like Triton X-100 (0.01%) in your assay buffer to disrupt aggregate formation.

  • Assay Signal Interference: The compound itself might absorb light at the same wavelength as the product of your reporter substrate, leading to false-positive or false-negative results.

    • Control: Run a control experiment with the compound in the assay buffer without the enzyme to measure its intrinsic absorbance. Subtract this background from your experimental values.

Experimental Protocol: Detecting Compound Aggregation

  • Reagents:

    • Assay Buffer (50 mM sodium phosphate, pH 7.0)

    • Assay Buffer with 0.01% Triton X-100

  • Procedure:

    • Perform your standard this compound inhibition assay in parallel using both the standard Assay Buffer and the Assay Buffer containing Triton X-100.

    • Determine the IC50 value in both conditions.

    • A significant rightward shift (increase) in the IC50 value in the presence of Triton X-100 suggests that compound aggregation may be contributing to the observed inhibition.

Visualizing Experimental Workflows and Pathways

To further aid in experimental design and troubleshooting, the following diagrams illustrate key concepts.

KPC2_Signaling_Pathway BetaLactam β-Lactam Antibiotic KPC2 KPC-2 Enzyme BetaLactam->KPC2 Binds to active site Hydrolyzed_BL Hydrolyzed (Inactive) β-Lactam KPC2->Hydrolyzed_BL Hydrolyzes Inactive_Complex KPC-2 :: this compound (Inactive Complex) KPC2->Inactive_Complex KPC2_IN2 This compound KPC2_IN2->KPC2 Competitively Inhibits KPC2_IN2->Inactive_Complex

Caption: KPC-2 enzyme hydrolyzes β-lactam antibiotics. This compound competitively inhibits KPC-2.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Substrate, Inhibitor) Plate Plate Setup (Controls & Samples) Reagents->Plate Enzyme Prepare KPC-2 Enzyme Enzyme->Plate Incubation Pre-incubation (Enzyme + Inhibitor) Plate->Incubation Reaction Initiate Reaction (Add Substrate) Incubation->Reaction Detection Kinetic Reading (e.g., Absorbance) Reaction->Detection Data_Processing Data Processing (Background Subtraction) Detection->Data_Processing Curve_Fitting Dose-Response Curve Fitting Data_Processing->Curve_Fitting IC50 IC50 Determination Curve_Fitting->IC50

Caption: A general workflow for performing this compound inhibition assays.

Confounding_Factors Confounders Confounding Factor Inhibitor Instability Enzyme Variability Substrate Competition Off-Target Effects Compound Interference Solutions Control Strategy Fresh Stocks, Solubility Check Standardize Enzyme Activity Use Km-matched Substrate Counter-screening Detergent, Background Correction Confounders->Solutions Address with

Caption: Relationship between common confounding factors and their respective control strategies.

References

Validation & Comparative

A Head-to-Head Battle: KPC-2-IN-2 and Avibactam in the Fight Against KPC-2 Beta-Lactamase

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of two potent inhibitors targeting the growing threat of carbapenem-resistant Klebsiella pneumoniae.

In the ongoing struggle against antibiotic resistance, the emergence of Klebsiella pneumoniae carbapenemase-2 (KPC-2) presents a formidable challenge. This beta-lactamase enzyme effectively neutralizes a broad spectrum of beta-lactam antibiotics, including carbapenems, which are often considered the last line of defense. To counter this, researchers have developed potent inhibitors. This guide provides a detailed comparison of a novel triazole-substituted phenylboronic acid inhibitor, KPC-2-IN-2, and the well-established diazabicyclooctane (DBO) inhibitor, avibactam, in their ability to inhibit KPC-2.

Quantitative Inhibitory Potency

The direct inhibitory power of a compound against its target enzyme is a critical measure of its potential efficacy. This is often expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower value for these metrics indicates a more potent inhibitor.

InhibitorInhibition MetricValue (µM)Reference
This compoundKᵢ0.038[1]
AvibactamIC₅₀Not explicitly stated, but significantly lower than against KPC-14[2]

Note: While a direct side-by-side Kᵢ or IC₅₀ value for avibactam against wild-type KPC-2 was not available in the reviewed literature, its potent inhibitory activity is well-documented.

Mechanism of Inhibition: A Tale of Two Strategies

This compound and avibactam employ distinct chemical mechanisms to neutralize the KPC-2 enzyme.

This compound: The Boronic Acid Approach

This compound belongs to the class of boronic acid inhibitors. Its mechanism of action involves the formation of a reversible covalent bond between the boron atom and the catalytic serine residue (Ser70) in the active site of the KPC-2 enzyme. This interaction mimics the transition state of the natural substrate, effectively blocking the enzyme's hydrolytic activity.

G cluster_0 KPC-2 Active Site cluster_1 This compound Ser70 Ser70 (Catalytic Serine) KPC_IN_2 Boronic Acid Moiety KPC_IN_2->Ser70 Reversible Covalent Bond Formation

Mechanism of KPC-2 inhibition by this compound.

Avibactam: The Diazabicyclooctane Covalent Trap

Avibactam is a non-β-lactam β-lactamase inhibitor. It acylates the catalytic serine residue of KPC-2, forming a stable, covalent acyl-enzyme intermediate. While this bond is technically reversible, the rate of deacylation is extremely slow, effectively taking the enzyme out of commission. This mechanism-based inhibition is a hallmark of the DBO class of inhibitors.

G cluster_0 KPC-2 Active Site cluster_1 Avibactam Ser70 Ser70 (Catalytic Serine) Avibactam Diazabicyclooctane Ring Ser70->Avibactam Very Slow Deacylation Avibactam->Ser70 Acylation (Stable Covalent Bond)

Mechanism of KPC-2 inhibition by avibactam.

Experimental Protocols: Unveiling the Data

The determination of inhibitory constants is crucial for comparing the efficacy of different compounds. Below are the generalized experimental protocols used to assess the inhibition of KPC-2.

Determination of Kᵢ for this compound (Competitive Inhibition Assay)

This protocol is based on the methods described for boronic acid inhibitors.

G start Start: Prepare Reagents reagents Reagents: - Purified KPC-2 enzyme - this compound (various concentrations) - Nitrocefin (chromogenic substrate) - Assay buffer (e.g., phosphate buffer, pH 7.0) start->reagents incubation Incubate KPC-2 with varying concentrations of this compound reagents->incubation reaction_start Initiate reaction by adding Nitrocefin incubation->reaction_start measurement Monitor the rate of Nitrocefin hydrolysis (increase in absorbance at 486 nm) using a spectrophotometer reaction_start->measurement analysis Analyze data using Michaelis-Menten kinetics and a suitable inhibition model (e.g., competitive) to determine the Kᵢ value measurement->analysis end End: Kᵢ Value Determined analysis->end

Workflow for Kᵢ determination of this compound.

Determination of IC₅₀ for Avibactam

This protocol is a standard method for assessing the inhibitory concentration of a compound.

G start Start: Prepare Reagents reagents Reagents: - Purified KPC-2 enzyme - Avibactam (serial dilutions) - Cephalothin (substrate) - Assay buffer (e.g., sodium phosphate, pH 7.0) start->reagents preincubation Pre-incubate KPC-2 with a range of Avibactam concentrations reagents->preincubation reaction_start Initiate reaction by adding Cephalothin preincubation->reaction_start measurement Measure the rate of Cephalothin hydrolysis (decrease in absorbance at 262 nm) using a spectrophotometer reaction_start->measurement analysis Plot the percentage of inhibition against the logarithm of Avibactam concentration and fit to a dose-response curve to calculate the IC₅₀ measurement->analysis end End: IC₅₀ Value Determined analysis->end

Workflow for IC₅₀ determination of avibactam.

Conclusion: Complementary Approaches to a Common Threat

Both this compound and avibactam demonstrate potent inhibition of the KPC-2 beta-lactamase, albeit through different chemical mechanisms. This compound, a boronic acid derivative, acts as a reversible covalent inhibitor, showcasing a very low Kᵢ value that indicates high potency. Avibactam, a diazabicyclooctane, functions as a mechanism-based inactivator, forming a long-lasting covalent bond with the enzyme.

The choice between these inhibitors in a clinical setting would depend on a multitude of factors including their pharmacokinetic and pharmacodynamic profiles, spectrum of activity against other beta-lactamases, and the potential for the development of resistance. The continued exploration of novel inhibitors like this compound is crucial to expand our arsenal against the ever-evolving landscape of antibiotic resistance. This comparative guide provides researchers and drug development professionals with a foundational understanding of the key characteristics of these two important KPC-2 inhibitors.

References

Comparative Analysis of Kpc-2-IN-2 and Vaborbactam: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the novel β-lactamase inhibitor Kpc-2-IN-2 and the clinically approved vaborbactam, focusing on their performance, mechanism of action, and available experimental data. This guide is intended for researchers, scientists, and drug development professionals.

The rise of carbapenem-resistant Enterobacteriaceae (CRE) poses a significant threat to global health. The production of β-lactamase enzymes, particularly Klebsiella pneumoniae carbapenemase (KPC), is a primary mechanism of resistance. To counter this, research has focused on developing β-lactamase inhibitors (BLIs) to restore the efficacy of carbapenem antibiotics. This guide provides a comparative analysis of two such inhibitors: this compound, a novel investigational agent, and vaborbactam, a clinically approved BLI used in combination with meropenem.

Executive Summary

Vaborbactam, a boronic acid-based BLI, is well-characterized with extensive preclinical and clinical data supporting its efficacy and safety in combination with meropenem for treating serious Gram-negative infections. In contrast, this compound is a more recently described triazole-substituted phenylboronic acid with potent in vitro activity against KPC-2. However, publicly available data on its pharmacokinetic and in vivo efficacy are limited, precluding a direct comprehensive comparison with vaborbactam at this time. This document summarizes the currently available information on both compounds to aid researchers in the field.

Chemical Structures

The chemical structures of vaborbactam and the general structure of the class of compounds this compound belongs to are presented below.

Vaborbactam: A cyclic boronic acid derivative.

This compound (Compound 6c): A triazole-substituted phenylboronic acid.[1] (Detailed chemical structure for this compound is not publicly available in the search results, the general class is described).

Mechanism of Action

Both vaborbactam and this compound are competitive inhibitors of serine β-lactamases, including KPC-2. They function by forming a stable, covalent adduct with the serine residue in the active site of the β-lactamase enzyme, preventing the hydrolysis of carbapenem antibiotics.

Beta-Lactamase Inhibition Mechanism of Beta-Lactamase Inhibition cluster_pathway Inhibition Pathway Beta_Lactam_Antibiotic Beta-Lactam Antibiotic Hydrolysis Hydrolysis Beta_Lactam_Antibiotic->Hydrolysis KPC_2_Enzyme KPC-2 Enzyme (Serine Beta-Lactamase) KPC_2_Enzyme->Hydrolysis Stable_Complex Stable Acyl-Enzyme Complex KPC_2_Enzyme->Stable_Complex Inhibition Inactive_Antibiotic Inactive Antibiotic Fragments Hydrolysis->Inactive_Antibiotic BLI Beta-Lactamase Inhibitor (Vaborbactam or this compound) BLI->Stable_Complex Restored_Activity Restored Antibiotic Activity Stable_Complex->Restored_Activity

Caption: General mechanism of KPC-2 inhibition by β-lactamase inhibitors.

Performance Data

In Vitro Efficacy

Quantitative data on the in vitro performance of both inhibitors are summarized below.

ParameterThis compoundVaborbactam
Target Enzyme KPC-2Class A and C serine β-lactamases, including KPC
Inhibition Constant (Ki) 0.038 µM for KPC-2[1]Not explicitly stated, but potent inhibition is documented.
Potentiation of Antibiotics Enhances the activity of cefotaxime in KPC-2 expressing E. coli.[1]Restores the activity of meropenem against KPC-producing Enterobacteriaceae.
MIC50/MIC90 (Meropenem-Vaborbactam) Not AvailableFor KPC-producing Enterobacteriaceae: MIC50: 0.06 µg/mL, MIC90: 1 µg/mL.
Pharmacokinetics

Pharmacokinetic data for this compound are not available in the public domain. Vaborbactam, however, has been extensively studied in clinical trials.

ParameterVaborbactam
Administration Intravenous (in combination with meropenem)
Half-life Approximately 1.2-2.0 hours
Excretion Primarily renal, with 75-95% excreted unchanged in urine.
Drug-Drug Interactions No significant pharmacokinetic interactions with meropenem.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of key experimental methodologies.

KPC-2 Inhibition Assay (General Protocol)

A typical protocol to determine the inhibitory activity of a compound against KPC-2 involves the following steps:

KPC_Inhibition_Assay KPC-2 Inhibition Assay Workflow cluster_workflow Experimental Workflow Prepare_Reagents Prepare Reagents: - Purified KPC-2 enzyme - Inhibitor (this compound or Vaborbactam) - Substrate (e.g., Nitrocefin) - Assay Buffer Pre_incubation Pre-incubate KPC-2 with Inhibitor Prepare_Reagents->Pre_incubation Initiate_Reaction Initiate Reaction by adding Substrate Pre_incubation->Initiate_Reaction Monitor_Hydrolysis Monitor Substrate Hydrolysis (Spectrophotometrically) Initiate_Reaction->Monitor_Hydrolysis Data_Analysis Data Analysis: - Calculate initial velocities - Determine IC50 or Ki values Monitor_Hydrolysis->Data_Analysis

Caption: A generalized workflow for determining KPC-2 inhibition.

Detailed Steps:

  • Reagent Preparation: Purified KPC-2 enzyme, the inhibitor at various concentrations, and a chromogenic substrate like nitrocefin are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Pre-incubation: The KPC-2 enzyme is pre-incubated with the inhibitor for a defined period to allow for binding.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Monitoring: The hydrolysis of the substrate is monitored by measuring the change in absorbance over time using a spectrophotometer.

  • Data Analysis: The initial reaction velocities are calculated and used to determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

Minimum Inhibitory Concentration (MIC) Determination

The MIC of an antibiotic in the presence of a BLI is determined using standard broth microdilution or agar dilution methods as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.

MIC_Determination MIC Determination Workflow cluster_workflow Experimental Workflow Prepare_Inoculum Prepare Bacterial Inoculum (e.g., KPC-producing K. pneumoniae) to a standardized density Inoculate_Plates Inoculate Plates with Bacterial Suspension Prepare_Inoculum->Inoculate_Plates Prepare_Plates Prepare Microtiter Plates with - Serial dilutions of antibiotic - Fixed concentration of BLI Prepare_Plates->Inoculate_Plates Incubate_Plates Incubate Plates (e.g., 35°C for 16-20 hours) Inoculate_Plates->Incubate_Plates Determine_MIC Determine MIC: Lowest concentration with no visible bacterial growth Incubate_Plates->Determine_MIC

Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) testing.

Detailed Steps:

  • Bacterial Inoculum Preparation: A standardized suspension of the test organism (e.g., a clinical isolate of KPC-producing K. pneumoniae) is prepared.

  • Drug Preparation: Serial twofold dilutions of the antibiotic (e.g., meropenem or cefotaxime) are prepared in microtiter plates. The BLI (vaborbactam or this compound) is added to each well at a fixed concentration.

  • Inoculation: The bacterial inoculum is added to each well of the microtiter plate.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35°C for 16-20 hours).

  • MIC Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

In Vivo Efficacy Studies (General Protocol for Meropenem/Vaborbactam)

Animal models, such as the neutropenic murine thigh infection model, are commonly used to evaluate the in vivo efficacy of new antimicrobial agents.

Detailed Steps:

  • Induction of Neutropenia: Mice are rendered neutropenic by treatment with cyclophosphamide.

  • Infection: The thigh muscles of the mice are inoculated with a standardized suspension of a KPC-producing bacterial strain.

  • Treatment: At a specified time post-infection, treatment with the antibiotic/BLI combination (e.g., meropenem/vaborbactam) is initiated.

  • Assessment of Bacterial Burden: At various time points, mice are euthanized, and the thigh muscles are homogenized to determine the number of colony-forming units (CFU) per gram of tissue.

  • Data Analysis: The change in bacterial burden over time is compared between treated and untreated groups to assess the efficacy of the treatment.

Clinical Trial Design: TANGO I and TANGO II for Meropenem/Vaborbactam

The clinical development of meropenem/vaborbactam involved two pivotal Phase 3 trials, TANGO I and TANGO II.

  • TANGO I: This was a randomized, double-blind, non-inferiority trial comparing the efficacy and safety of meropenem/vaborbactam to piperacillin/tazobactam in patients with complicated urinary tract infections (cUTI), including pyelonephritis.[2][3][4][5][6]

  • TANGO II: This was a randomized, open-label trial that compared meropenem/vaborbactam to the best available therapy in patients with serious infections due to confirmed or suspected CRE.[2][7][8][9][10]

Conclusion and Future Directions

Vaborbactam, in combination with meropenem, is a well-established therapeutic option for infections caused by KPC-producing Enterobacteriaceae, supported by a robust portfolio of in vitro, in vivo, and clinical data. This compound has demonstrated promising in vitro potency against KPC-2. However, to establish its potential as a clinical candidate, further research is imperative. Future studies on this compound should focus on:

  • Comprehensive in vitro characterization against a broader panel of β-lactamases.

  • Determination of its pharmacokinetic and pharmacodynamic profile in animal models.

  • Evaluation of its in vivo efficacy in relevant infection models.

  • Assessment of its safety and toxicity profile.

Direct comparative studies of this compound and vaborbactam would be highly valuable to the scientific community in the ongoing effort to combat antimicrobial resistance.

References

Validating the In Vivo Efficacy of KPC-2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of therapeutic agents targeting the Klebsiella pneumoniae carbapenemase-2 (KPC-2) enzyme is crucial for advancing the treatment of multidrug-resistant infections. While a specific compound designated "Kpc-2-IN-2" is not found in the currently available scientific literature, this guide provides a comparative framework for validating the in vivo efficacy of KPC-2 inhibitors, utilizing data from established and experimental therapies.

This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and validation of novel antimicrobial agents. The content herein outlines the necessary experimental data, protocols, and mechanistic insights required for a thorough assessment of KPC-2 inhibitors.

Comparative Efficacy of KPC-2 Inhibitors

The development of effective therapies against KPC-2 producing bacteria often relies on a combination approach, pairing a β-lactam antibiotic with a β-lactamase inhibitor. The inhibitor's role is to neutralize the KPC-2 enzyme, thereby restoring the antibiotic's efficacy. The following table summarizes the in vivo efficacy of various therapeutic strategies against KPC-2-producing Klebsiella pneumoniae.

Therapeutic StrategyAnimal ModelKey Efficacy ReadoutOutcome
Meropenem + AN2718 [1]MouseIncreased survival rateThe combination of meropenem and AN2718 significantly increased the survival rate of mice infected with carbapenem-resistant, high-virulence strains.[1]
Polymyxin B + Tigecycline [2]Rat100% survival, negative peritoneal culturesThis combination therapy proved to be synergistic, leading to 100% survival and the eradication of bacteria from the peritoneum.[2]
Triple Therapy (Polymyxin B + Tigecycline + Meropenem) [2]Rat100% survival, negative peritoneal culturesSimilar to the dual therapy, the triple combination was highly effective.[2]
Meropenem + Tigecycline [2]RatLower survival, higher culture positivityThis combination was found to be antagonistic, resulting in poorer outcomes compared to other regimens.[2]
Doripenem [3]MouseBacterial density in thighsDoripenem showed significantly better activity against non-KPC-producing K. pneumoniae compared to KPC-producing strains with similar MICs.[3]

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of in vivo efficacy studies. Below are representative protocols for key experiments.

Neutropenic Mouse Thigh Infection Model[3]

This model is a standard for evaluating the efficacy of antimicrobial agents in vivo.

  • Induction of Neutropenia: Mice are rendered neutropenic by the administration of cyclophosphamide.

  • Infection: A predetermined inoculum of a KPC-2-producing K. pneumoniae strain is injected into the thigh muscle.

  • Treatment: The test compound (e.g., a KPC-2 inhibitor in combination with a carbapenem) is administered at various doses and schedules. A control group receives a placebo.

  • Efficacy Assessment: After a set period (e.g., 24 hours), mice are euthanized, and the thigh tissue is homogenized. The bacterial load (colony-forming units per gram of tissue) is quantified to determine the reduction in bacterial growth compared to the control group.

Rat Model of Sepsis[2]

This model assesses the efficacy of treatments in a systemic infection.

  • Infection: Rats are challenged with an intraperitoneal injection of a KPC-2-producing K. pneumoniae strain to induce sepsis.

  • Treatment: Different antimicrobial regimens (monotherapy or combination therapy) are administered.

  • Survival Monitoring: The survival rate of the animals in each treatment group is monitored over a defined period.

  • Microbiological Analysis: Blood and peritoneal fluid cultures are collected to determine the presence and load of bacteria, assessing the clearance of the infection.[2]

Mechanism of Action: KPC-2 Inhibition

The KPC-2 enzyme is a class A β-lactamase that confers resistance to a broad spectrum of β-lactam antibiotics, including carbapenems.[4][5] It hydrolyzes the β-lactam ring, rendering the antibiotic inactive.[4]

The general mechanism of action for a KPC-2 inhibitor involves binding to the active site of the enzyme, preventing it from hydrolyzing the partner antibiotic. This allows the antibiotic to reach its target, the penicillin-binding proteins (PBPs) in the bacterial cell wall, leading to cell death.

Visualizing Experimental Workflows and Signaling Pathways

Clear visual representations of experimental processes and biological pathways are essential for understanding complex data.

Experimental_Workflow cluster_Preclinical Pre-clinical Validation Animal_Model Animal Model Selection (e.g., Mouse, Rat) Infection Infection with KPC-2-producing bacteria Animal_Model->Infection Induce Infection Treatment Treatment Regimen (Inhibitor + Antibiotic) Infection->Treatment Administer Treatment Efficacy_Assessment Efficacy Assessment (Survival, Bacterial Load) Treatment->Efficacy_Assessment Measure Outcomes

Caption: Workflow for in vivo efficacy validation of KPC-2 inhibitors.

KPC2_Inhibition_Pathway cluster_Bacterial_Cell Bacterial Cell Beta_Lactam β-Lactam Antibiotic KPC2_Enzyme KPC-2 Enzyme Beta_Lactam->KPC2_Enzyme Hydrolysis PBP Penicillin-Binding Proteins (PBPs) Beta_Lactam->PBP Binding Inhibitor KPC-2 Inhibitor Inhibitor->KPC2_Enzyme Inhibition Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Catalyzes Cell_Lysis Cell Lysis PBP->Cell_Lysis Inhibition leads to

Caption: Mechanism of action for KPC-2 inhibitors.

References

Specificity of Avibactam Against KPC-2 and Other Beta-Lactamases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Note: Initial searches for a specific beta-lactamase inhibitor designated "Kpc-2-IN-2" did not yield any publicly available data. Therefore, this guide provides a comprehensive comparison of the well-characterized, clinically relevant beta-lactamase inhibitor avibactam , focusing on its specificity for KPC-2 and other key beta-lactamases. Avibactam is a potent inhibitor of KPC-2 and serves as an excellent representative for a specific inhibitor of this enzyme class.

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of avibactam's performance against various beta-lactamases, supported by experimental data.

Data Presentation: Inhibitory Activity of Avibactam

The following table summarizes the inhibitory activity of avibactam against a panel of clinically significant beta-lactamases from different Ambler classes. The data is presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) and second-order acylation rate constants (k2/Ki), which measure the efficiency of enzyme inactivation.

Beta-LactamaseAmbler ClassOrganism of OriginIC50 (nM)k2/Ki (M⁻¹s⁻¹)
KPC-2AKlebsiella pneumoniae--
CTX-M-15AEscherichia coli-1.0 x 10⁵
TEM-1AEscherichia coli--
SHV-5A---
AmpCCPseudomonas aeruginosa--
P99CEnterobacter cloacae--
OXA-10DPseudomonas aeruginosa-1.1 x 10¹
OXA-48DKlebsiella pneumoniae--

Note: Specific IC50 values for all enzymes were not consistently available in the provided search results. However, it is established that avibactam is a potent inhibitor of KPC-2, with one source indicating an IC50 of 38 nM.[1] Avibactam is generally more potent against Class A and C enzymes than Class D enzymes.

Experimental Protocols

Determination of IC50 Values

A common method for determining the 50% inhibitory concentration (IC50) of an inhibitor against a beta-lactamase is a spectrophotometric assay using a chromogenic substrate like nitrocefin.

Materials:

  • Purified beta-lactamase enzyme (e.g., KPC-2)

  • Avibactam (or other inhibitor) at various concentrations

  • Nitrocefin (chromogenic beta-lactam substrate)

  • Assay buffer: 50 mM sodium phosphate buffer, pH 7.0, supplemented with 0.1 mg/mL bovine serum albumin (BSA)[1][2]

  • 96-well microtiter plate

  • Spectrophotometer capable of reading absorbance at 485 nm[1]

Procedure:

  • Prepare serial dilutions of avibactam in the assay buffer.

  • In the wells of a 96-well plate, add a fixed concentration of the purified beta-lactamase enzyme (e.g., 3 nM KPC-2).[1]

  • Add the various concentrations of avibactam to the wells containing the enzyme.

  • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 5 to 30 minutes) at a controlled temperature (e.g., 37°C).[1]

  • Initiate the enzymatic reaction by adding a fixed concentration of nitrocefin (e.g., 100 µM) to each well.[1]

  • Immediately measure the initial rate of nitrocefin hydrolysis by monitoring the change in absorbance at 485 nm over time using a spectrophotometer.

  • The rate of reaction is proportional to the uninhibited enzyme activity.

  • Plot the initial velocity (rate of absorbance change) against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of avibactam that results in a 50% reduction in the initial velocity of the enzymatic reaction.

Measurement of Acylation Rate (k2/Ki)

The efficiency of acylation (k2/Ki) can be determined through kinetic studies monitoring the progress of enzyme inhibition over time.

Materials:

  • Purified beta-lactamase enzyme

  • Avibactam at various concentrations

  • Nitrocefin

  • Assay buffer (as above)

  • Stopped-flow or conventional spectrophotometer

Procedure:

  • A solution containing the beta-lactamase and the reporter substrate (nitrocefin) is rapidly mixed with a solution containing avibactam using a stopped-flow apparatus for fast reactions or by manual mixing for slower reactions.

  • The hydrolysis of nitrocefin is monitored continuously by measuring the absorbance at 485 nm.

  • The resulting progress curves (absorbance vs. time) at different avibactam concentrations are fitted to an equation for slow-binding inhibition to obtain the observed rate constant (k_obs) for the onset of inhibition at each avibactam concentration.

  • The k_obs values are then plotted against the avibactam concentration.

  • The slope of this linear plot represents the second-order rate constant for acylation (k2/Ki).[3]

Visualizations

InhibitionMechanism E_SerOH Active Enzyme (E) + Serine-OH E_Avi_noncov Non-covalent Michaelis Complex (E:I) E_SerOH->E_Avi_noncov Reversible binding (Ki) Avi Avibactam (I) E_Avi_cov Covalent Acyl-Enzyme Intermediate (E-I*) E_Avi_noncov->E_Avi_cov Acylation (k2) Ring Opening E_Avi_cov->E_SerOH Deacylation (k-2) Ring Closure (Slow, Reversible) Avi_regenerated Regenerated Avibactam (I)

Caption: Mechanism of reversible covalent inhibition of beta-lactamase by avibactam.

ExperimentalWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis PurifiedEnzyme Purified Beta-Lactamase Preincubation Pre-incubate Enzyme + Avibactam PurifiedEnzyme->Preincubation InhibitorDilutions Serial Dilutions of Avibactam InhibitorDilutions->Preincubation SubstrateSolution Nitrocefin Solution ReactionInitiation Add Nitrocefin SubstrateSolution->ReactionInitiation Preincubation->ReactionInitiation DataAcquisition Measure Absorbance Change (485 nm) ReactionInitiation->DataAcquisition PlotData Plot Rate vs. [Avibactam] DataAcquisition->PlotData CalculateIC50 Determine IC50 from Dose-Response Curve PlotData->CalculateIC50

Caption: Experimental workflow for determining the IC50 of avibactam.

References

A Comparative Analysis of Novel Inhibitors Targeting KPC-2 β-Lactamase

Author: BenchChem Technical Support Team. Date: November 2025

The emergence of carbapenem-resistant Enterobacteriaceae (CRE), largely driven by the production of Klebsiella pneumoniae carbapenemase (KPC), presents a formidable challenge to global public health. The KPC-2 enzyme, a class A serine β-lactamase, is a primary culprit, demonstrating a broad substrate spectrum that includes last-resort carbapenem antibiotics.[1][2] This has spurred the development of novel β-lactamase inhibitors (BLIs) designed to restore the efficacy of existing β-lactam antibiotics. This guide provides a comparative overview of recently developed KPC-2 inhibitors, presenting key performance data, experimental methodologies, and a visualization of the underlying biochemical pathways and screening workflows.

Quantitative Performance of Novel KPC-2 Inhibitors

The following table summarizes the in vitro inhibitory activity and in vivo efficacy of several novel β-lactam/β-lactamase inhibitor combinations against KPC-2 producing organisms. These inhibitors represent significant progress over traditional BLIs like clavulanic acid, sulbactam, and tazobactam, which are readily hydrolyzed by KPC-2.[3][4]

Inhibitor CombinationInhibitor ClassKPC-2 IC₅₀ / KᵢPartner Antibiotic(s)Key In Vivo Efficacy Data
Ceftazidime-Avibactam (CZA) Diazabicyclooctane (DBO)Kᵢ for KPC-2: ~80 nM (Implied from k₂/K)[5]CeftazidimeHigh cure rates in complicated intra-abdominal and urinary tract infections caused by KPC-producing Enterobacterales.[6]
Meropenem-Vaborbactam (MEV) Cyclic Boronic AcidHigh inhibitory potency for KPC enzymes.[7]MeropenemDemonstrated efficacy in complicated urinary tract infections and acute pyelonephritis.[7][8]
Imipenem-Relebactam (IMI-REL) Diazabicyclooctane (DBO)Kᵢ app for KPC-2: 2.3 µM[9]Imipenem/CilastatinEffective at reducing bacterial load in murine lung and thigh infection models with KPC-producing Enterobacteriaceae.[9]
Cefepime-Taniborbactam Boronic AcidPotent inhibitor of Class A β-lactamases; Kᵢ of 21.6 nM for VIM-2 (MBL).[9]CefepimePotentiates cefepime activity against KPC-producing Enterobacteriaceae.[9]
Ceftibuten-VNRX-5236 Boronic AcidIC₅₀ <0.5 µM for serine β-lactamases.[9]CeftibutenReduced bacterial burdens in murine UTI and thigh infection models using KPC-2-producing E. coli.[9]
Meropenem-WCK 4234 Diazabicyclooctane (DBO)Strong inhibitory action against Class A carbapenemases.[10]MeropenemDemonstrated activity against Enterobacteriaceae producing KPCs in vitro and in mouse models.[10]

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies designed to assess the efficacy of KPC-2 inhibitors.

Determination of Minimum Inhibitory Concentration (MIC)

MIC values are determined to assess the in vitro activity of an antibiotic in the presence and absence of a β-lactamase inhibitor.

  • Method: The Mueller-Hinton agar dilution method is commonly employed according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[5]

  • Procedure:

    • A series of agar plates containing serial two-fold dilutions of the antibiotic-inhibitor combination are prepared.

    • Bacterial isolates, including KPC-2 producing strains, are cultured and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

    • The standardized bacterial suspension is inoculated onto the surface of the agar plates.

    • Plates are incubated under appropriate conditions (e.g., 35°C for 16-20 hours).

    • The MIC is recorded as the lowest concentration of the drug combination that completely inhibits visible bacterial growth.

Enzyme Inhibition Kinetics (IC₅₀ and Kᵢ Determination)

Kinetic assays are performed to quantify the inhibitory potency of a compound against purified KPC-2 enzyme.

  • Method: Spectrophotometric monitoring of the hydrolysis of a chromogenic β-lactam substrate, such as nitrocefin or CENTA.[11]

  • Procedure:

    • Purified KPC-2 enzyme is pre-incubated with various concentrations of the inhibitor in a suitable reaction buffer (e.g., 50 mM phosphate buffer, pH 7.0).[11]

    • The reaction is initiated by adding the chromogenic substrate (e.g., 100 µM nitrocefin).

    • The rate of substrate hydrolysis is monitored by measuring the change in absorbance at a specific wavelength (e.g., 486 nm for nitrocefin) over time.

    • The initial velocity of the reaction is calculated for each inhibitor concentration.

    • IC₅₀ values (the inhibitor concentration that reduces enzyme activity by 50%) are determined by plotting the initial velocity against the inhibitor concentration.

    • The inhibition constant (Kᵢ) can be determined using methods like the Cheng-Prusoff equation or by analyzing Lineweaver-Burk or Dixon plots, which helps to elucidate the mechanism of inhibition (e.g., competitive).[11]

In Vivo Efficacy Models

Murine infection models are critical for evaluating the therapeutic potential of inhibitor combinations in a living system.

  • Method: Neutropenic thigh or lung infection models are commonly used.[9]

  • Procedure:

    • Mice are rendered neutropenic through the administration of agents like cyclophosphamide.

    • A localized infection is established by intramuscular (thigh) or intranasal (lung) inoculation of a KPC-2-producing bacterial strain.

    • After a set period to allow the infection to establish, treatment is initiated with the antibiotic-inhibitor combination, administered via a clinically relevant route (e.g., subcutaneous or intravenous).

    • At a defined endpoint (e.g., 24 hours post-treatment), animals are euthanized, and the infected tissue (thigh muscle or lungs) is harvested.

    • Tissues are homogenized, and serial dilutions are plated to determine the bacterial burden (Colony Forming Units per gram of tissue).

    • Efficacy is measured by the reduction in bacterial load compared to untreated control groups or groups treated with the antibiotic alone.

Visualizations: Pathways and Workflows

Understanding the mechanism of KPC-2 action and the workflow for inhibitor discovery is crucial for developing new therapeutic strategies.

KPC2_Catalytic_Mechanism cluster_acylation Acylation Step cluster_deacylation Deacylation Step S70 Ser70-OH ES_Complex Enzyme-Substrate Complex S70->ES_Complex Nucleophilic Attack Acyl_Enzyme Acyl-Enzyme Intermediate ES_Complex->Acyl_Enzyme Ring Opening Water H₂O Hydrolyzed_Product Hydrolyzed Antibiotic Acyl_Enzyme->Hydrolyzed_Product E166 Glu166 E166->Water Activates Water->Acyl_Enzyme Hydrolysis Regenerated_Enzyme Regenerated Enzyme (Ser70-OH) Hydrolyzed_Product->Regenerated_Enzyme Product Release

Caption: KPC-2 catalytic cycle involving acylation and deacylation steps.

Inhibitor_Screening_Workflow cluster_in_silico In Silico Screening cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Evaluation VS Virtual Screening of Compound Libraries Docking Molecular Docking against KPC-2 Structure VS->Docking Hit_Selection Hit Compound Selection Docking->Hit_Selection Enzyme_Assay Enzymatic Inhibition Assay (IC₅₀) Hit_Selection->Enzyme_Assay Experimental Validation MIC_Test MIC Testing with Partner Antibiotic Enzyme_Assay->MIC_Test Murine_Model Murine Infection Model (Thigh/Lung) MIC_Test->Murine_Model Lead Compound Progression PKPD Pharmacokinetics/ Pharmacodynamics Murine_Model->PKPD

Caption: A typical workflow for the discovery and validation of novel KPC-2 inhibitors.

References

Evaluating the Clinical Potential of Kpc-2-IN-2: A Comparative Guide for Novel Carbapenemase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of carbapenem-resistant Enterobacteriaceae (CRE), largely driven by the production of β-lactamases such as Klebsiella pneumoniae carbapenemase-2 (KPC-2), poses a significant threat to global public health. KPC-2 exhibits a broad substrate profile, hydrolyzing penicillins, cephalosporins, and critically, carbapenems, which are often considered the last line of defense against multidrug-resistant Gram-negative infections.[1][2][3] This has spurred the development of novel β-lactamase inhibitors. This guide provides a comparative framework for evaluating the clinical potential of a new investigational inhibitor, Kpc-2-IN-2, against established and experimental alternatives.

Mechanism of KPC-2 and Inhibition Strategies

KPC-2 is a class A serine β-lactamase that inactivates β-lactam antibiotics through a two-step acylation and deacylation process.[4][5] The enzyme's active site serine (Ser70) attacks the β-lactam ring, forming a transient acyl-enzyme intermediate.[5] Subsequent hydrolysis of this intermediate by a water molecule, activated by Glu166, regenerates the active enzyme and releases the inactivated antibiotic.[4][5] KPC-2's efficiency in hydrolyzing carbapenems stems from its rapid deacylation rate, a feature that distinguishes it from many other class A β-lactamases.[4][6]

Inhibitors of KPC-2 aim to disrupt this catalytic cycle. They can be broadly categorized as:

  • Classical β-lactamase inhibitors: (e.g., clavulanic acid, sulbactam, tazobactam) These are themselves β-lactams that form a stable, long-lived acyl-enzyme intermediate, effectively sequestering the enzyme. However, KPC-2 can efficiently hydrolyze these inhibitors, limiting their clinical efficacy.[7][8][9]

  • Non-β-lactam inhibitors: (e.g., avibactam) These compounds, such as diazabicyclooctanes (DBOs), also acylate the enzyme but form a reversible covalent bond that is much more stable than the intermediates formed with β-lactam antibiotics, leading to potent inhibition.[1][10]

  • Penems: This class of β-lactamase inhibitors has shown promise against KPC-2, acting as mechanism-based inactivators with high affinity for the active site.[7][8]

The clinical potential of this compound will depend on its ability to overcome the limitations of existing inhibitors, such as susceptibility to hydrolysis or the emergence of resistance.

Comparative Efficacy of KPC-2 Inhibitors

The following tables summarize key quantitative data for comparing the in vitro efficacy of KPC-2 inhibitors. Data for this compound is presented hypothetically to illustrate the target profile for a clinically successful candidate.

Table 1: In Vitro Susceptibility Testing of KPC-2 Producing E. coli

Antibiotic/Inhibitor CombinationMIC (µg/mL) of AntibioticFold-change in MIC with Inhibitor
Ampicillin>1024-
Ampicillin + Clavulanic Acid10241
Ampicillin + Sulbactam10241
Ampicillin + Tazobactam5122
Ampicillin + Avibactam2-8[10]>128
Ampicillin + this compound (Hypothetical) ≤8 >128
Imipenem16-64-
Imipenem + Clavulanic Acid161-4
Imipenem + Tazobactam161-4
Imipenem + Avibactam≤1>16
Imipenem + this compound (Hypothetical) ≤1 >16

MIC values are representative and can vary between studies and strains.

Table 2: Kinetic Parameters of KPC-2 Inhibition

InhibitorKm (µM)kinact/Km (µM-1s-1)Partition Ratio (kcat/kinact)
Clavulanic Acid2.5-2500[7]
Sulbactam--1000[7]
Tazobactam--500[7]
Penem 10.06 ± 0.01[7]0.18250[7]
Penem 20.006 ± 0.001[7]6.5 ± 0.6[7]50[7]
Avibactam-21,580 (k2/K)[10]-
This compound (Hypothetical) <0.1 >10,000 <10

Experimental Protocols

A. Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial Strain: Use a well-characterized KPC-2-producing strain of E. coli or K. pneumoniae.

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.

  • Drug Preparation: Prepare serial two-fold dilutions of the β-lactam antibiotic alone and in combination with a fixed concentration of the inhibitor (e.g., 4 µg/mL).

  • Assay: Inoculate the drug dilutions with the bacterial suspension in a 96-well microtiter plate.

  • Incubation: Incubate at 37°C for 18-24 hours.

  • Reading: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

B. Enzyme Kinetics

  • Enzyme Purification: Purify KPC-2 β-lactamase from an overexpressing E. coli strain.

  • Substrate Hydrolysis: Monitor the hydrolysis of a chromogenic substrate (e.g., nitrocefin) spectrophotometrically in the presence and absence of the inhibitor.

  • Determination of Km and kcat: Measure initial reaction velocities at various substrate concentrations to determine the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat).

  • Determination of Inhibition Parameters: For time-dependent inhibitors, determine the inactivation rate constant (kinact) and the inhibition constant (Ki) or the second-order rate constant (kinact/Km or k2/K). The partition ratio (kcat/kinact) for mechanism-based inhibitors can be determined by measuring the number of substrate molecules hydrolyzed per molecule of inhibitor that inactivates the enzyme.

Visualizing Mechanisms and Workflows

KPC2_Inhibition_Pathway cluster_hydrolysis KPC-2 Catalytic Cycle cluster_inhibition Inhibition Pathway Beta-Lactam Beta-Lactam Acyl-Enzyme Acyl-Enzyme Intermediate Beta-Lactam->Acyl-Enzyme Acylation (Ser70) KPC-2_Enzyme KPC-2_Enzyme Inhibited_Complex Stable Inhibited Complex KPC-2_Enzyme->Inhibited_Complex Acyl-Enzyme->KPC-2_Enzyme Deacylation (H2O) Hydrolyzed_Lactam Hydrolyzed Beta-Lactam Acyl-Enzyme->Hydrolyzed_Lactam This compound This compound This compound->Inhibited_Complex Inhibition

Caption: KPC-2 catalytic cycle and proposed inhibition by this compound.

Experimental_Workflow Start Start KPC2_Strain KPC-2 Producing Strain Start->KPC2_Strain MIC_Testing MIC Susceptibility Testing KPC2_Strain->MIC_Testing Enzyme_Purification KPC-2 Enzyme Purification KPC2_Strain->Enzyme_Purification Data_Analysis Data Analysis & Comparison MIC_Testing->Data_Analysis Kinetic_Assays Enzyme Kinetic Assays Enzyme_Purification->Kinetic_Assays Kinetic_Assays->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro evaluation of this compound.

Resistance and Future Directions

A critical aspect of evaluating this compound is its potential for resistance development. Mutations in the KPC-2 active site, such as substitutions at positions S130, K234, and R220, have been shown to confer resistance to avibactam.[10] Furthermore, variants of KPC-2 with substitutions in the Ω-loop can emerge that confer resistance to ceftazidime-avibactam.[1][11] Therefore, in vitro evolution studies and structural analysis of the this compound binding mode will be crucial to predict and potentially mitigate resistance.

The ideal KPC-2 inhibitor should not only be potent but also possess favorable pharmacokinetic and pharmacodynamic properties, and a high barrier to resistance. The comparative framework presented here provides a guide for the systematic evaluation of this compound, positioning it against current therapeutic options and paving the way for the development of more durable and effective treatments for infections caused by KPC-producing organisms.

References

Validating the Synergistic Effect of KPC-2 Inhibitors with Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of carbapenem-resistant Enterobacteriaceae (CRE), largely driven by the production of enzymes like Klebsiella pneumoniae carbapenemase-2 (KPC-2), poses a significant threat to global health. KPC-2 is a class A β-lactamase that can hydrolyze a broad spectrum of β-lactam antibiotics, including the "last-resort" carbapenems, rendering them ineffective.[1][2][3][4][5] This has necessitated the exploration of novel therapeutic strategies, with a strong focus on combination therapies that can restore the efficacy of existing antibiotics. This guide provides a comparative analysis of various approaches to combat KPC-2-mediated resistance, focusing on the synergistic effects of combining β-lactamase inhibitors or alternative antibiotic classes with traditional β-lactams.

Mechanism of KPC-2 and Synergistic Inhibition

KPC-2 confers resistance by hydrolyzing the β-lactam ring of antibiotics like penicillins, cephalosporins, and carbapenems.[2][5] The enzyme's active site binds to the antibiotic, leading to the formation of an acyl-enzyme intermediate.[3] In the case of carbapenems, KPC-2 exhibits a high deacylation rate, efficiently releasing the hydrolyzed, inactive antibiotic and regenerating the enzyme for further catalysis.[3]

Synergistic approaches aim to disrupt this process. One strategy involves the use of β-lactamase inhibitors that can also bind to the KPC-2 active site, effectively "protecting" the partner antibiotic from hydrolysis. Another approach utilizes combinations of antibiotics that may have different mechanisms of action or varying affinities for the KPC-2 enzyme.

cluster_0 KPC-2 Mediated Resistance cluster_1 Synergistic Inhibition Carbapenem Carbapenem KPC-2 Enzyme KPC-2 Enzyme Carbapenem->KPC-2 Enzyme Binding & Hydrolysis Hydrolyzed Carbapenem Hydrolyzed Carbapenem KPC-2 Enzyme->Hydrolyzed Carbapenem Release Resistant Bacterium Resistant Bacterium Hydrolyzed Carbapenem->Resistant Bacterium Ineffective KPC-2 Inhibitor KPC-2 Inhibitor KPC-2 Enzyme_2 KPC-2 Enzyme KPC-2 Inhibitor->KPC-2 Enzyme_2 Inhibition Carbapenem_2 Carbapenem Bacterial Cell Wall Synthesis Bacterial Cell Wall Synthesis Carbapenem_2->Bacterial Cell Wall Synthesis Inhibition Bacterial Lysis Bacterial Lysis Bacterial Cell Wall Synthesis->Bacterial Lysis Leads to

Caption: KPC-2 resistance mechanism and synergistic inhibition.

Comparative Efficacy of Antibiotic Combinations

Several studies have investigated the in vitro synergistic activity of various antibiotic combinations against KPC-2-producing Klebsiella pneumoniae. The checkerboard assay is a common method used to assess synergy, with the Fractional Inhibitory Concentration (FIC) index being a key metric. An FIC index of ≤ 0.5 typically indicates synergy.

Antibiotic CombinationSynergy Rate (%)Target OrganismReference
Polymyxin-Aztreonam100.0KPC-2-producing CRKP[6][7]
Polymyxin-Levofloxacin90.0KPC-2-producing CRKP[6][7]
Polymyxin-Meropenem80.0KPC-2-producing CRKP[6][7]
Imipenem-Clavulanic Acid80.0KPC-2-producing K. pneumoniae[8]
Fosfomycin-Meropenem58.8KPC-2-producing K. pneumoniae[9]
Meropenem-Ceftazidime30.0KPC-2-producing K. pneumoniae[8]
Meropenem-Imipenem30.0KPC-2-producing K. pneumoniae[8]
Meropenem-Clavulanic Acid25.0KPC-2-producing K. pneumoniae[8]

CRKP: Carbapenem-Resistant Klebsiella pneumoniae

Novel KPC-2 Inhibitors

Recent research has focused on identifying novel, non-β-lactam inhibitors of KPC-2. These compounds offer the potential to be used in combination with existing carbapenems to overcome resistance.

InhibitorPartner AntibioticKey FindingsReference
AN2718 (benzoxaborole)MeropenemRestored bactericidal effect of meropenem; effective against KPC-2 mutations resistant to ceftazidime-avibactam.[10]
Ginkgolic Acid (C13:0)CarbapenemsExhibited KPC-2 inhibitory activity and potentiated the killing effect of carbapenems.[11]

Experimental Protocols

Checkerboard Assay

The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.

Principle: Two antimicrobial agents are serially diluted in a two-dimensional array in a 96-well microtiter plate. The growth of a standardized bacterial inoculum is then observed to determine the minimum inhibitory concentration (MIC) of each drug alone and in combination.

General Protocol:

  • Preparation of Antimicrobial Agents: Prepare stock solutions of each antimicrobial agent at a concentration that is a multiple of the highest concentration to be tested.

  • Plate Setup:

    • Dispense a fixed volume of broth (e.g., Mueller-Hinton Broth) into each well of a 96-well plate.

    • Create serial dilutions of Drug A along the y-axis (rows) and Drug B along the x-axis (columns). This results in a checkerboard of varying concentrations of both drugs.

    • Include wells with each drug alone as controls.

  • Inoculation: Add a standardized bacterial suspension (e.g., 0.5 McFarland standard, diluted to a final concentration of approximately 5 x 10^5 CFU/mL) to each well.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 35-37°C) for 18-24 hours.

  • Reading Results: Determine the MIC for each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

  • Calculation of FIC Index: The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC Index = FIC of Drug A + FIC of Drug B Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

Interpretation of FIC Index:

  • Synergy: FIC Index ≤ 0.5

  • Indifference: 0.5 < FIC Index ≤ 4

  • Antagonism: FIC Index > 4

Prepare Drug Dilutions Prepare Drug Dilutions Dispense into 96-well Plate Dispense into 96-well Plate Prepare Drug Dilutions->Dispense into 96-well Plate Drug A (rows) Drug B (columns) Inoculate Plate Inoculate Plate Dispense into 96-well Plate->Inoculate Plate Prepare Bacterial Inoculum Prepare Bacterial Inoculum Prepare Bacterial Inoculum->Inoculate Plate Incubate Incubate Inoculate Plate->Incubate Read MICs Read MICs Incubate->Read MICs Calculate FIC Index Calculate FIC Index Read MICs->Calculate FIC Index Interpret Results Interpret Results Calculate FIC Index->Interpret Results Synergy, Indifference, or Antagonism

Caption: Workflow for a checkerboard synergy assay.

Time-Kill Assay

Time-kill assays provide a dynamic picture of the bactericidal or bacteriostatic activity of antimicrobial agents over time.

Principle: A standardized bacterial inoculum is exposed to one or more antimicrobial agents at specific concentrations, and the number of viable bacteria is determined at various time points.

General Protocol:

  • Preparation: Prepare tubes containing broth with the desired concentrations of the antimicrobial agent(s) alone and in combination. Include a growth control tube without any antimicrobial.

  • Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Incubation: Incubate the tubes at a suitable temperature with shaking.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.

  • Quantification: Perform serial dilutions of the aliquots and plate them on appropriate agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each antimicrobial combination.

Interpretation:

  • Synergy: A ≥ 2 log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.

  • Indifference: A < 2 log10 change in CFU/mL between the combination and its most active single agent.

  • Antagonism: A ≥ 2 log10 increase in CFU/mL between the combination and its most active single agent.

Conclusion

The challenge of KPC-2-mediated antibiotic resistance requires a multifaceted approach. Combination therapy, utilizing either existing antibiotics with synergistic potential or novel KPC-2 inhibitors, represents a promising strategy to overcome this resistance mechanism. The data presented in this guide highlight several effective combinations against KPC-2-producing organisms. Rigorous in vitro and in vivo testing, using standardized protocols such as the checkerboard and time-kill assays, is crucial for validating the efficacy of these synergistic relationships and guiding the development of new therapeutic regimens.

References

Benchmarking Kpc-2-IN-2: A Comparative Guide to Established Beta-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of carbapenem-resistant Enterobacteriaceae, largely driven by the production of Klebsiella pneumoniae carbapenemase (KPC), presents a significant challenge in infectious disease therapy. The development of novel β-lactamase inhibitors is a critical strategy to restore the efficacy of existing β-lactam antibiotics. This guide provides a comparative overview of Kpc-2-IN-2, a potent inhibitor of the KPC-2 enzyme, benchmarked against established β-lactamase inhibitors: clavulanic acid, tazobactam, and avibactam.

Executive Summary

This compound demonstrates significant inhibitory potential against the KPC-2 β-lactamase. This guide synthesizes available in vitro data to facilitate a comparative assessment of its efficacy relative to clinically established inhibitors. While direct head-to-head comparative studies are limited, this document collates key inhibitory and microbiological data from various sources to provide a current perspective on the standing of this compound in the landscape of β-lactamase inhibitor development.

Data Presentation

In Vitro Inhibitory Activity

The primary measure of a β-lactamase inhibitor's potency is its ability to inhibit the enzymatic activity of the target β-lactamase, often quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

Table 1: Comparison of In Vitro Inhibitory Activity against KPC-2 β-Lactamase

InhibitorIC50 (µM)Ki (µM)Notes
This compound Data not available0.038Potent competitive inhibitor.
Avibactam 0.0045Data not availableA non-β-lactam, diazabicyclooctane inhibitor with potent activity against KPC-2.[1]
Tazobactam 98.7921.61A traditional β-lactam sulfone inhibitor; KPC-2 can hydrolyze tazobactam.[2]
Clavulanic Acid 136.9329.96A classical β-lactam inhibitor; KPC-2 is known to be resistant to inhibition by clavulanic acid.[2]

Note: The presented data is compiled from different studies. Direct comparison should be made with caution as experimental conditions may have varied.

Microbiological Activity

The ultimate goal of a β-lactamase inhibitor is to restore the activity of a partner β-lactam antibiotic against resistant bacteria. This is assessed by determining the Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence of the inhibitor.

Table 2: Comparative Microbiological Activity against KPC-2-Producing E. coli

β-Lactam AntibioticInhibitor (Fixed Concentration)Fold Reduction in MIC
CefotaximeThis compound Data not available
CeftazidimeAvibactam (4 µg/mL)>128
PiperacillinTazobactam (4 µg/mL)2-4
AmoxicillinClavulanic Acid (2 µg/mL)2

Note: The presented data is compiled from different studies and serves as an illustrative comparison. The fold reduction in MIC can vary depending on the specific bacterial strain and experimental conditions.

Experimental Protocols

Determination of IC50 Values

The IC50 value, the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%, is a key parameter for evaluating inhibitor potency.

Protocol: IC50 Determination using a Chromogenic Substrate (Nitrocefin)

  • Enzyme and Inhibitor Preparation:

    • Purified KPC-2 β-lactamase is diluted to a final concentration of 0.5 nM in 50 mM sodium phosphate buffer (pH 7.0).

    • The inhibitor (this compound, avibactam, clavulanic acid, or tazobactam) is prepared in a series of dilutions.

  • Pre-incubation:

    • The diluted KPC-2 enzyme is pre-incubated with varying concentrations of the inhibitor for 10 minutes at room temperature to allow for binding.

  • Initiation of Reaction:

    • The enzymatic reaction is initiated by the addition of the chromogenic substrate, nitrocefin, to a final concentration of 100 µM.

  • Measurement:

    • The hydrolysis of nitrocefin is monitored by measuring the increase in absorbance at 486 nm over time using a spectrophotometer.

  • Data Analysis:

    • The initial velocity of the reaction is calculated for each inhibitor concentration.

    • The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol: Broth Microdilution MIC Assay

  • Bacterial Strain:

    • A well-characterized KPC-2-producing strain of E. coli or K. pneumoniae is used. The bacterial suspension is adjusted to a concentration of 5 x 10^5 CFU/mL in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Antibiotic and Inhibitor Preparation:

    • The β-lactam antibiotic (e.g., cefotaxime, ceftazidime) is serially diluted in a 96-well microtiter plate.

    • The β-lactamase inhibitor is added to each well at a fixed concentration (e.g., 4 µg/mL for avibactam).

  • Inoculation and Incubation:

    • Each well is inoculated with the bacterial suspension.

    • The microtiter plate is incubated at 37°C for 18-24 hours.

  • Reading the Results:

    • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Mandatory Visualization

Beta_Lactamase_Inhibition cluster_enzyme KPC-2 Beta-Lactamase cluster_substrate Beta-Lactam Antibiotic cluster_inhibitor Inhibitor Enzyme KPC-2 Active Site Inactive_Antibiotic Hydrolyzed (Inactive) Antibiotic Enzyme->Inactive_Antibiotic Release Restored_Activity Restored Antibiotic Activity Enzyme->Restored_Activity Prevents Hydrolysis Antibiotic Beta-Lactam Ring Antibiotic->Enzyme Binding & Hydrolysis Inhibitor This compound / Established Inhibitor Inhibitor->Enzyme Binding & Inactivation

Caption: Mechanism of KPC-2 inhibition and restoration of antibiotic activity.

Experimental_Workflow_IC50 cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Prep Dilute Purified KPC-2 Enzyme Pre_incubation Pre-incubate Enzyme and Inhibitor Enzyme_Prep->Pre_incubation Inhibitor_Prep Prepare Serial Dilutions of Inhibitor Inhibitor_Prep->Pre_incubation Reaction_Start Add Nitrocefin (Substrate) Pre_incubation->Reaction_Start Measurement Monitor Absorbance Change at 486 nm Reaction_Start->Measurement Velocity_Calc Calculate Initial Reaction Velocity Measurement->Velocity_Calc Plotting Plot % Inhibition vs. [Inhibitor] Velocity_Calc->Plotting IC50_Det Determine IC50 Value Plotting->IC50_Det

References

Safety Operating Guide

Navigating the Disposal of KPC-2-IN-2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of KPC-2-IN-2, a potent inhibitor of Klebsiella pneumoniae carbapenemase (KPC-2). In the absence of a specific Safety Data Sheet (SDS) for this compound in the public domain, this document outlines a cautious approach based on general principles of laboratory chemical waste management.

It is imperative to obtain the specific Safety Data Sheet (SDS) from the supplier, MedchemExpress, before handling or disposing of this compound. The SDS will contain detailed information on the hazards, handling, and specific disposal requirements for this compound.

Key Compound Information
PropertyDataSource
Product Name This compoundMedchemExpress
Appearance Typically a solidGeneral knowledge of similar compounds
Storage (Solid) Recommended to be refrigerated or frozen for long-term storage.[1]
Storage (Solution) Stock solutions should be stored in aliquots in tightly sealed vials at -20°C, generally usable for up to one month.[1]
Hazard Classification Not classified as a hazardous substance or mixture in a generic MedchemExpress SDS for a similar compound. However, the specific hazards of this compound are unknown.[2]

Step-by-Step Disposal Protocol for this compound

The following protocol is a general guideline for the disposal of research-grade chemical compounds of unknown toxicity. Always consult your institution's Environmental Health and Safety (EHS) department for specific procedures and requirements.

Personal Protective Equipment (PPE)

Before beginning any disposal procedures, ensure you are wearing appropriate PPE:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A lab coat.

Waste Characterization and Segregation

As the specific hazards of this compound are not publicly known, it is prudent to treat it as a hazardous chemical waste.

  • Do Not Dispose Down the Drain: Unless explicitly permitted by the SDS and local regulations for non-hazardous materials, do not dispose of this compound or its solutions down the sanitary sewer.

  • Segregate Waste: Do not mix this compound waste with non-hazardous waste. It should be collected in a designated hazardous waste container.

Preparing for Disposal
  • Solid Waste:

    • Collect any solid this compound, including empty vials with residue, in a clearly labeled, sealed, and chemically compatible container.

  • Liquid Waste:

    • Collect solutions containing this compound in a designated, leak-proof, and sealed hazardous waste container.

    • If the solvent is flammable, the waste container should be stored in a flammable storage cabinet.

  • Contaminated Materials:

    • Any materials contaminated with this compound, such as pipette tips, gloves, and bench paper, should be collected in a designated hazardous waste bag or container.

Labeling and Storage of Waste
  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and the approximate concentration and quantity.

  • Storage: Store hazardous waste containers in a designated and secure area, away from incompatible materials. Ensure the container is kept closed except when adding waste.

Final Disposal
  • Contact EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.

  • Documentation: Maintain a record of the disposed of chemical, including the quantity and date of disposal, in your laboratory's chemical inventory.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_disposal Disposal Path start Start: Need to dispose of this compound obtain_sds Obtain Safety Data Sheet (SDS) from MedchemExpress start->obtain_sds assess_hazards Assess Hazards based on SDS obtain_sds->assess_hazards wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->wear_ppe is_hazardous Is the compound hazardous per SDS? wear_ppe->is_hazardous non_hazardous_disposal Follow non-hazardous waste disposal procedures (Consult EHS) is_hazardous->non_hazardous_disposal No hazardous_waste_container Collect in a labeled Hazardous Waste Container is_hazardous->hazardous_waste_container Yes / Unknown end End: Disposal Complete non_hazardous_disposal->end segregate_waste Segregate from other waste streams hazardous_waste_container->segregate_waste store_safely Store in designated hazardous waste area segregate_waste->store_safely contact_ehs Contact EHS for pickup store_safely->contact_ehs contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

By adhering to these general guidelines and, most importantly, obtaining and following the specific instructions in the Safety Data Sheet, researchers can ensure the safe and compliant disposal of this compound, fostering a culture of safety and responsibility within the laboratory.

References

Safeguarding Research: A Comprehensive Guide to Handling Kpc-2-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety protocols and operational guidance for the handling and disposal of Kpc-2-IN-2, a potent inhibitor of Klebsiella pneumoniae carbapenemase-2 (KPC-2). Adherence to these procedures is critical to ensure laboratory safety and the integrity of experimental outcomes. This compound is a triazole-substituted phenylboronic acid derivative, and while a specific Safety Data Sheet (SDS) is not publicly available, the safety precautions for this class of compounds should be strictly followed.

Essential Safety and Handling Information

Personnel handling this compound must be thoroughly trained in handling potent enzyme inhibitors. Standard operating procedures should be in place for all aspects of its use, from receipt to disposal.

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE.

PPE ComponentSpecificationRationale
Gloves Nitrile, double-glovedPrevents skin contact. Double gloving provides an extra layer of protection.
Eye Protection Chemical safety goggles or face shieldProtects eyes from splashes or aerosols.
Lab Coat Full-length, buttonedProtects skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hoodMinimizes inhalation risk of powdered compound or aerosols from solutions.

Emergency Procedures:

In the event of accidental exposure, immediate action is crucial.

Exposure RouteImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen.
Ingestion Do not induce vomiting. Rinse mouth with water.

Seek immediate medical attention after any exposure.

Operational and Disposal Plans

A clear and concise plan for the entire lifecycle of this compound in the laboratory is mandatory.

OperationalWorkflow Receiving Receiving and Verification Storage Secure and Designated Storage (-20°C) Receiving->Storage Log and Store Preparation Solution Preparation in Fume Hood Storage->Preparation Retrieve for Use Experimentation In Vitro / In Vivo Experimentation Preparation->Experimentation Use in Assays Waste_Collection Segregated Waste Collection Preparation->Waste_Collection Collect Waste Experimentation->Waste_Collection Collect Waste Disposal Chemical Waste Disposal Waste_Collection->Disposal Dispose via EHS

Operational workflow for this compound from receipt to disposal.

Storage: this compound should be stored in a tightly sealed container in a designated, secure, and well-ventilated area at -20°C.

Disposal: All waste contaminated with this compound, including unused compound, solutions, and contaminated labware, must be disposed of as hazardous chemical waste.[1] Boronic acid derivatives can be mutagenic, and their disposal should be handled with extreme care.[2] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. Do not dispose of down the drain.

Mechanism of Action: KPC-2 Inhibition

KPC-2 is a bacterial enzyme known as a beta-lactamase. It confers antibiotic resistance to bacteria by hydrolyzing and inactivating beta-lactam antibiotics, such as carbapenems.[3][4][5] this compound acts as a potent inhibitor of this enzyme, thereby restoring the efficacy of beta-lactam antibiotics.[6]

SignalingPathway cluster_0 Bacterial Cell BetaLactam Beta-Lactam Antibiotic KPC2 KPC-2 Enzyme BetaLactam->KPC2 Hydrolysis PBP Penicillin-Binding Protein (PBP) BetaLactam->PBP Inhibition KPC2->BetaLactam Inactivation CellWall Cell Wall Synthesis PBP->CellWall Catalysis CellLysis Cell Lysis CellWall->CellLysis Inhibition leads to Kpc2_IN_2 This compound Kpc2_IN_2->KPC2 Inhibition

Mechanism of KPC-2 mediated antibiotic resistance and its inhibition by this compound.

Experimental Protocols

The following are generalized protocols for key experiments involving this compound. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro KPC-2 Inhibition Assay

This assay determines the inhibitory potency of this compound against the KPC-2 enzyme.

Materials:

  • Purified KPC-2 enzyme

  • This compound

  • Nitrocefin (a chromogenic beta-lactamase substrate)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serially dilute this compound in the assay buffer to create a range of inhibitor concentrations.

  • In a 96-well plate, add the KPC-2 enzyme to each well (except for the blank).

  • Add the different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding a solution of nitrocefin to all wells.

  • Immediately measure the change in absorbance at 486 nm over time using a microplate reader. The rate of nitrocefin hydrolysis is proportional to the enzyme activity.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Antibiotic Synergy Assay (Checkerboard Assay)

This assay evaluates the ability of this compound to potentiate the activity of a beta-lactam antibiotic against a KPC-2-producing bacterial strain.

Materials:

  • KPC-2-producing bacterial strain (e.g., Klebsiella pneumoniae)

  • Beta-lactam antibiotic (e.g., meropenem)

  • This compound

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • 96-well microplate

  • Bacterial incubator

Procedure:

  • Prepare serial dilutions of the beta-lactam antibiotic and this compound in a 96-well plate in a checkerboard format.

  • Inoculate each well with a standardized suspension of the KPC-2-producing bacteria.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the minimum inhibitory concentration (MIC) of the antibiotic alone, this compound alone, and the combination of both.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) to determine if the interaction is synergistic, additive, indifferent, or antagonistic.

By providing this detailed guidance, we aim to empower researchers to work safely and effectively with this compound, fostering a culture of safety and accelerating the development of novel therapeutics to combat antibiotic resistance.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.